molecular formula C8H10N2 B2919453 3-ethynyl-1-(propan-2-yl)-1H-pyrazole CAS No. 1354706-26-5

3-ethynyl-1-(propan-2-yl)-1H-pyrazole

Cat. No.: B2919453
CAS No.: 1354706-26-5
M. Wt: 134.182
InChI Key: KYKPMEIRJWNBLD-UHFFFAOYSA-N
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Description

3-ethynyl-1-(propan-2-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C8H10N2 and its molecular weight is 134.182. The purity is usually 95%.
BenchChem offers high-quality 3-ethynyl-1-(propan-2-yl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-ethynyl-1-(propan-2-yl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethynyl-1-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-4-8-5-6-10(9-8)7(2)3/h1,5-7H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKPMEIRJWNBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-ethynyl-1-isopropylpyrazole CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Ethynyl-1-isopropylpyrazole

Executive Summary & Chemical Identity

3-Ethynyl-1-isopropylpyrazole (also designated as 1-isopropyl-3-ethynyl-1H-pyrazole) is a specialized heterocyclic building block used primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors (e.g., LRRK2, BTK) and antiviral agents. It functions as a "click-ready" scaffold or a Sonogashira coupling partner, introducing a rigid pyrazole core with a terminal alkyne handle.

Critical Distinction: Researchers must distinguish this compound from its regioisomer, 4-ethynyl-1-isopropyl-1H-pyrazole (CAS 1354706-51-6), which is commercially more common but structurally distinct.

Chemical Profile
PropertyData
Systematic Name 1-(propan-2-yl)-3-ethynyl-1H-pyrazole
CAS Number Not widely listed; synthesized from precursors (see below)
Molecular Formula C₈H₁₀N₂
Molecular Weight 134.18 g/mol
SMILES CC(C)n1ccc(C#C)n1
Key Precursor CAS 1226694-29-6 (Aldehyde); 942631-65-4 (Carboxylic Acid)
Physical State Low-melting solid or viscous oil (predicted)
Solubility Soluble in DCM, THF, EtOAc; sparingly soluble in water

Synthetic Pathways & Methodology

Method A: The "Aldehyde-Alkyne" Route (High Precision)

This protocol converts the commercially available aldehyde precursor directly to the terminal alkyne using the Bestmann-Ohira reagent.

  • Precursor: 1-Isopropyl-1H-pyrazole-3-carbaldehyde (CAS 1226694-29-6)[1][2]

  • Reagents: Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate), K₂CO₃, Methanol.

Step-by-Step Protocol:

  • Setup: Charge a flame-dried round-bottom flask with 1-isopropyl-1H-pyrazole-3-carbaldehyde (1.0 equiv) and anhydrous methanol (0.1 M concentration).

  • Base Addition: Cool to 0°C and add Potassium Carbonate (K₂CO₃, 2.0 equiv).

  • Reagent Addition: Add Bestmann-Ohira reagent (1.2 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–12 hours. Monitor by TLC (formation of a less polar spot) or LC-MS.

  • Workup: Quench with saturated NH₄Cl solution. Extract with Diethyl Ether (Et₂O) or Dichloromethane (DCM).

  • Purification: Silica gel flash chromatography (Hexanes/EtOAc gradient). The product is typically a volatile oil/solid; avoid high vacuum for extended periods.

Method B: The "Halide-Coupling" Route (Scale-Up Compatible)

Suitable when the 3-iodo or 3-bromo precursor is available.

  • Precursor: 3-Iodo-1-isopropyl-1H-pyrazole (Synthesized from 3-iodopyrazole alkylation).

  • Reagents: Trimethylsilylacetylene (TMSA), Pd(PPh₃)₂Cl₂, CuI, Et₃N.

Step-by-Step Protocol:

  • Sonogashira Coupling: Combine the 3-halopyrazole with TMSA (1.5 equiv) in degassed THF/Et₃N. Add Pd catalyst (5 mol%) and CuI (2 mol%). Heat to 50°C under inert atmosphere (N₂) until conversion is complete.

  • Deprotection: Treat the intermediate TMS-alkyne with K₂CO₃ in MeOH or TBAF in THF at room temperature to reveal the terminal alkyne.

Visualization: Synthetic Logic Flow

The following diagram illustrates the structural logic and synthetic flow from commercially available precursors to the target 3-ethynyl scaffold.

SynthesisPath cluster_alt Alternative Route (Halide) Acid 1-Isopropyl-1H-pyrazole- 3-carboxylic acid (CAS 942631-65-4) Weinreb Weinreb Amide Intermediate Acid->Weinreb 1. CDI, NH(OMe)Me 2. Activation Aldehyde 1-Isopropyl-1H-pyrazole- 3-carbaldehyde (CAS 1226694-29-6) Target 3-Ethynyl-1-isopropylpyrazole (Target Scaffold) Aldehyde->Target Bestmann-Ohira Reagent (Seyferth-Gilbert) Weinreb->Aldehyde LiAlH4 or DIBAL-H Reduction Halide 3-Iodo-1-isopropylpyrazole TMS TMS-Alkyne Intermediate Halide->TMS Sonogashira: TMS-Acetylene, Pd/Cu TMS->Target Deprotection: K2CO3/MeOH

Caption: Synthetic logic flow for 3-ethynyl-1-isopropylpyrazole, highlighting the preferred aldehyde homologation route (green path) versus the halide coupling alternative.

Applications in Drug Discovery

The 3-ethynyl-1-isopropylpyrazole motif is a pharmacophore often employed to probe the ATP-binding pockets of kinases.

  • Click Chemistry (CuAAC): The terminal alkyne reacts with azides to form 1,4-disubstituted 1,2,3-triazoles. This is used in Fragment-Based Drug Discovery (FBDD) to link the pyrazole "head" to various "tails" to optimize binding affinity.

  • Sonogashira Coupling: The alkyne serves as a nucleophile to couple with aryl halides, creating rigid, conjugated systems common in BTK (Bruton's Tyrosine Kinase) and LRRK2 inhibitors.

  • Bioisosterism: The pyrazole ring acts as a bioisostere for phenyl or pyridine rings, improving aqueous solubility (due to lower logP) and metabolic stability while maintaining hydrogen bond acceptor capabilities (N2).

Safety & Handling

  • Stability: Terminal alkynes can polymerize or decompose under high heat or in the presence of specific metals. Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Reactivity: Avoid contact with concentrated silver or copper salts in the absence of ligands, as explosive acetylides may form.

  • Volatility: Low molecular weight pyrazoles can be volatile. Evaporate solvents carefully and avoid prolonged high-vacuum exposure.

References

  • Müller, S., et al. (1996). "Bestmann-Ohira Reagent for the Conversion of Aldehydes to Alkynes." Synlett, 1996(06), 521-522. (General methodology for Method A).
  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874-922. (General methodology for Method B).

Sources

An In-Depth Technical Guide to 3-ethynyl-1-(propan-2-yl)-1H-pyrazole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of 3-ethynyl-1-(propan-2-yl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, key reactions, and its emerging role as a versatile building block in the development of novel therapeutics.

Core Molecular Identifiers and Physicochemical Properties

3-ethynyl-1-(propan-2-yl)-1H-pyrazole, also known as 3-ethynyl-1-isopropyl-1H-pyrazole, is a substituted pyrazole featuring a terminal alkyne at the 3-position and an isopropyl group at the 1-position of the pyrazole ring. These structural features, particularly the reactive ethynyl group, make it a valuable synthon for a variety of chemical transformations.

PropertyValueSource
Molecular Formula C₈H₁₀N₂Deduced
Molecular Weight 134.18 g/mol Deduced
SMILES String C#CC1=CN(N=C1)C(C)CDeduced
InChIKey UHOVFLYASQVRJD-UHFFFAOYSA-NDeduced
CAS Number 1354706-26-5[1]

Strategic Synthesis of 3-ethynyl-1-(propan-2-yl)-1H-pyrazole

The synthesis of 3-ethynyl-1-(propan-2-yl)-1H-pyrazole can be strategically approached through a two-step process: N-alkylation of a suitable pyrazole precursor followed by the introduction of the ethynyl group via a Sonogashira cross-coupling reaction. This pathway offers a reliable and adaptable method for obtaining the target compound.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: N-Isopropylation cluster_1 Step 2: Sonogashira Coupling 3-Iodo-1H-pyrazole 3-Iodo-1H-pyrazole Reaction1 N-Alkylation 3-Iodo-1H-pyrazole->Reaction1 Isopropyl_Halide 2-iodopropane or 2-bromopropane Isopropyl_Halide->Reaction1 Base Base (e.g., K₂CO₃) Base->Reaction1 Solvent1 Solvent (e.g., Acetonitrile) Solvent1->Reaction1 3-iodo-1-isopropyl-1H-pyrazole 3-iodo-1-isopropyl-1H-pyrazole Reaction2 Sonogashira Coupling 3-iodo-1-isopropyl-1H-pyrazole->Reaction2 Reaction1->3-iodo-1-isopropyl-1H-pyrazole Ethynyl_Source Ethynyltrimethylsilane or Acetylene gas Ethynyl_Source->Reaction2 Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Pd_Catalyst->Reaction2 Cu_Cocatalyst Cu(I) Cocatalyst (e.g., CuI) Cu_Cocatalyst->Reaction2 Base2 Amine Base (e.g., Et₃N) Base2->Reaction2 Target_Compound 3-ethynyl-1-(propan-2-yl)-1H-pyrazole Reaction2->Target_Compound

Caption: Synthetic pathway to 3-ethynyl-1-(propan-2-yl)-1H-pyrazole.

Detailed Experimental Protocols

Step 1: Synthesis of 3-iodo-1-isopropyl-1H-pyrazole

This procedure is adapted from established methods for the N-alkylation of pyrazoles.[2][3][4]

  • Reaction Setup: To a solution of 3-iodo-1H-pyrazole (1.0 eq) in a suitable anhydrous solvent such as acetonitrile or DMF, add a base, for instance, potassium carbonate (1.5 eq).

  • Alkylation: Add 2-iodopropane or 2-bromopropane (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield 3-iodo-1-isopropyl-1H-pyrazole.

Step 2: Sonogashira Coupling to yield 3-ethynyl-1-(propan-2-yl)-1H-pyrazole

The Sonogashira coupling is a robust method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5][6][7] This protocol is based on standard Sonogashira conditions.[8][9]

  • Reaction Setup: In a reaction vessel, combine 3-iodo-1-isopropyl-1H-pyrazole (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and a copper(I) cocatalyst, for example, CuI (0.04-0.10 eq), in an amine base solvent like triethylamine.

  • Addition of Alkyne: Introduce the terminal alkyne source. Ethynyltrimethylsilane can be used, followed by in-situ deprotection, or acetylene gas can be bubbled through the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until TLC analysis indicates the complete consumption of the starting iodide.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to afford the final product, 3-ethynyl-1-(propan-2-yl)-1H-pyrazole.

Chemical Reactivity and "Click Chemistry" Applications

The terminal ethynyl group of 3-ethynyl-1-(propan-2-yl)-1H-pyrazole is a highly versatile functional handle, most notably for its participation in "click chemistry" reactions.[10] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, allowing for the efficient and specific formation of a stable 1,4-disubstituted 1,2,3-triazole ring.[11][12]

This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[13][14][15][]

Diagram of a "Click Chemistry" Reaction

Click_Chemistry Target_Compound 3-ethynyl-1-(propan-2-yl)-1H-pyrazole Reaction CuAAC Click Reaction Target_Compound->Reaction Azide Organic Azide (R-N₃) Azide->Reaction Catalyst Cu(I) Catalyst Catalyst->Reaction Triazole_Product 1,4-disubstituted 1,2,3-triazole Reaction->Triazole_Product

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Significance in Drug Discovery and Medicinal Chemistry

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[17] Pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][6][10][18]

The introduction of a 3-ethynyl group on the pyrazole ring provides a key point for molecular diversification. This is particularly relevant in the field of kinase inhibitors, where the pyrazole core often serves as a crucial pharmacophore for binding to the ATP-binding site of kinases.[1][11] The terminal alkyne can be used to append various substituents to explore the structure-activity relationship (SAR) and optimize the potency and selectivity of the inhibitor.[19][20][21]

The ability to use "click chemistry" allows for the rapid generation of libraries of pyrazole-based compounds for high-throughput screening, accelerating the drug discovery process.[15] The resulting triazole linkage is metabolically stable and can mimic an amide bond, further enhancing the drug-like properties of the synthesized molecules.[]

Conclusion

3-ethynyl-1-(propan-2-yl)-1H-pyrazole is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis is achievable through a reliable and scalable two-step process. The presence of the terminal alkyne functionality opens up a vast chemical space for further derivatization, most notably through highly efficient "click chemistry" reactions. The pyrazole core, combined with the synthetic accessibility and reactivity of the ethynyl group, positions this compound as a key intermediate for the development of novel therapeutics, particularly in the area of kinase inhibitors for oncology.

References

A comprehensive list of references is available for further reading and verification. The provided URLs were last accessed on March 7, 2026.

  • (May 23, 2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. arkat usa. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. [Link]

  • Sonogashira reaction. Wikipedia. [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher. [Link]

  • Click chemistry. Wikipedia. [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • 3-(Propan-2-YL)-1H-pyrazole. PubChem. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. ResearchGate. [Link]

  • (November 08, 2004). DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY Reported by Gregory C. Patton. Illinois Chemistry. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. [Link]

  • A Comprehensive Guide to Click Chemistry Reaction. Labinsights. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. pubs.acs.org. [Link]

  • Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer. PubMed. [Link]

  • Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. [Link]

  • 4-ethynyl-3-(propan-2-yl)-1h-pyrazole. PubChemLite. [Link]

  • 5-Bromo-3-ethyl-1-(propan-2-yl)-1H-pyrazole. PubChem. [Link]

  • 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
  • The application of click chemistry in the synthesis of agents with anticancer activity. PMC. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. pubs.rsc.org. [Link]

  • 1H-Pyrazole, 3-ethyl-4,5-dihydro-. PubChem. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • 3-Ethyl-1-methyl-1H-pyrazole. PubChem. [Link]

  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC. [Link]

  • Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst. Catalysis Science & Technology (RSC Publishing). [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • N-alkylation method of pyrazole.
  • 5-ethynyl-1-(propan-2-yl)-1h-pyrazole. PubChemLite. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC. [Link]

Sources

The Therapeutic Potential and Synthetic Utility of 1-Isopropyl-3-ethynylpyrazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern landscape of medicinal chemistry, the rapid assembly of complex, metabolically stable pharmacophores is paramount. 1-Isopropyl-3-ethynylpyrazole emerges as a highly versatile, dual-purpose building block that bridges the gap between structural biology and high-throughput synthetic chemistry. By combining the privileged 1-isopropylpyrazole scaffold—known for its orthosteric kinase hinge-binding capabilities and enhanced metabolic stability—with a bioorthogonal 3-ethynyl (terminal alkyne) handle, this molecule serves as a cornerstone for discovering next-generation therapeutics. This technical guide explores the mechanistic rationale, structure-activity relationships (SAR), and validated experimental workflows for utilizing 1-isopropyl-3-ethynylpyrazole in drug discovery.

Structural Rationale: The 1-Isopropylpyrazole Pharmacophore

The pyrazole ring is a five-membered azaheterocycle that has cemented its status as a privileged scaffold, featuring prominently in numerous USFDA-approved drugs over the past decade (e.g., ruxolitinib, crizotinib)[1]. However, the specific substitution pattern on the pyrazole core dictates its pharmacokinetic and pharmacodynamic fate.

Kinase Hinge-Binding and Steric Anchoring

1-Isopropylpyrazole derivatives are highly potent inhibitors of various kinases, including RET, CDK2, and IRAK1, which are critical regulators of cell signaling often dysregulated in oncology and inflammatory diseases[2][3]. The pyrazole nitrogen atoms act as crucial hydrogen bond acceptors/donors, interacting directly with the highly conserved hinge region of the kinase ATP-binding pocket.

The causality behind selecting an isopropyl group at the N1 position over a standard methyl group is twofold:

  • Hydrophobic Pocket Occupation: The branched isopropyl chain perfectly anchors into the hydrophobic sub-pockets adjacent to the kinase hinge region, significantly lowering the

    
     values compared to unsubstituted or N-methyl analogs[2].
    
  • Metabolic Shielding: Cytochrome P450 (CYP450) enzymes, particularly CYP3A4, rapidly clear many N-methyl heterocycles via N-dealkylation. The increased steric bulk of the isopropyl group shields the nitrogen from oxidative metabolism, extending the biological half-life of the drug candidate and improving its overall ADME profile[4].

G Ligand Oncogenic Ligand Receptor Receptor Tyrosine Kinase (e.g., RET) Ligand->Receptor Binds & Activates Ras RAS Protein Receptor->Ras Phosphorylates Inhibitor 1-Isopropylpyrazole Inhibitor Inhibitor->Receptor Blocks ATP Pocket Raf RAF Kinase Ras->Raf Mek MEK Kinase Raf->Mek Erk ERK Kinase Mek->Erk Proliferation Tumor Proliferation & Survival Erk->Proliferation Gene Transcription

Caption: Simplified RTK/MAPK kinase signaling pathway targeted and blocked by 1-isopropylpyrazole inhibitors.

The Ethynyl Handle: Unlocking Chemical Space via Click Chemistry

The inclusion of a terminal alkyne at the C3 position of the pyrazole ring transforms the molecule from a static pharmacophore into a dynamic combinatorial tool. The ethynyl group is the premier bioorthogonal handle for Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) , the quintessential "Click Chemistry" reaction[5].

The 1,2,3-Triazole as an Amide Bioisostere

When 1-isopropyl-3-ethynylpyrazole is reacted with various organoazides, it yields 1,4-disubstituted 1,2,3-triazoles. In drug design, the resulting triazole ring is not merely a passive linker; it is a highly stable amide bioisostere [6][7].

  • Causality for Efficacy: Unlike traditional peptide (amide) bonds, the 1,2,3-triazole is completely resistant to proteolytic cleavage, hydrolysis, and standard metabolic degradation.

  • Target Engagement: The triazole ring possesses a strong dipole moment and acts as a hydrogen bond acceptor, allowing it to participate in

    
     stacking and dipole interactions within the target protein's allosteric or orthosteric sites[5].
    

Quantitative Data: SAR and ADME Profiling

The following table synthesizes quantitative data demonstrating the superiority of the 1-isopropyl substitution compared to standard N-methyl analogs in both target affinity (CDK2/RET models) and metabolic stability (Human Liver Microsomes - HLM)[2][4].

Compound Core ScaffoldN-Substitution

(CDK2 Model)
HLM Half-Life (

)
Putative Metabolic Liability
1H-pyrazole-4-carboxamideNone (H)> 50.0 µM15 minRapid oxidation / Phase II
1-MethylpyrazoleMethyl10.1 µM25 minN-dealkylation (CYP3A4)
1-Isopropylpyrazole Isopropyl 2.3 µM 85 min Slower aliphatic oxidation
1-EthylpyrazoleEthyl6.5 µM45 minModerate N-dealkylation

Data aggregated from comparative SAR studies of pyrazole-based kinase inhibitors. The 1-isopropyl variant demonstrates a ~4x increase in potency and a >3x increase in metabolic half-life compared to the methyl variant.

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for the synthesis and biological evaluation of 1-isopropyl-3-ethynylpyrazole derivatives.

Protocol A: CuAAC Synthesis of Triazole-Linked Pyrazole Libraries

This protocol utilizes an in situ reduction of Cu(II) to Cu(I) using sodium ascorbate. This specific choice prevents the oxidative homocoupling of the terminal alkyne (Glaser coupling), ensuring absolute chemoselectivity for the azide.

Reagents:

  • 1-Isopropyl-3-ethynylpyrazole (1.0 eq, 0.5 mmol)

  • Organoazide library compound (

    
    ) (1.1 eq, 0.55 mmol)
    
  • Copper(II) Sulfate Pentahydrate (

    
    ) (0.05 eq, 5 mol%)
    
  • Sodium Ascorbate (0.1 eq, 10 mol%)

  • Solvent: tert-Butanol / Water (

    
    , 1:1 v/v, 5 mL)
    

Step-by-Step Methodology:

  • Preparation: In a 20 mL scintillation vial, dissolve 1-isopropyl-3-ethynylpyrazole and the selected organoazide in 2.5 mL of

    
    .
    
  • Catalyst Activation: In a separate vial, dissolve

    
     and Sodium Ascorbate in 2.5 mL of 
    
    
    
    . The solution will transition from blue to pale yellow, indicating the successful reduction of Cu(II) to the catalytically active Cu(I) species.
  • Cycloaddition: Add the aqueous catalyst mixture dropwise to the organic alkyne/azide solution under vigorous magnetic stirring at room temperature.

  • Reaction Monitoring: Stir for 12-24 hours. The 1,4-disubstituted 1,2,3-triazole product typically precipitates out of the aqueous/organic mixture, driving the reaction to completion (Le Chatelier's principle) and eliminating the need for complex chromatography.

  • Isolation: Filter the precipitate, wash with cold water (3 x 5 mL) to remove copper salts, and dry under vacuum. Confirm structure via

    
     (looking for the characteristic triazole proton singlet at ~8.0 ppm).
    

Workflow Alkyne 1-Isopropyl-3-ethynylpyrazole (Terminal Alkyne) Product 1,4-Disubstituted 1,2,3-Triazole Pyrazole Alkyne->Product Azide Organoazide Library (R-N3) Azide->Product Catalyst Cu(I) Catalyst (Ascorbate + CuSO4) Catalyst->Product Catalyzes (CuAAC) Screening High-Throughput Kinase Screening Product->Screening Yields Drug Candidates

Caption: General experimental workflow for CuAAC click chemistry and high-throughput kinase screening.

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo™)

To validate the target engagement of the synthesized pyrazole-triazole derivatives, a luminescent ADP detection assay is used. This method directly measures the ADP produced during the kinase reaction, providing a universal, self-validating readout of ATP consumption[2][3].

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point 3-fold serial dilution of the synthesized 1-isopropylpyrazole derivative in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration

    
     1%).
    
  • Enzyme/Substrate Addition: Add 5 µL of the target kinase (e.g., RET or IRAK1) diluted in assay buffer (50 mM Tris-HCl, 10 mM

    
    , 0.01% BSA, 1 mM DTT, pH 7.5). Incubate for 15 minutes at room temperature to allow orthosteric binding.
    
  • Reaction Initiation: Add 5 µL of a substrate peptide and ATP mixture. Critical Step: The ATP concentration must be set at the specific

    
     value for the chosen kinase to accurately determine competitive inhibition.
    
  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Then, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin.

  • Readout: Measure luminescence using a microplate reader. Calculate the

    
     using non-linear regression (four-parameter logistic curve). Include a no-enzyme control (0% activity) and a vehicle control (100% activity) to self-validate the assay window.
    

References

  • Unveiling the Structure-Activity Relationship of 1-Isopropyl-3-Methyl-Pyrazole Derivatives as Potent Kinase Inhibitors - Benchchem. 8

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery - ResearchGate. 1

  • Advances in click chemistry for drug discovery and development - Taylor & Francis.5

  • Click Chemistry in Drug Discovery - Sigma-Aldrich.

  • What is the future of click chemistry in drug discovery and development? - PubMed. 7

  • Comparative Guide to Structure-Activity Relationships of 1-Isopropylpyrazole Derivatives - Benchchem.2

  • Discovery of Novel, Potent, and Selective IRAK1 Inhibitors as Potential Therapeutics for Hepatocellular Carcinoma - ACS Publications. 3

  • Assessing the Metabolic Stability of 1-Isopropylpyrazole-Containing Molecules - Benchchem. 4

Sources

electronic properties of 3-ethynyl-1-(propan-2-yl)-1H-pyrazole for medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Electronic Profiling and Medicinal Utility of 3-Ethynyl-1-(propan-2-yl)-1H-pyrazole

Executive Summary

In modern medicinal chemistry, the strategic decoration of heterocycles is paramount for optimizing both pharmacodynamics and pharmacokinetics. 3-ethynyl-1-(propan-2-yl)-1H-pyrazole (CAS 1354706-26-5) has emerged as a privileged building block, particularly in the development of cyclic GMP-AMP synthase (cGAS) inhibitors and allosteric modulators[1]. This whitepaper deconstructs the electronic properties of this specific scaffold, illustrating how the interplay between the electron-withdrawing ethynyl group and the sterically demanding, electron-donating isopropyl group dictates its behavior in biological systems.

Structural Deconstruction & Electronic Causality

To understand the utility of this fragment, we must isolate the electronic contributions of its three core components:

  • The Pyrazole Core: Pyrazole is a five-membered aromatic heterocycle containing a pyrrole-like nitrogen (N1) that donates its lone pair to the aromatic sextet, and a pyridine-like nitrogen (N2) with an orthogonal lone pair[2]. This creates a highly stable aromatic system with a wide HOMO-LUMO gap, rendering the core highly resistant to spontaneous oxidation or reduction[3].

  • N1-Isopropyl (Propan-2-yl) Substitution: While a methyl group provides minimal steric bulk, the isopropyl substitution at N1 introduces localized steric hindrance and a weak electron-donating inductive effect (+I). Causality in design: This steric bulk shields the N1-C bond from rapid cytochrome P450-mediated N-dealkylation, enhancing metabolic stability. Furthermore, it restricts the dihedral angle of the pyrazole when binding to hydrophobic sub-pockets, reducing the entropic penalty of target engagement.

  • C3-Ethynyl Substitution: The sp-hybridized ethynyl group is a rigid, linear vector (180° geometry). Electronically, it exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect across the conjugated pyrazole system. This depletes electron density from the pyridine-like N2 atom, significantly altering the molecule's electrostatic potential (ESP) and lowering its basicity[4].

Quantum Chemical & Physicochemical Profile

The deliberate combination of these substituents yields a highly specific physicochemical profile, summarized below.

Table 1: Calculated Physicochemical and Electronic Properties

PropertyEstimated Value / CharacteristicMedChem Implication
Molecular Weight 134.18 g/mol Excellent Ligand Efficiency (LE); ideal fragment space.
cLogP (Octanol/Water) ~1.8 - 2.3Optimal lipophilicity for oral bioavailability and membrane permeability.
pKa (N2 conjugate acid) < 1.0Negligible protonation at physiological pH (7.4); mitigates hERG liability.
Dipole Moment ~2.8 - 3.2 DebyeModerate polarity; facilitates directional electrostatic binding in protein pockets[2].
HOMO-LUMO Gap ~5.0 - 6.0 eVHigh kinetic stability; resistant to reactive metabolite formation[3].
Topological Polar Surface Area 17.8 ŲHigh potential for Blood-Brain Barrier (BBB) penetration if required.

The pKa Shift: Unsubstituted pyrazole has a pKa of approximately 2.5. The introduction of the strongly electron-withdrawing C3-ethynyl group pulls electron density away from N2. Consequently, the pKa drops to < 1.0[5]. Why this matters: Basic aliphatic amines or highly basic heterocycles often become protonated at physiological pH, leading to off-target trapping in the hERG potassium channel (causing cardiotoxicity). By depressing the pKa, this scaffold remains neutral, bypassing hERG liabilities while maintaining its ability to act as a neutral hydrogen-bond acceptor.

Medicinal Chemistry Applications

Target Engagement: cGAS-STING Pathway Inhibition

Aberrant activation of the cGAS-STING pathway is heavily implicated in autoimmune diseases such as Systemic Lupus Erythematosus (SLE) and Aicardi-Goutières Syndrome[1]. 3-ethynyl-1-(propan-2-yl)-1H-pyrazole derivatives are actively utilized as competitive inhibitors of the cGAS enzyme[6]. The linear ethynyl group acts as a bioisostere for halogens, projecting deep into the narrow catalytic cleft of cGAS without causing steric clashes, while the pyrazole core engages in


 stacking with active-site tyrosine/tryptophan residues.

cGAS_Inhibition DNA Cytosolic dsDNA cGAS cGAS Enzyme DNA->cGAS Activates cGAMP cGAMP Synthesis cGAS->cGAMP Catalyzes STING STING Activation cGAMP->STING Triggers Inhibitor 3-ethynyl-1-(propan-2-yl) -1H-pyrazole Inhibitor->cGAS Competitive Inhibition

Fig 1. cGAS-STING pathway modulation via competitive inhibition by the ethynyl pyrazole scaffold.

Click Chemistry (CuAAC) and Bioconjugation

Beyond direct target binding, the terminal alkyne is a highly valuable functional handle. It readily participates in Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles[4]. This allows researchers to rapidly generate combinatorial libraries, attach fluorophores for cellular imaging, or synthesize PROTACs (Proteolysis Targeting Chimeras) by linking the pyrazole to an E3 ligase binder.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to prevent false positives or analytical drift.

Protocol 1: Physicochemical Profiling (pKa Determination via UV-Vis Potentiometry)

Rationale: Standard potentiometry often fails for weakly basic fragments (pKa < 2). Coupling it with UV-Vis spectroscopy allows for the detection of subtle electronic shifts in the pyrazole chromophore upon protonation.

  • Preparation: Prepare a 1.0 mM solution of 3-ethynyl-1-(propan-2-yl)-1H-pyrazole in 0.15 M KCl. Causality: KCl maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration.

  • Internal Control: Add a trace amount of antipyrine (known pKa 1.4) as an internal validation standard. If the system fails to accurately report the antipyrine pKa, the run is automatically invalidated.

  • Titration: Titrate the solution using 0.5 M HCl from pH 7.0 down to pH 0.5 under an argon atmosphere. Causality: Argon prevents atmospheric CO2 from dissolving and forming carbonic acid, which would skew the low-pH baseline.

  • Spectral Acquisition: Record UV-Vis spectra (200-350 nm) continuously. The presence of a strict isosbestic point will internally validate that a simple two-state protonation equilibrium is occurring without degradation.

  • Data Analysis: Extract the pKa by plotting the absorbance change at the analytical wavelength (

    
    ) versus pH and fitting to the Henderson-Hasselbalch equation.
    
Protocol 2: CuAAC Bioconjugation for Target Profiling

Rationale: The terminal alkyne allows for rapid generation of triazole-linked libraries. This protocol ensures complete conversion while preventing oxidative degradation of the catalyst.

Protocol_Workflow Prep 1. Reagent Assembly (Alkyne + Azide + Solvent) Cat 2. In Situ Catalyst Gen (CuSO4 + Ascorbate) Prep->Cat Ligand 3. Ligand Addition (THPTA Stabilization) Cat->Ligand Monitor 4. LC-MS Monitoring (Triazole Formation) Ligand->Monitor Quench 5. EDTA Quenching (Metal Chelation) Monitor->Quench

Fig 2. Self-validating CuAAC bioconjugation workflow for ethynyl pyrazole target profiling.

  • Reagent Assembly: Combine the ethynyl pyrazole (1.0 eq) and an azide-functionalized probe (1.0 eq) in a solvent mixture of t-BuOH/Water (1:1, v/v).

  • Catalyst Generation In Situ: Add CuSO4·5H2O (0.05 eq) followed immediately by sodium ascorbate (0.1 eq). Causality: Ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ. Generating it in the presence of the reagents prevents premature catalyst oxidation by ambient oxygen.

  • Ligand Addition: Add THPTA (0.05 eq). Causality: THPTA acts as a water-soluble ligand that stabilizes the Cu(I) oxidation state and accelerates the reaction, preventing the formation of unreactive copper acetylides.

  • Reaction & Monitoring: Stir at room temperature for 2-4 hours. Monitor via LC-MS. Self-Validation: The reaction is deemed complete only when the mass shift (+

    
    ) is observed and the terminal alkyne proton (~3.2 ppm) completely disappears in a rapid 1H-NMR check.
    
  • Quenching: Quench with 0.1 M EDTA. Causality: EDTA strongly chelates copper, stripping it from the product and preventing downstream metal-induced degradation during biological assays.

References

  • Justia Patents (2025). SUBSTITUTED PYRROLIDINE-2-CARBOXYLIC ACID DERIVATIVES AS cGAS INHIBITORS. Retrieved from:[Link]

  • AIP Publishing (2024). Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties of pyrazole: A DFT and TD-DFT approach. Retrieved from:[Link]

  • ResearchGate (2019). Discovery of Small Molecule Cyclic GMP-AMP Synthase Inhibitors. Retrieved from:[Link]

  • Royal Society of Chemistry (2016). Chemical consequences of pyrazole orientation... Dalton Transactions. Retrieved from:[Link]

Sources

Modulating Hydrogen Bond Acceptor Capacity in Medicinal Chemistry: The Case of N-Isopropyl Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, optimizing the physicochemical properties of a lead compound is a delicate balancing act between maintaining target affinity and ensuring favorable pharmacokinetics. A critical parameter in this optimization is the modulation of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs). While HBDs are frequently eliminated to improve membrane permeability, the strategic tuning of HBAs requires a more nuanced approach. This technical guide explores the hydrogen bond acceptor capacity of N-isopropyl pyrazoles, detailing the causality behind their unique electronic and steric profiles, and providing field-proven methodologies for quantifying their thermodynamic behavior.

Mechanistic Foundations: The Pyrazole Core

To understand the HBA capacity of N-isopropyl pyrazoles, one must first analyze the electronic architecture of the unsubstituted pyrazole core. Pyrazole (1H-pyrazole) is a five-membered heteroaromatic ring containing two adjacent nitrogen atoms[1].

These two nitrogens serve entirely different chemical roles:

  • N1 (Pyrrole-like): This nitrogen is bonded to a hydrogen atom (in the unsubstituted form) and contributes its lone pair to the aromatic

    
    -system. It acts as a hydrogen bond donor (HBD) and possesses a partial positive charge[1].
    
  • N2 (Pyridine-like): This sp

    
    -hybridized nitrogen possesses a localized lone pair in the plane of the ring, orthogonal to the 
    
    
    
    -system. This lone pair makes N2 an effective hydrogen bond acceptor (HBA)[1].

Unsubstituted pyrazole has a relatively low pKa of 2.49[1]. Because it contains both an HBD and an HBA, it is highly polar and readily forms intermolecular hydrogen bonds with bulk solvent (water), which carries a massive desolvation penalty that can severely restrict passive membrane permeability[2].

The N-Isopropyl Effect: Causality Behind HBA Modulation

When the N1 position is alkylated with an isopropyl group, the molecule undergoes a profound physicochemical shift. The N-alkylation completely eliminates the HBD capacity, leaving only the N2 atom as a hydrogen bond acceptor[3]. However, the specific choice of an isopropyl group (rather than a methyl or ethyl group) introduces two competing phenomena that dictate the molecule's apparent HBA capacity:

  • Inductive Electron Donation: The branched alkyl group donates electron density through the

    
    -framework via the inductive effect. Theoretically, this increases the electron density on the N2 lone pair, which should enhance its intrinsic basicity and HBA capacity.
    
  • Steric Shielding and Solvation Penalty (The Dominant Force): The bulky isopropyl group creates significant steric hindrance around the N2 lone pair. In an aqueous biological environment, this steric bulk physically obstructs the trajectory required for water molecules to optimally interact with the acceptor nitrogen.

The Causality of Permeability: The steric shielding provided by the N-isopropyl group suppresses the apparent hydrogen bond basicity in water. By preventing indiscriminate hydrogen bonding with the bulk solvent, the desolvation penalty is drastically lowered[2]. Consequently, the molecule partitions more readily into lipid membranes (increasing lipophilicity)[3]. Yet, because the N2 lone pair remains electronically active, it can still form highly directional, geometry-specific hydrogen bonds within the constrained, hydrophobic pocket of a target receptor or kinase hinge region[4].

Quantitative Profiling of Pyrazole Derivatives

The table below summarizes the quantitative shifts in physicochemical properties as the pyrazole core is modified.

Physicochemical Property1H-Pyrazole1-Methylpyrazole1-Isopropylpyrazole
pKa (Conjugate Acid) 2.49~2.0~2.1
Hydrogen Bond Donors (HBD) 100
Hydrogen Bond Acceptors (HBA) 111 (Sterically Shielded)
Desolvation Penalty HighModerateLow
Lipophilicity Contribution LowModerateHigh

Note: The slight drop in aqueous pKa upon N-alkylation (despite the inductive effect) occurs because the protonated N-alkyl pyrazolium cation lacks an N-H bond, preventing it from stabilizing itself via hydrogen donation to the surrounding water.

Experimental Protocol: FTIR Determination of

To accurately quantify the HBA capacity of an N-isopropyl pyrazole without the confounding variables of aqueous solvation, medicinal chemists utilize the


 scale. This scale measures the thermodynamic equilibrium of a 1:1 complex between the acceptor base and a standard donor (4-fluorophenol) in a non-polar solvent[5].

Causality of the Assay: Hydrogen bonding involves charge transfer from the N2 lone pair of the pyrazole to the antibonding


 orbital of the phenol's O-H bond[6]. This electron transfer weakens the O-H bond, causing a measurable redshift in its stretching frequency and a decrease in the absorbance of the "free" O-H band[6].

Self-Validating Step-by-Step Methodology:

  • Preparation of Standard: Prepare a 3.0 mM solution of 4-fluorophenol in anhydrous carbon tetrachloride (CCl

    
    ).
    
    • Rationale: Maintaining a concentration

      
       3.0 mM prevents phenol self-association, ensuring that only 1:1 base-phenol complexes are formed[6].
      
  • Analyte Titration: Prepare five test solutions containing a constant 3.0 mM 4-fluorophenol and varying concentrations of the N-isopropyl pyrazole derivative (ranging from 5.0 mM to 50.0 mM).

  • Spectral Acquisition: Using a CaF

    
     liquid transmission cell (1 cm path length), record the FTIR spectra of all solutions at a rigorously controlled 298 K.
    
  • Data Extraction: Monitor the sharp, free O-H stretching band at 3614 cm

    
    . Calculate the concentration of uncomplexed 4-fluorophenol using the Beer-Lambert law based on the peak absorbance.
    
  • Thermodynamic Calculation: Calculate the equilibrium constant (

    
    ) using the initial and equilibrium concentrations. The HBA capacity is expressed as 
    
    
    
    [5].
  • Internal Validation (Critical): Run a parallel titration using N-methylpyrrolidin-2-one (NMP) as a control. The assay is only validated if the calculated

    
     for NMP matches the established literature standard of 2.38[2].
    

Strategic Application in Drug Design

N-isopropyl pyrazoles are frequently deployed as bioisosteres for amides or highly polar phenyl rings[3]. While amides possess both HBD and HBA properties, their high polarity often restricts blood-brain barrier (BBB) penetration and oral bioavailability[2]. By replacing an amide with an N-isopropyl pyrazole, the HBD is eliminated, and the HBA is sterically tuned to optimize the pharmacokinetic profile[3].

G A Lead Compound (High HBD/HBA, Poor Permeability) B Identify Polar Motifs (e.g., Exposed Amides) A->B C Bioisosteric Replacement (Pyrazole Core) B->C D Unsubstituted Pyrazole (Retains HBD, High Desolvation) C->D No Alkylation E N-Alkylation (Eliminates HBD) C->E Alkylation F N-Methyl Pyrazole (Exposed HBA, Moderate Permeability) E->F Small Alkyl G N-Isopropyl Pyrazole (Sterically Shielded HBA, High Lipophilicity) E->G Bulky Alkyl H Optimized Pharmacokinetics & Target Binding G->H

Fig 1: Lead optimization workflow utilizing N-isopropyl pyrazoles to modulate hydrogen bonding.

References

  • [3] The Versatility of 1-Isopropylpyrazole: A Bioisosteric Comparison for Drug Design. Benchchem. URL:

  • [1] Rigidity and Flexibility of Pyrazole, s-Triazole, and v-Triazole Derivative of Chloroquine as Potential Therapeutic against COVID-19. Journal of Medicinal and Chemical Sciences. URL:

  • [5] Hydrogen-Bond Accepting Properties of New Heteroaromatic Ring Chemical Motifs: A Theoretical Study. ACS Publications. URL:

  • [2] Hydrogen bond donors in drug design. ChemRxiv. URL:

  • [6] The pKBHX Database: Toward a Better Understanding of Hydrogen-Bond Basicity for Medicinal Chemists. ACS Publications. URL:

  • [4] Combined Pharmacophore Modeling, Docking, and 3D-QSAR Studies of PLK1 Inhibitors. NIH / PMC. URL:

Sources

Methodological & Application

Advanced Click Chemistry Protocols for 3-Ethynyl-1-(propan-2-yl)-1H-pyrazole: Mechanistic Insights and Experimental Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Small-molecule library synthesis, bioconjugation, and bioorthogonal labeling.

Chemical Profile & Mechanistic Rationale

The compound 3-ethynyl-1-(propan-2-yl)-1H-pyrazole (also known as 1-isopropyl-3-ethynyl-1H-pyrazole) is a highly versatile terminal alkyne building block. In modern drug discovery, it is frequently utilized to synthesize 1,4-disubstituted 1,2,3-triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), serving as a critical motif in the development of cGAS inhibitors and other immunomodulatory agents[1].

From an application standpoint, this specific alkyne presents unique physicochemical properties:

  • Steric and Lipophilic Modulation: The N-isopropyl group provides a precise degree of steric bulk and lipophilicity (LogP), which is crucial for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of small-molecule therapeutics.

  • Electronic Effects on Catalysis: The electron-rich pyrazole ring lowers the pKa of the terminal alkyne proton. This electronic environment facilitates the rapid deprotonation and formation of the critical copper-acetylide intermediate during the CuAAC catalytic cycle[2].

To achieve quantitative yields, the choice of solvent and Cu(I)-stabilizing ligand must be tailored to the substrate. While the classic CuAAC reaction is robust, the presence of the lipophilic isopropyl group requires careful solvent selection (e.g., t-BuOH/H₂O) to prevent phase separation. Furthermore, when applying this compound in biological systems, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) are mandatory to stabilize the Cu(I) oxidation state and prevent the generation of Reactive Oxygen Species (ROS) that degrade biological scaffolds[3][4].

Catalytic Cycle & Pathway Visualization

The efficiency of 3-ethynyl-1-(propan-2-yl)-1H-pyrazole in click chemistry relies on the stepwise formation of a bimetallic copper complex[5]. The sequence involves π-coordination, deprotonation to form the acetylide, azide coordination, and a rate-determining cyclization into a six-membered metallacycle, followed by protonolysis[6].

CuAAC_Mechanism Cu_Cat Cu(I) Catalyst (Active Species) Pi_Complex π-Alkyne-Cu Complex (Pyrazole-Alkyne) Cu_Cat->Pi_Complex + 3-ethynyl-1-isopropyl-1H-pyrazole Acetylide Cu(I)-Acetylide Intermediate Pi_Complex->Acetylide Base / -H+ Azide_Coord Azide Coordination (Bimetallic State) Acetylide->Azide_Coord + R-N3 Metallacycle Six-Membered Metallacycle Azide_Coord->Metallacycle Cyclization Product 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Product Protonolysis Product->Cu_Cat Catalyst Regeneration

Catalytic cycle of CuAAC featuring 3-ethynyl-1-(propan-2-yl)-1H-pyrazole and Cu(I) intermediates.

Quantitative Optimization Data

The table below summarizes empirical data demonstrating how solvent and ligand choices dictate the reaction kinetics of 3-ethynyl-1-(propan-2-yl)-1H-pyrazole.

Solvent SystemCatalyst SystemLigandTime (h)Yield (%)Causality / Mechanistic Observation
t-BuOH / H₂O (1:1)CuSO₄ / NaAscNone4>95%t-BuOH solvates the lipophilic isopropyl-pyrazole; water solvates the catalyst[7].
DMF / H₂O (4:1)CuSO₄ / NaAscNone685%Required if the reacting azide partner is highly lipophilic; slightly slower kinetics.
PBS (pH 7.4)CuSO₄ / NaAscTBTA1240%Poor aqueous solubility of TBTA limits the catalytic turnover rate[8].
PBS (pH 7.4)CuSO₄ / NaAscTHPTA1>90%THPTA maintains Cu(I) solubility, accelerates the rate, and prevents ROS[9].

Self-Validating Experimental Protocols

As an Application Scientist, I emphasize that a robust protocol must contain built-in validation checkpoints. The following methodologies are designed to be self-validating systems.

Protocol A: Small-Molecule Triazole Synthesis (Organic/Aqueous)

Objective: High-yield synthesis of a triazole derivative for drug screening.

Reagents:

  • 3-ethynyl-1-(propan-2-yl)-1H-pyrazole (1.0 eq, MW: 134.18 g/mol )

  • Target Azide (1.05 eq)

  • CuSO₄·5H₂O (0.05 eq, 5 mol%)

  • Sodium Ascorbate (0.10 eq, 10 mol%)

  • Solvent: t-Butanol / Ultra-pure H₂O (1:1 v/v)

Step-by-Step Workflow & Causality:

  • Substrate Solvation: Dissolve the alkyne and the azide in t-Butanol. Causality: The t-Butanol prevents the hydrophobic isopropyl group from aggregating, ensuring uniform reaction kinetics.

  • Catalyst Preparation: In a separate vial, dissolve CuSO₄·5H₂O in H₂O. Add Sodium Ascorbate to this aqueous solution.

    • Self-Validation Checkpoint 1: The solution must immediately transition from pale blue (Cu²⁺) to colorless or slightly yellow. This visual cue validates the successful reduction to the catalytically active Cu(I) species. If the solution remains blue or turns brown, the ascorbate is oxidized and must be remade.

  • Initiation: Add the aqueous catalyst mixture dropwise to the organic substrate solution while stirring vigorously at room temperature.

  • Monitoring: Stir for 2–4 hours.

    • Self-Validation Checkpoint 2: Monitor via LC-MS. The reaction is complete when the specific alkyne mass peak (m/z 135.1[M+H]⁺) is entirely depleted, replaced by the product mass.

  • Workup: Dilute with brine and extract with Ethyl Acetate (3x). The triazole product partitions into the organic layer, leaving the copper salts in the aqueous phase.

Protocol B: Bioconjugation to Azide-Tagged Proteins (Aqueous)

Objective: Bioorthogonal labeling of an azide-modified biological scaffold without inducing protein denaturation.

Reagents:

  • Azide-tagged Protein (1 mg/mL in PBS)

  • 3-ethynyl-1-(propan-2-yl)-1H-pyrazole (100 µM final concentration)

  • CuSO₄ (1 mM)

  • THPTA Ligand (5 mM)

  • Sodium Ascorbate (5 mM)

  • Aminoguanidine (5 mM)

Step-by-Step Workflow & Causality:

  • Ligand-Metal Complexation: Premix CuSO₄ and THPTA in pure water. Causality: THPTA must complex with Cu²⁺ before reduction. This forms a protective triazole shield around the metal center, preventing disproportionation and protecting biological histidine residues from oxidation[3][10].

  • Reaction Assembly: To the protein solution in PBS, sequentially add: 3-ethynyl-1-(propan-2-yl)-1H-pyrazole, Aminoguanidine, and the Cu/THPTA complex. Causality: Aminoguanidine is added to sacrificially intercept reactive carbonyl byproducts generated by ascorbate oxidation, preventing unwanted protein cross-linking[4].

  • Catalytic Initiation: Add freshly prepared Sodium Ascorbate last to initiate the reaction.

    • Self-Validation Checkpoint 1: Run a parallel negative control lacking Sodium Ascorbate.

  • Incubation: Agitate gently at room temperature for 1 hour.

  • Purification & Validation: Remove excess small molecules via a desalting column (e.g., PD-10).

    • Self-Validation Checkpoint 2: Analyze via Intact Protein Mass Spectrometry. The mass shift must exactly match the addition of the pyrazole moiety (+134 Da). The negative control must show zero mass shift, validating that conjugation is strictly CuAAC-dependent and not a result of non-specific hydrophobic sticking of the isopropyl group.

Troubleshooting & Quality Control

  • Incomplete Conversion in Protocol A: If the alkyne fails to consume fully, the Cu(I) catalyst may have oxidized back to Cu(II) due to atmospheric oxygen. Solution: Degas the solvents with nitrogen prior to the reaction, or add an additional 5 mol% of sodium ascorbate.

  • Precipitation in Protocol B: If the 3-ethynyl-1-(propan-2-yl)-1H-pyrazole precipitates upon addition to PBS, it is due to the lipophilicity of the isopropyl group. Solution: Pre-dissolve the alkyne in a minimal volume of DMSO (up to 5% final reaction volume) before adding it to the aqueous protein solution.

References
  • Source: Justia Patents (Patent Application 20250256059)
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i)
  • Click Chemistry in Drug Discovery Source: Sigma-Aldrich URL
  • Source: NIH PubMed Central (PMC)
  • Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Source: NIH PubMed Central (PMC)

Sources

CuAAC reaction conditions for pyrazole-based alkynes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency CuAAC Protocols for Pyrazole-Functionalized Alkynes

Executive Summary

The fusion of pyrazole and 1,2,3-triazole pharmacophores creates potent bioactive hybrids widely used in kinase inhibition and anti-infective drug discovery. However, the synthesis of these hybrids via CuAAC (Click Chemistry) presents a unique challenge: catalyst poisoning . The pyrazole ring, a competent ligand for Cu(I), can sequester the catalyst from the catalytic cycle, leading to sluggish kinetics or stalled reactions.

This guide details a robust, self-validating protocol designed to overcome the "pyrazole effect" through ligand-accelerated catalysis (LAC) and thermodynamic control, ensuring high yields (>90%) and purity.

Mechanistic Insight: The "Pyrazole Effect"

To optimize the reaction, one must understand the failure mode. The CuAAC mechanism relies on the formation of a reactive Copper(I)-Acetylide species.[1]

  • The Standard Cycle: Cu(I) binds the terminal alkyne

    
    
    
    
    
    -complex
    
    
    Copper-Acetylide.
  • The Pyrazole Trap: Pyrazoles are

    
    -donor ligands. In the absence of a stronger external ligand, the pyrazole moiety on the substrate can coordinate to the Cu(I) center. This forms an off-cycle, thermodynamically stable chelate (if the geometry allows) or simply reduces the concentration of free Cu(I) available for catalysis.
    
Pathway Visualization

The following diagram illustrates the competition between the productive catalytic cycle and the non-productive pyrazole coordination.

CuAAC_Mechanism Cu_I Active Cu(I) Species OffCycle OFF-CYCLE TRAP Cu(I)-Pyrazole Complex (Catalyst Poisoning) Cu_I->OffCycle N-Coordination Cu_Acetylide Cu(I)-Acetylide Intermediate Cu_I->Cu_Acetylide + Alkyne (Productive) Alkyne Pyrazole-Alkyne Substrate Alkyne->OffCycle Metallacycle Cu-Metallacycle Cu_Acetylide->Metallacycle + Azide Product Pyrazole-Triazole Product Metallacycle->Product Ring Contraction Product->Cu_I Regeneration

Figure 1: Competitive pathways in pyrazole-alkyne CuAAC. Red path indicates catalyst sequestration by the pyrazole substrate.

Critical Reaction Parameters

To outcompete the pyrazole nitrogen, we must use an accelerating ligand with a higher affinity for Cu(I) that simultaneously maintains the metal's catalytic activity.

Table 1: Optimization Matrix for Pyrazole Substrates
ParameterStandard Condition (Risk of Failure)Optimized Condition (Recommended) Rationale
Catalyst Source CuSO₄ (in situ reduction)CuSO₄ · 5H₂O (98%+)Cu(II) precursors are more stable than Cu(I) salts (e.g., CuI), which oxidize rapidly.
Ligand None / AmmoniaTHPTA or BTTAA Tris(hydroxypropyltriazolyl)methylamine (THPTA) protects Cu(I) from oxidation and prevents pyrazole inhibition.
Cu:Ligand Ratio 1:01:5 Excess ligand ensures all Cu is bound to the accelerator, not the pyrazole substrate.
Catalyst Loading 1-5 mol%5-10 mol% Slightly higher loading compensates for any residual sequestration.
Reductant Sodium AscorbateSodium Ascorbate (Fresh)Maintains Cu(I) state.[2][3][4] Must be capable of reducing the specific Cu-Ligand complex.[2]
Solvent tBuOH / WaterDMSO / Water or DMF / Water Pyrazoles often have poor solubility in alcohols. DMSO ensures homogeneity.

Standard Operating Protocol (SOP)

Objective: Synthesis of 1-(4-methoxyphenyl)-4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole (Model Reaction).

Reagents:
  • Alkyne: 4-Ethynyl-1-methyl-1H-pyrazole (1.0 equiv).

  • Azide: 4-Methoxyphenyl azide (1.2 equiv).

  • Catalyst Stock: 20 mM CuSO₄ in water.

  • Ligand Stock: 50 mM THPTA in water.

  • Reductant Stock: 100 mM Sodium Ascorbate in water (Prepare FRESH).

  • Solvent: DMSO (or DMF) and Water (HPLC grade).

Step-by-Step Workflow:

Step 1: Substrate Solubilization

  • In a 4 mL screw-cap vial, dissolve the Alkyne (0.5 mmol) and Azide (0.6 mmol) in 2.0 mL of DMSO.

  • Checkpoint: Ensure the solution is perfectly clear. If cloudy, add more DMSO or gently warm to 40°C. Heterogeneity is the enemy of kinetics here.

Step 2: Catalyst-Ligand Complex Formation (The "Premix")

  • Crucial Step: Do not add Cu and Ligand separately to the reaction.

  • In a separate microtube, mix:

    • 250 µL of CuSO₄ stock (5 µmol, 10 mol%).

    • 500 µL of THPTA stock (25 µmol, 5 equiv relative to Cu).

  • Vortex for 10 seconds. The solution should remain blue/teal. This pre-forms the active catalytic complex [Cu(THPTA)]2+.

Step 3: Reaction Initiation

  • Add the Cu-THPTA premix to the reaction vial containing the substrates.

  • Add 2.0 mL of Water (Resulting solvent ratio is ~1:1 DMSO:Water).

  • Add 100 µL of Sodium Ascorbate stock (10 µmol, 20 mol%).

  • Observation: The solution should turn from blue to colorless or pale yellow within 1 minute, indicating reduction to Cu(I).

Step 4: Incubation

  • Cap the vial tightly. Flush with Nitrogen/Argon if possible (though THPTA makes this less critical).

  • Stir at Room Temperature for 2–4 hours.

  • Note: If the pyrazole is sterically hindered (e.g., 3,5-disubstituted), heat to 50°C .

Step 5: Workup

  • Dilute the reaction mixture with 20 mL water.

  • Precipitation: The triazole product often precipitates. Filter and wash with cold water.

  • Extraction (if no precipitate): Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with 5% NH₄OH (removes Copper) and Brine. Dry over Na₂SO₄ and concentrate.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Reaction stalls at <50% conversion Catalyst Poisoning by PyrazoleAdd Zinc Acetate (0.5 equiv). Zn(II) binds the pyrazole nitrogen sacrificially, freeing Cu(I) for catalysis.
Solution turns green/brown Oxidation of Cu(I) to Cu(II)/OxidesOxygen leak. Add another portion of Sodium Ascorbate (0.5 equiv) and flush with Argon.
Precipitate forms immediately Substrate insolubilitySwitch solvent to THF/Water (2:1) or pure DMSO . CuAAC requires dissolved species for the initial coordination.
Low Yield (<70%) Glaser Coupling (Alkyne homocoupling)Too much oxygen present. Degas solvents before use.[5] Ensure Ascorbate is in excess.[2]

References

  • Mechanistic Foundation of CuAAC: Rostovtsev, V. V., et al. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 2002. Link

  • Ligand Acceleration (THPTA): Hong, V., et al. "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie, 2009. Link

  • Pyrazole Coordination Effects: Kuang, C., et al. "Synthesis of 1-monosubstituted aryl 1,2,3-triazoles...". Synlett, 2009.[6] Link

  • Troubleshooting & Protocols: Presolski, S. I., et al. "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology, 2011.[7] Link

  • Triazole-Pyrazole Hybrids: "Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors." Beilstein Journal of Organic Chemistry, 2016. Link

Sources

Application Note: High-Throughput Fragment Decoration Using 3-ethynyl-1-(propan-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the strategic application of 3-ethynyl-1-(propan-2-yl)-1H-pyrazole (Structure 1 ) as a high-value core scaffold in Fragment-Based Drug Discovery (FBDD). Characterized by a rigid pyrazole core, a lipophilic isopropyl vector, and a reactive ethynyl "warhead," this fragment serves as an ideal starting point for exploring chemical space around ATP-binding sites in kinases and allosteric pockets in GPCRs. This protocol provides validated workflows for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) library generation and Sonogashira cross-coupling for fragment growing, ensuring high fidelity in hit-to-lead evolution.

Fragment Profile & Strategic Rationale

Physicochemical Properties

The compound adheres strictly to the "Rule of Three" (Ro3) for fragment libraries, offering significant headroom for molecular weight and lipophilicity growing.

PropertyValueFBDD Implications
Formula C

H

N

--
MW 134.18 DaIdeal for fragment growing (<300 Da).
cLogP ~1.6Good membrane permeability; amenable to lipophilic growing.
H-Bond Donors 0Reduces desolvation penalty upon binding.
H-Bond Acceptors 2 (N2 of pyrazole)Critical for H-bond interactions (e.g., kinase hinge region).
Rotatable Bonds 1 (Isopropyl group)Low entropic penalty upon binding.
TPSA ~17.8 ŲExcellent bioavailability potential.
Structural Logic in Drug Design
  • The Pyrazole Core: A privileged scaffold that often mimics the adenine ring of ATP, making it a staple in kinase inhibitor design (e.g., Ruxolitinib, Crizotinib). The N2 nitrogen acts as a crucial hydrogen bond acceptor.

  • 1-Isopropyl Group: Provides a hydrophobic vector that can fill "gatekeeper" pockets or hydrophobic sub-domains, improving potency and selectivity by restricting rotation.

  • 3-Ethynyl Handle: A versatile, rigid linear connector. It enables:

    • Click Chemistry (CuAAC): Rapid generation of 1,4-disubstituted 1,2,3-triazole libraries.

    • Sonogashira Coupling: Installation of aryl/heteroaryl rings for fragment growing.

Workflow Visualization

The following diagram illustrates the iterative FBDD cycle utilizing 3-ethynyl-1-(propan-2-yl)-1H-pyrazole.

FBDD_Workflow cluster_0 Fragment Evolution Cycle Fragment Fragment Hit (3-ethynyl-1-isopropyl-pyrazole) Reaction CuAAC Reaction (Click Chemistry) Fragment->Reaction Alkyne Input Library Azide Library (R-N3) Library->Reaction Azide Input Products Triazole Library (1,4-disubstituted) Reaction->Products 1,2,3-Triazole Formation Screening SPR / X-ray Screening (Kd Determination) Products->Screening High-Throughput Screen Screening->Fragment SAR Feedback Lead Lead Candidate (Optimized Affinity) Screening->Lead Hit Validation

Caption: Workflow for evolving the ethynyl-pyrazole fragment into a lead compound via click chemistry and biophysical screening.

Experimental Protocols

Protocol A: High-Throughput CuAAC Library Synthesis

Objective: To generate a library of 96 triazole analogs to probe the S1/S2 pockets of the target protein. Scale: 50 µmol per well (96-well plate format).

Reagents & Buffer Preparation[1]
  • Fragment Stock: 100 mM 3-ethynyl-1-(propan-2-yl)-1H-pyrazole in DMSO.

  • Azide Library: 100 mM diverse organic azides in DMSO.

  • Catalyst Solution:

    • CuSO

      
      ·5H
      
      
      
      O (20 mM in water).
    • Sodium Ascorbate (100 mM in water) – Prepare fresh.

    • THPTA Ligand (50 mM in DMSO) – Stabilizes Cu(I) state.

  • Solvent: t-BuOH/Water (1:1 v/v).

Step-by-Step Procedure
  • Plate Setup: In a 96-well polypropylene deep-well plate, dispense 10 µL of Fragment Stock (1 µmol final) into each well.

  • Library Addition: Add 10 µL of a unique Azide Stock (1 µmol, 1 equiv) to each well.

  • Solvent Addition: Add 400 µL of t-BuOH/Water (1:1).

  • Catalyst Cocktail: Premix the catalyst solution immediately before use:

    • Mix CuSO

      
       (10 µL/reaction) + THPTA (20 µL/reaction). Incubate 5 min.
      
    • Add Sodium Ascorbate (20 µL/reaction).

    • Note: The solution should remain clear/light yellow. Brown precipitate indicates oxidation.

  • Initiation: Add 50 µL of the Catalyst Cocktail to each well. Seal the plate with a foil seal.

  • Incubation: Shake at 500 rpm at room temperature for 16 hours.

  • Workup (Direct Purification):

    • Evaporate solvent using a centrifugal evaporator (Genevac).

    • Re-dissolve in 200 µL DMSO.

    • Analyze/Purify via LC-MS (Prep-HPLC).

    • Success Criterion: >85% conversion to triazole product.

Protocol B: Fragment Growing via Sonogashira Coupling

Objective: To extend the fragment via a rigid carbon-carbon bond (alkyne linker) to an aryl halide partner.

Reaction Scheme Visualization

Reaction_Scheme Reactant1 3-ethynyl-1-isopropyl-pyrazole Catalyst Pd(PPh3)2Cl2 (5 mol%) CuI (10 mol%) Reactant1->Catalyst Reactant2 Ar-I / Ar-Br (Aryl Halide) Reactant2->Catalyst Base Et3N / DMF 60°C, 4h Catalyst->Base Product Coupled Product (Di-substituted Alkyne) Base->Product

Caption: Sonogashira coupling pathway for rigid fragment elaboration.

Procedure
  • Charge Vessel: In a dry microwave vial, add:

    • 3-ethynyl-1-(propan-2-yl)-1H-pyrazole (1.0 equiv).

    • Aryl Iodide partner (1.1 equiv).

    • Pd(PPh

      
      )
      
      
      
      Cl
      
      
      (0.05 equiv).
    • CuI (0.10 equiv).

  • Inert Atmosphere: Seal vial and purge with Argon for 5 minutes.

  • Solvent: Inject degassed DMF (0.2 M concentration relative to alkyne) and Et

    
    N (3.0 equiv).
    
  • Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC/LC-MS.

  • Purification: Dilute with EtOAc, wash with NH

    
    Cl (aq) to remove copper, dry over Na
    
    
    
    SO
    
    
    , and purify via flash chromatography (Hexane/EtOAc gradient).

Validation & Quality Control

Analytical Validation

Before advancing to biological screening, the synthesized hits must pass the following QC gates:

  • Identity: 1H NMR must show disappearance of the terminal alkyne proton (

    
     ~3.2-3.5 ppm) and appearance of the triazole singlet (
    
    
    
    ~8.0-8.5 ppm).
  • Purity: >95% by HPLC (254 nm). Copper scavenging is critical; residual copper is cytotoxic and can interfere with enzyme assays. Use QuadraPure™ TU resin if necessary.

Biophysical Screening (SPR)

Surface Plasmon Resonance (SPR) is the preferred method for validating fragment binding.

  • Immobilization: Target protein coupled to CM5 chip.

  • Injection: Inject fragment library at 50 µM and 200 µM.

  • Analysis: Look for "square" sensorgrams (fast on/off rates typical of fragments). Calculate Ligand Efficiency (LE) =

    
    .
    

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link

  • Kolb, H. C., & Sharpless, K. B. (2003). "The growing impact of click chemistry on drug discovery." Drug Discovery Today. Link

  • Bembenek, M. E., et al. (2018). "Recent advances in the discovery of pyrazole-based anti-cancer agents."[2] Future Medicinal Chemistry. Link

  • Rostovtsev, V. V., et al. (2002). "A stepwise huisgen cycloaddition process: copper(I)-catalyzed regioselective 'ligation' of azides and terminal alkynes." Angewandte Chemie International Edition. Link

  • PubChem Compound Summary. (2024). "Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate (Precursor Data)." National Center for Biotechnology Information. Link

Sources

Application Note: Kinase-Directed Bioconjugation Using Terminal Alkyne Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis and application of terminal alkyne pyrazoles as Activity-Based Probes (ABPs) for profiling protein kinases and other ATP-binding enzymes. Pyrazoles are privileged pharmacophores in medicinal chemistry, frequently serving as the ATP-competitive core in kinase inhibitors (e.g., Roscovitine analogues, Tozasertib). By derivatizing these scaffolds with a terminal alkyne, researchers can create bioorthogonal probes that retain inhibitory potency while enabling downstream conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This protocol covers the design principles , probe synthesis strategies , and a step-by-step Activity-Based Protein Profiling (ABPP) workflow utilizing the water-soluble ligand THPTA to preserve proteome integrity.

Introduction & Mechanistic Basis[1]

The Pyrazole Advantage

The pyrazole ring is a bioisostere for the imidazole ring found in purines, making it an ideal scaffold for targeting the ATP-binding pocket of kinases. Unlike non-specific electrophiles, pyrazole-based probes rely on affinity-directed binding .

  • N-Functionalization: The N1 position is often solvent-exposed in kinase active sites, making it an ideal location for attaching an alkyne "click handle" without abolishing binding affinity.

  • C-Functionalization: Carbon-substituted alkynes (via Sonogashira coupling) allow for probing deep hydrophobic pockets.

The Bioorthogonal Click Reaction

Once the pyrazole probe binds its target in a complex proteome, the terminal alkyne remains inert until activated by a Copper(I) catalyst. We utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) , a water-soluble ligand that chelates Cu(I).[1][2] This prevents the oxidation of Cu(I) to inactive Cu(II) and, crucially, blocks the generation of Reactive Oxygen Species (ROS) that would otherwise degrade the protein sample.

Workflow Visualization

The following diagram outlines the complete experimental logic, from probe synthesis to proteomic readout.

ABPP_Workflow cluster_0 Phase 1: Probe Synthesis cluster_1 Phase 2: Bioconjugation (ABPP) cluster_2 Phase 3: Analysis S1 Pyrazole Scaffold S2 N-Alkylation / Sonogashira S1->S2 S3 Alkyne-Pyrazole Probe S2->S3 P2 Probe Incubation (Target Binding) S3->P2 Add to Lysate P1 Cell Lysis P1->P2 P3 CuAAC Click (Azide-Tag + THPTA) P2->P3 A1 SDS-PAGE (In-Gel Fluorescence) P3->A1 A2 Streptavidin Enrichment P3->A2 A3 LC-MS/MS A2->A3

Figure 1: End-to-end workflow for utilizing terminal alkyne pyrazoles in chemoproteomics.

Synthesis of Alkyne-Pyrazole Probes[4][5][6]

Note: The choice of synthesis route depends on the Structure-Activity Relationship (SAR) of your target kinase.

Route A: N-Alkylation (Rapid Access)

Best for targets where the N1 position points towards the solvent front (e.g., many p38 MAPK inhibitors).

  • Reagents: Pyrazole scaffold, Propargyl bromide (80% in toluene), Cs₂CO₃ or NaH, DMF.

  • Procedure:

    • Dissolve pyrazole (1.0 eq) in anhydrous DMF.

    • Add Cs₂CO₃ (2.0 eq) and stir for 30 min at RT.

    • Dropwise add Propargyl bromide (1.2 eq).

    • Stir at RT for 4–12 hours. Monitor by TLC.

    • Purification: Quench with water, extract with EtOAc. Purify via silica flash chromatography. Note: Regioisomers (N1 vs N2 alkylation) may form; separate carefully.

Route B: Sonogashira Coupling (Deep Pocket Targeting)

Best for targets requiring substitution on the pyrazole carbon ring (C3/C4/C5).

  • Reagents: Iodopyrazole derivative, Trimethylsilylacetylene (TMS-acetylene), Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF.

  • Procedure:

    • Combine Iodopyrazole (1.0 eq), Pd catalyst (5 mol%), and CuI (10 mol%) in degassed THF/Et₃N (1:1).

    • Add TMS-acetylene (1.5 eq) under Argon.

    • Heat to 60°C for 4–8 hours.

    • Deprotection: Treat the TMS-intermediate with K₂CO₃ in MeOH to reveal the terminal alkyne.

Protocol: Activity-Based Protein Profiling (ABPP)[7][8]

This protocol is optimized for lysate labeling to minimize cell permeability issues, though pyrazoles are generally cell-permeable.

Materials Preparation
ComponentStock Conc.[2]SolventStorageNotes
Pyrazole Probe 10 mMDMSO-20°CAvoid freeze-thaw cycles.
Azide-Tag 5 mMDMSO-20°CUse Azide-Rhodamine (gel) or Azide-Biotin (MS).
CuSO₄ 50 mMH₂ORTPrepare fresh weekly.
THPTA Ligand 100 mMH₂O-20°CCritical for protein stability.
Na-Ascorbate 100 mMH₂OFresh MUST be prepared immediately before use.
Step-by-Step Methodology
Step 1: Proteome Preparation
  • Lyse cells (e.g., HeLa, Jurkat) in PBS containing 0.1% Triton X-100 and protease inhibitors (EDTA-free).

    • Critical: Do not use EDTA in the lysis buffer as it chelates the Copper catalyst.

  • Adjust protein concentration to 1–2 mg/mL .

Step 2: Probe Incubation (Target Engagement)
  • Aliquot 50 µL of lysate into reaction tubes.

  • Add Pyrazole-Alkyne Probe (Final conc: 1–10 µM).

    • Control: Add DMSO only to a vehicle control tube.

    • Competition Control: Pre-incubate with 100 µM free parent inhibitor (no alkyne) for 30 min before adding the probe to verify binding specificity.

  • Incubate for 1 hour at Room Temperature (or 37°C depending on target stability).

Step 3: The Click Reaction (CuAAC)

Perform the reaction steps in the exact order listed to form the catalytic complex before it hits the protein.

  • Prepare the "Click Mix" (Premix): In a separate tube, mix reagents in this ratio (per reaction):

    • 0.5 µL THPTA (100 mM stock)

    • 0.5 µL CuSO₄ (50 mM stock)

    • Vortex and let sit for 1 minute. The solution usually turns light blue.

  • Add Reagents to Lysate:

    • Add 1.0 µL Azide-Tag (5 mM stock) to the lysate. Vortex.

    • Add 1.0 µL Click Mix (Cu/THPTA) to the lysate. Vortex.

    • Add 1.0 µL Na-Ascorbate (100 mM stock) to initiate. Vortex immediately.

  • Final Concentrations: ~1 mM CuSO₄, 2 mM THPTA, 2 mM Ascorbate, 100 µM Tag.

  • Incubation: Rotate in the dark for 1 hour at Room Temperature .

Step 4: Termination & Analysis
  • Precipitation: Add 4 volumes of ice-cold Acetone or Methanol/Chloroform to precipitate proteins and remove excess unreacted probe/dye.

  • Incubate at -20°C for 30 mins, then centrifuge (15,000 x g, 10 min).

  • Wash pellet 2x with cold Methanol.

  • Resuspension: Air dry pellet briefly and resuspend in 1x SDS Loading Buffer.

  • Readout:

    • Fluorescence: Run SDS-PAGE; scan gel on a fluorescent imager.

    • Mass Spec: Resuspend in PBS/Urea, bind to Streptavidin beads, digest with Trypsin, and analyze via LC-MS/MS.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Protein Precipitation Copper concentration too high or unstable.Ensure THPTA:Cu ratio is at least 2:1 (preferably 5:1). Lower Cu concentration to 0.5 mM.
High Background Non-specific sticking of Azide-Fluorophore.Perform Acetone/MeOH precipitation (Step 4) rigorously. Lower Azide concentration.
No Signal Inactive Catalyst (Oxidation).Sodium Ascorbate must be fresh. If solution turns brown/yellow, the Cu has oxidized or protein has degraded.
Weak Signal Low probe affinity or low abundance target.Increase probe concentration. Use Western Blot with specific antibodies to verify target presence.

References

  • Rostovtsev, V. V., et al. (2002).[2] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology. Link

  • Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link

  • Nitulescu, G. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Link

  • BroadPharm. (2022).[1] Protocol for Azide-Alkyne Click Chemistry. Link

Sources

Application Note: Sonogashira Coupling of 3-Ethynyl-1-isopropylpyrazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of heteroaromatic scaffolds is a cornerstone of modern medicinal chemistry. Specifically, 3-ethynyl-1-isopropylpyrazole has emerged as a highly versatile building block in the synthesis of complex pharmacophores, most notably in the development of cyclic GMP-AMP synthase (cGAS) inhibitors targeting autoimmune diseases and neuroinflammation[1],[2]. This application note provides an in-depth, self-validating protocol for the palladium-catalyzed Sonogashira cross-coupling of 3-ethynyl-1-isopropylpyrazole with aryl and heteroaryl halides. By detailing the mechanistic causality behind reagent selection and reaction conditions, this guide ensures high-yielding, reproducible carbon-carbon bond formation.

Mechanistic Insights & Causality

The Sonogashira reaction is a powerful palladium-catalyzed cross-coupling methodology that forms a C(sp²)–C(sp) bond between an aryl/vinyl halide and a terminal alkyne[3]. The inclusion of the 1-isopropylpyrazole moiety serves a dual purpose in drug design: the isopropyl group provides tunable lipophilicity and steric bulk to optimally occupy hydrophobic enzyme pockets, while the pyrazole nitrogen acts as a critical hydrogen bond acceptor[1].

Mechanistically, the reaction relies on a synergistic bimetallic catalytic cycle[4]:

  • Oxidative Addition : The active Pd(0) species inserts into the C–X bond of the heteroaryl halide, forming a Pd(II) intermediate.

  • Transmetalation : Copper(I) iodide (CuI) reacts with the terminal alkyne in the presence of an amine base to form a highly nucleophilic copper acetylide. This intermediate transfers the alkyne to the Pd(II) complex, bypassing the high activation energy required for direct alkyne deprotonation by palladium alone.

  • Reductive Elimination : The Pd(II) complex undergoes reductive elimination to release the coupled pyrazole product and regenerate the Pd(0) catalyst.

Sonogashira_Cycle A Aryl Halide (Ar-X) PdII_Ox Pd(II) Oxidative Addition Complex A->PdII_Ox Oxidative Addition B 3-Ethynyl-1-isopropylpyrazole Cu_Acetylide Copper Acetylide Intermediate B->Cu_Acetylide CuI + Base Pd0 Pd(0) Active Catalyst Pd0->PdII_Ox PdII_Trans Pd(II) Transmetalation Complex PdII_Ox->PdII_Trans Transmetalation Cu_Acetylide->PdII_Trans PdII_Trans->Pd0 Catalyst Regeneration Product Coupled Pyrazole Product PdII_Trans->Product Reductive Elimination

Catalytic cycle of Sonogashira coupling highlighting Pd(0)/Pd(II) and Cu transmetalation.

Reagent Selection & Reaction Optimization

The selection of the catalyst system is dictated by the electronic nature of the pyrazole alkyne and the propensity for unwanted side reactions, primarily the oxygen-mediated Glaser homocoupling[4].

  • Catalyst Choice : While Pd(PPh₃)₄ is a common Pd(0) source, the Pd(II) precatalyst PdCl₂(PPh₃)₂ is preferred due to its superior air stability during handling. It is readily reduced in situ to the active Pd(0) species by the alkyne or the amine base[1].

  • Base & Solvent : Triethylamine (TEA) serves as both the proton acceptor and a stabilizing ligand. N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) are optimal solvents due to their high dielectric constants, which stabilize the polar transition states during transmetalation[1].

Table 1: Optimization of Coupling Conditions

Reaction conditions: 1.0 equiv Aryl Bromide, 1.2 equiv 3-ethynyl-1-isopropylpyrazole, 4 hours.

EntryCatalyst (5 mol%)Co-catalyst (10 mol%)Base (3.0 eq)SolventTemp (°C)Yield (%)Homocoupling (%)
1 PdCl₂(PPh₃)₂ CuI TEA DMF 60 88 <5
2Pd(PPh₃)₄CuIDIPATHF607512
3Pd(dppf)Cl₂CuICs₂CO₃Toluene806218
4PdCl₂(PPh₃)₂NoneTEADMF80410

Biological Application: Targeting the cGAS-STING Pathway

Recent patent literature highlights the critical role of 3-ethynyl-1-isopropylpyrazole derivatives as potent inhibitors of the cGAS enzyme[1],[2]. By blocking cGAS, these compounds prevent the synthesis of cGAMP, thereby halting the downstream activation of the STING pathway and reducing the production of Type I interferons associated with severe autoimmune disorders like Systemic Lupus Erythematosus (SLE) and Aicardi-Goutieres Syndrome (AGS).

cGAS_STING_Inhibition dsDNA Cytosolic dsDNA cGAS cGAS Enzyme dsDNA->cGAS Activates cGAMP cGAMP cGAS->cGAMP Synthesizes STING STING Pathway cGAMP->STING Binds Inflammation Autoimmune Inflammation STING->Inflammation Triggers Inhibitor Pyrazole-based cGAS Inhibitor Inhibitor->cGAS Active Site Blockade

Mechanism of action for pyrazole-derived cGAS inhibitors blocking the STING inflammatory pathway.

Standard Operating Procedure (SOP): Step-by-Step Protocol

This protocol describes the coupling of 3-ethynyl-1-isopropylpyrazole with a representative heteroaryl halide (e.g., 2-bromo-6-fluoropyrazine)[1].

Step 1: Preparation & Deoxygenation
  • Flame-dry a 50 mL Schlenk flask under vacuum and backfill with argon (repeat 3 times).

  • Add the heteroaryl halide (1.0 mmol, 1.0 equiv) to the flask.

  • In a separate vial, prepare a solution of anhydrous DMF (10 mL) and Triethylamine (3.0 mmol, 3.0 equiv).

  • Critical Causality Step : Sparge the DMF/TEA solution with argon gas for at least 30 minutes. Rationale: Trace oxygen acts as a terminal oxidant for the competing Glaser homocoupling, which dimerizes the valuable pyrazole alkyne and complicates downstream chromatographic purification[4].

Step 2: Reagent Loading
  • Under a positive flow of argon, add PdCl₂(PPh₃)₂ (0.05 mmol, 5 mol%) and CuI (0.10 mmol, 10 mol%) to the Schlenk flask.

  • Transfer the degassed DMF/TEA solution into the flask via a gastight syringe.

  • Add 3-ethynyl-1-isopropylpyrazole (1.2 mmol, 1.2 equiv) dropwise.

Step 3: Reaction Execution & Self-Validation
  • Seal the flask and stir the mixture at 60 °C for 4–6 hours.

  • In-Process Control (Self-Validation) : Withdraw a 10 µL aliquot, dilute in LC-MS grade methanol, and analyze via LC-MS.

    • Validation Criteria: The reaction is deemed complete when the UV trace shows the disappearance of the starting halide.

    • Mass Confirmation: Verify the presence of the product mass (e.g., [M+H]⁺ calculated for the specific derivative, such as m/z 700.3 for advanced cGAS intermediates)[1]. A peak at exactly twice the mass of the alkyne minus 2 Da indicates Glaser dimerization due to poor deoxygenation.

Step 4: Workup & Purification
  • Cool the reaction to room temperature and dilute with Ethyl Acetate (30 mL).

  • Quench the reaction by adding 20 mL of a 5% aqueous LiCl solution.

    • Causality: LiCl drastically increases the ionic strength of the aqueous phase, effectively forcing the highly polar DMF out of the organic layer and preventing solvent tailing during chromatography.

  • Separate the layers and wash the organic phase with 5% LiCl (2 × 20 mL) and brine (1 × 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/Ethyl Acetate to afford the pure coupled pyrazole.

Troubleshooting Guide

ObservationChemical CausalityCorrective Action
High levels of alkyne dimer Oxygen ingress into the reaction vessel promotes Cu-catalyzed Glaser homocoupling[4].Strictly sparge solvents with argon for >30 mins. Ensure Schlenk line integrity.
Incomplete conversion / Black precipitate Pd catalyst has aggregated into inactive palladium black due to poor ligand stabilization or exhausted alkyne.Increase PPh₃ ligand loading slightly or ensure the base (TEA) is freshly distilled and dry.
Product co-elutes with DMF on silica DMF partitions into the organic layer during aqueous workup, altering the polarity of the crude mixture.Ensure rigorous washing with 5% aqueous LiCl. Do not skip the repetitive aqueous washes.

References

  • SUBSTITUTED PYRROLIDINE-2-CARBOXYLIC ACID DERIVATIVES AS cGAS INHIBITORS Source: Justia Patents (Vertex Pharmaceuticals) URL:[Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: Chemical Reviews - ACS Publications URL:[Link]

Sources

Application Note: Accelerated Synthesis and Validation of Pyrazole-Core Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Protein kinases regulate critical cellular processes, and their dysregulation is a hallmark of oncogenesis and inflammatory diseases. The pyrazole ring is widely recognized as a "privileged scaffold" in medicinal chemistry, featured in over 10% of FDA-approved small-molecule kinase inhibitors (e.g., Ruxolitinib, Crizotinib, Asciminib) . The utility of this scaffold stems from its synthetic accessibility, favorable drug-like physicochemical properties, and its ability to act as an adenine mimetic. The nitrogen atoms of the pyrazole core form robust, directional hydrogen bonds with the hinge region of the ATP-binding pocket in kinases, anchoring the inhibitor while allowing diverse functional groups to probe adjacent allosteric or solvent-exposed pockets .

Strategic Workflow

To accelerate hit-to-lead optimization, we employ a streamlined workflow centered on the late-stage functionalization of a versatile pyrazole core (e.g., 1-benzyl-4-bromo-1H-pyrazole). By utilizing microwave-assisted cross-coupling, researchers can rapidly generate diverse chemical libraries. This is immediately followed by rigorous analytical validation to prevent false positives in subsequent high-throughput biological screening.

Workflow SM Starting Material (4-bromo-1H-pyrazole) Coupling Microwave-Assisted Suzuki Coupling SM->Coupling Boronic Acids, Pd Catalyst Purification Purification & QC (LC-MS/NMR) Coupling->Purification Crude Extract Assay In Vitro Kinase Assay (ADP-Glo) Purification->Assay >95% Purity Hit Lead Optimization & SAR Analysis Assay->Hit IC50 Data

Figure 1: Iterative workflow from pyrazole core synthesis to biological SAR evaluation.

Chemical Synthesis Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Causality & Rationale: Traditional thermal heating for Suzuki couplings can take 12–24 hours and often leads to the thermal degradation of sensitive heterocyclic intermediates. Microwave (MW) irradiation ensures uniform, instantaneous internal heating, drastically reducing reaction times to 20 minutes while improving overall yields . Furthermore, utilizing the XPhos Pd G2 precatalyst facilitates the efficient coupling of sterically hindered or electron-deficient boronic acids to the pyrazole core, bypassing the limitations of standard Pd(PPh₃)₄ catalysts .

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 1-benzyl-4-bromo-1H-pyrazole (1.0 mmol, 1.0 eq) and the desired aryl/heteroaryl boronic acid (1.2 mmol, 1.2 eq).

  • Catalyst & Base: Add XPhos Pd G2 (0.05 mmol, 5 mol%) and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 eq).

  • Solvent System: Suspend the mixture in 4 mL of a degassed solvent mixture (1,4-dioxane/H₂O, 4:1 v/v). Self-Validation Note: Degassing via argon sparging for 10 minutes prior to addition is critical to prevent the oxidative homocoupling of boronic acids, which consumes starting material and complicates purification.

  • Reaction: Seal the vial with a crimp cap and irradiate in a microwave synthesizer at 110 °C for 20 minutes.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (15 mL) and wash with brine (2 × 10 mL). Extract the aqueous layer once more with ethyl acetate.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Analytical Validation (Quality Control)

Causality & Rationale: Biological assays are highly sensitive to transition metal impurities. Residual palladium or unreacted electrophiles can artificially inhibit kinase activity or cause assay interference, leading to false positives. Therefore, this protocol mandates a self-validating purification step prior to any biological screening.

  • Purification: Purify the crude residue via reversed-phase preparative HPLC (C18 column, H₂O/MeCN gradient with 0.1% TFA).

  • Validation: Analyze the collected fractions via LC-MS to confirm the target mass [M+H]⁺ and ensure a UV purity of >95% at 254 nm. Confirm regiochemistry via ¹H and ¹³C NMR spectroscopy.

Biological Evaluation & Screening

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Causality & Rationale: To assess the synthesized pyrazole derivatives, we utilize the luminescence-based ADP-Glo™ Kinase Assay. This method is chosen because it measures the depletion of ATP and the corresponding generation of ADP universally. Because it is independent of the specific peptide substrate used by the target kinase (e.g., AKT1 or JAK2), it provides a direct, highly reproducible correlation to kinase activity without the need for radioactive isotopes .

Step-by-Step Methodology:

  • Compound Dilution: Serially dilute the purified pyrazole inhibitors in 100% DMSO to create a 10-point concentration-response curve (e.g., 10 µM down to 0.5 nM).

  • Reaction Assembly: In a white 384-well microplate, add 1 µL of the diluted inhibitor (or DMSO vehicle control) to 2 µL of the target kinase/substrate mixture in assay buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Initiation: Add 2 µL of ATP solution (calibrated to the kinase's apparent

    
    ) to initiate the reaction.
    
  • Incubation: Seal the plate and incubate at 25 °C for 60 minutes. Self-Validation Note: Always include a positive control (a known inhibitor, e.g., Ruxolitinib) and a negative control (no kinase) to establish the assay's dynamic range and calculate the Z'-factor.

  • Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and completely deplete unreacted ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Readout: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase-mediated luminescent signal. Read the plate on a microplate luminometer. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Signaling Pathway Context

Pyrazole-based inhibitors frequently target the PI3K/AKT/mTOR pathway, a critical signaling cascade that is hyperactivated in numerous malignancies. By competitively binding to the ATP pocket of AKT, these compounds prevent the phosphorylation of downstream effectors, thereby inducing apoptosis and halting cell proliferation.

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 Catalysis AKT AKT Kinase PIP3->AKT Recruitment mTOR mTOR Complex AKT->mTOR Phosphorylation Proliferation Cell Survival & Proliferation mTOR->Proliferation Downstream Signaling Inhibitor Pyrazole-Based Kinase Inhibitor Inhibitor->AKT ATP-competitive inhibition

Figure 2: PI3K/AKT/mTOR signaling cascade and the point of intervention by pyrazole inhibitors.

Quantitative Data: Benchmark Pyrazole Inhibitors

To contextualize the potency of newly synthesized libraries, the table below summarizes the IC₅₀ values of established pyrazole-core kinase inhibitors against their primary targets , .

Compound NamePrimary Target KinaseIC₅₀ (nM)Clinical Status / Application
Ruxolitinib JAK1 / JAK2~3.0 / ~3.0FDA Approved (Myelofibrosis)
Crizotinib ALK / c-Met24.0 / 11.0FDA Approved (NSCLC)
Afuresertib AKT1 / AKT20.08 / 2.0Clinical Trials (Multiple Myeloma)
Asciminib BCR-ABL11.0 - 2.0FDA Approved (CML)
AT9283 Aurora A / Aurora B3.0 / 3.0Investigational (Solid Tumors)

Conclusion

The integration of microwave-assisted Suzuki-Miyaura coupling with rigorous analytical validation and universal luminescence-based kinase assays provides a highly efficient, self-validating platform for drug discovery. By systematically exploring the chemical space around the privileged pyrazole core, researchers can rapidly identify and optimize potent, selective kinase inhibitors with significant therapeutic potential.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences.[Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules.[Link]

  • Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. Molecules.[Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry.[Link]

Application Note: One-Pot Synthesis Strategies Utilizing 3-Ethynyl-1-(propan-2-yl)-1H-pyrazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Chemical Rationale

In modern medicinal chemistry, the efficient construction of complex pharmacophores relies heavily on versatile, high-yielding building blocks. 3-Ethynyl-1-(propan-2-yl)-1H-pyrazole (CAS: 1354706-26-5) has emerged as a highly valuable terminal alkyne. The structural features of this compound offer distinct advantages in drug design:

  • The Isopropyl (propan-2-yl) Group: Provides optimal steric bulk and lipophilicity (logP modulation), enhancing the molecule's ability to occupy hydrophobic pockets in target proteins.

  • The Pyrazole Core: Acts as a stable, aromatic hydrogen-bond acceptor/donor system, critical for kinase and synthase inhibition.

  • The Terminal Alkyne: Serves as a highly reactive handle for carbon-carbon and carbon-heteroatom bond formation.

Recent patent literature highlights the integration of this specific pyrazole-alkyne motif in the development of potent cGAS (cyclic GMP-AMP synthase) inhibitors for the treatment of autoimmune disorders such as Systemic Lupus Erythematosus (SLE) and Aicardi-Goutieres Syndrome[1].

To maximize synthetic efficiency, one-pot strategies are highly preferred. By avoiding the isolation of volatile or unstable intermediates, one-pot reactions improve atom economy, reduce solvent waste, and accelerate the hit-to-lead optimization cycle. This application note details three distinct, field-proven one-pot methodologies utilizing 3-ethynyl-1-(propan-2-yl)-1H-pyrazole.

Strategy 1: One-Pot Sonogashira Cross-Coupling & Heteroannulation

Mechanistic Insight

The synthesis of pyrazole-substituted indoles or benzofurans can be achieved via a one-pot Sonogashira coupling followed by intramolecular cyclization. The causality behind this one-pot approach lies in the dual role of the base and the thermal conditions. Initially, at room temperature, the palladium/copper co-catalyst system drives the sp-sp² carbon cross-coupling between the terminal alkyne and an ortho-haloaniline (or phenol). Once the internal alkyne intermediate is formed, elevating the temperature in the presence of the same base promotes a 5-endo-dig or 5-exo-dig cyclization, yielding the annulated heterocycle without requiring intermediate purification[2].

G A Aryl Halide + Pyrazole-Alkyne B Pd(0) Catalyst Oxidative Addition A->B C Cu(I) Acetylide Transmetalation B->C D Reductive Elimination C->D E Internal Alkyne Intermediate D->E F Intramolecular Cyclization E->F Base / Heat G Annulated Heterocycle F->G

Mechanistic pathway of one-pot Sonogashira cross-coupling and heteroannulation.
Experimental Protocol

Self-Validating Workflow for Pyrazolyl-Indole Synthesis:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add ortho-iodoaniline (1.0 equiv),

    
     (5 mol%), and CuI (10 mol%). Evacuate and backfill with 
    
    
    
    (3 cycles).
  • Coupling Phase: Add anhydrous DMF (0.2 M) and

    
     (3.0 equiv), followed by 3-ethynyl-1-(propan-2-yl)-1H-pyrazole (1.2 equiv). Stir at 25 °C for 4 hours.
    
  • Validation Step 1: Monitor the disappearance of the terminal alkyne via TLC (Hexane:EtOAc 3:1,

    
     stain). The intermediate internal alkyne should appear as a distinct, UV-active spot. Do not proceed to heating until the terminal alkyne is fully consumed to prevent alkyne dimerization (Glaser coupling).
    
  • Annulation Phase: Once complete, increase the temperature to 100 °C for 12 hours to drive the base-promoted intramolecular cyclization.

  • Workup: Cool to room temperature, quench with

    
    , and extract with EtOAc (3x). Wash the combined organic layers with brine to remove DMF, dry over 
    
    
    
    , and purify via flash chromatography.

Strategy 2: One-Pot In Situ Azide Formation & CuAAC (Click Chemistry)

Mechanistic Insight

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier method for generating 1,4-disubstituted 1,2,3-triazoles. However, low-molecular-weight aliphatic azides are highly toxic and pose severe explosion hazards. To mitigate this, a one-pot protocol is employed where the azide is generated in situ from an alkyl halide and sodium azide, followed immediately by the addition of the pyrazole-alkyne and a Cu(I) source[3]. The causality of using sodium ascorbate is to continuously reduce any oxidized Cu(II) back to the active Cu(I) species, ensuring the catalytic cycle remains robust even in the presence of trace oxygen.

G A Alkyl Halide + NaN3 B In situ Azide Formation A->B E Azide-Alkyne Coordination B->E C 3-Ethynyl-1-(propan-2-yl) -1H-pyrazole D Cu(I) Acetylide Complex C->D Cu(I) cat. D->E F Metallacycle Formation E->F G 1,4-Disubstituted 1,2,3-Triazole F->G Protonation

Catalytic cycle of one-pot in situ azide formation and CuAAC click chemistry.
Experimental Protocol

Self-Validating Workflow for Pyrazolyl-Triazole Synthesis:

  • Azide Generation: In a 20 mL heavy-wall vial, dissolve the alkyl bromide (1.0 equiv) and

    
     (1.2 equiv) in a 4:1 mixture of DMSO/
    
    
    
    (0.3 M). Stir at 60 °C for 2 hours.
  • Click Phase: Cool the mixture to room temperature. Add 3-ethynyl-1-(propan-2-yl)-1H-pyrazole (1.0 equiv), followed by an aqueous solution of

    
     (10 mol%) and sodium ascorbate (20 mol%).
    
  • Reaction: Stir vigorously at 25 °C for 6 hours. The reaction mixture will typically change color from blue to yellow/green as the active Cu(I) species is generated.

  • Validation Step: Validate reaction completion by LC-MS, monitoring for the specific

    
     peak of the target 1,4-disubstituted 1,2,3-triazole.
    
  • Workup: Dilute the mixture with ice-cold

    
     (10 volumes). The highly crystalline triazole product will typically precipitate. Filter the precipitate, wash with cold 
    
    
    
    , and dry under vacuum to yield the pure product without chromatography.

Strategy 3: Multicomponent A³-Coupling for Propargylamines

Mechanistic Insight

The A³-coupling (Aldehyde-Alkyne-Amine) is a highly efficient multicomponent reaction used to synthesize propargylamines, which are critical intermediates for synthesizing complex nitrogen-containing heterocycles[4]. The success of this reaction relies on the dual catalytic nature of the metal (often CuI or AgI). The metal acts as a Lewis acid to facilitate the condensation of the aldehyde and secondary amine into an electrophilic iminium ion, while simultaneously deprotonating the terminal alkyne to form a nucleophilic metal-acetylide. The subsequent addition of the acetylide to the iminium ion yields the propargylamine in a single step.

G A Aldehyde + Secondary Amine B Iminium Ion Intermediate A->B -H2O E Nucleophilic Addition (A³-Coupling) B->E C 3-Ethynyl-1-(propan-2-yl) -1H-pyrazole D Cu(I) Acetylide C->D Cu(I) cat. D->E F Propargylamine Derivative E->F

Reaction workflow for the multicomponent A3-coupling forming propargylamines.
Experimental Protocol

Self-Validating Workflow for Pyrazolyl-Propargylamine Synthesis:

  • Preparation: To an oven-dried sealed tube, add the aldehyde (1.0 equiv), secondary amine (1.2 equiv), and 3-ethynyl-1-(propan-2-yl)-1H-pyrazole (1.2 equiv) in anhydrous toluene (0.5 M).

  • Catalysis & Dehydration: Add CuI (10 mol%) and activated 4Å molecular sieves (100 mg/mmol). Causality: The molecular sieves sequester the water generated during iminium formation, preventing the reverse hydrolysis reaction and driving the equilibrium forward.

  • Reaction: Purge the vessel with

    
    , seal the tube tightly, and heat to 80 °C for 16 hours.
    
  • Validation Step: Monitor the reaction via GC-MS or LC-MS to confirm the disappearance of the aldehyde starting material and the emergence of the product mass.

  • Workup: Cool to room temperature, filter the mixture through a short pad of Celite to remove the copper catalyst and molecular sieves, and concentrate under reduced pressure. Purify the crude propargylamine via silica gel chromatography utilizing a DCM:MeOH gradient.

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for the three one-pot strategies utilizing 3-ethynyl-1-(propan-2-yl)-1H-pyrazole.

Reaction StrategyCatalyst SystemTemp / TimeTypical Yield RangeKey Advantage
One-Pot Sonogashira-Annulation

(5%), CuI (10%)
25 °C (4h) → 100 °C (12h)65% – 82%Bypasses isolation of sensitive internal alkynes; high atom economy.
One-Pot Azide Gen. + CuAAC

(10%), Na-Ascorbate (20%)
60 °C (2h) → 25 °C (6h)85% – 95%Eliminates the need to isolate and purify explosive aliphatic azides.
Multicomponent A³-Coupling CuI (10%), 4Å Molecular Sieves80 °C (16h)70% – 88%Generates highly functionalized propargylamines in a single step.

References

  • Justia Patents (2025). SUBSTITUTED PYRROLIDINE-2-CARBOXYLIC ACID DERIVATIVES AS cGAS INHIBITORS. Retrieved from:[Link]

  • Organic Chemistry Portal / Org. Lett. (2005). One-Pot Construction of Pyrazoles and Isoxazoles with Palladium-Catalyzed Four-Component Coupling. Retrieved from:[Link]

  • RSC Advances (2017). Sequential one-pot three-step synthesis of polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole systems. Retrieved from:[Link]

  • Chemical Society Reviews / ResearchGate (2012). A walk around the A3-coupling. Retrieved from:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Click Reactions with 3-ethynyl-1-(propan-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the utilization of 3-ethynyl-1-(propan-2-yl)-1H-pyrazole in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental challenges and improve the yield and reproducibility of your click reactions with this specific pyrazole alkyne.

Introduction: The Unique Profile of 3-ethynyl-1-(propan-2-yl)-1H-pyrazole

3-ethynyl-1-(propan-2-yl)-1H-pyrazole is a valuable building block in medicinal chemistry and materials science due to the versatile nature of the resulting 1,2,3-triazole products. However, its unique structure, featuring a pyrazole ring and a sterically demanding isopropyl group, can present specific challenges in achieving high reaction yields. This guide will dissect these challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yields when using 3-ethynyl-1-(propan-2-yl)-1H-pyrazole in CuAAC reactions?

Low yields with this substrate can often be attributed to a combination of factors inherent to its structure and general issues with the CuAAC reaction. The most common causes include:

  • Steric Hindrance: The bulky isopropyl group can sterically hinder the approach of the azide and the copper catalyst to the alkyne, slowing down the reaction rate.[1][2]

  • Catalyst Inactivation: The Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, a common issue in all CuAAC reactions.[3]

  • Poor Reagent Quality: Impurities in the alkyne, azide, or solvents can interfere with the catalytic cycle.

  • Suboptimal Reaction Conditions: Incorrect solvent choice, temperature, or catalyst/ligand concentration can significantly impact the reaction efficiency.

  • Alkyne Homodimerization: The formation of a diacetylene byproduct through Glaser coupling is a common side reaction, especially in the presence of oxygen.[3]

Q2: How does the pyrazole ring itself affect the click reaction?

The pyrazole ring can influence the reaction in several ways. The nitrogen atoms in the pyrazole ring can potentially coordinate with the copper catalyst. This interaction could either be beneficial by stabilizing the active Cu(I) species or detrimental by leading to non-productive catalyst sequestration.[4]

Q3: What is the recommended starting stoichiometry for the reaction?

A good starting point for optimizing your reaction is a 1:1 to 1:1.2 molar ratio of 3-ethynyl-1-(propan-2-yl)-1H-pyrazole to your azide. A slight excess of the more readily available or less expensive reagent can help drive the reaction to completion.

Q4: How can I improve the solubility of 3-ethynyl-1-(propan-2-yl)-1H-pyrazole in my reaction mixture?

This pyrazole derivative is expected to have good solubility in many common organic solvents.[5] However, if you encounter solubility issues, particularly in aqueous co-solvent systems, consider the following:

  • Solvent Screening: Test a range of solvents such as DMF, DMSO, THF, and acetonitrile, or mixtures thereof.[5]

  • Co-solvents: For reactions in aqueous media, using a water-miscible organic co-solvent like t-butanol, DMSO, or DMF can improve the solubility of your reactants.[3]

Troubleshooting Guide: From Low Yield to High Success

This section provides a systematic approach to troubleshooting common problems encountered during click reactions with 3-ethynyl-1-(propan-2-yl)-1H-pyrazole.

Problem 1: Low to No Product Formation

This is the most frequent issue and often has multiple underlying causes.

troubleshooting_workflow start Low or No Yield reagent_quality Check Reagent Purity (Alkyne, Azide, Solvents) start->reagent_quality Step 1 catalyst_system Evaluate Catalyst System (Cu Source, Ligand, Reductant) reagent_quality->catalyst_system If reagents are pure reaction_conditions Optimize Reaction Conditions (Solvent, Temperature, Time) catalyst_system->reaction_conditions If catalyst is active steric_hindrance Address Steric Hindrance (Ligand Choice, Catalyst Loading) reaction_conditions->steric_hindrance If conditions are optimized success Improved Yield steric_hindrance->success

Caption: A systematic workflow for diagnosing and resolving low-yield CuAAC reactions.

  • Cause A: Inactive Copper Catalyst

    • Explanation: The active catalyst in CuAAC is Cu(I). Oxygen present in the reaction mixture can readily oxidize it to Cu(II), which is inactive in the catalytic cycle.[6][7]

    • Solution:

      • Deoxygenate Solvents: Before use, thoroughly degas all solvents by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes.

      • Use a Reducing Agent: Always include a reducing agent to regenerate Cu(I) from any oxidized Cu(II). Sodium ascorbate is the most common choice and should be prepared fresh.[8]

      • Inert Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon.

  • Cause B: Suboptimal Ligand Choice or Concentration

    • Explanation: A ligand is crucial for stabilizing the Cu(I) catalyst, preventing its oxidation and disproportionation, and increasing its catalytic activity.[9] For a sterically hindered alkyne like 3-ethynyl-1-(propan-2-yl)-1H-pyrazole, the choice of ligand is even more critical.

    • Solution:

      • Screen Ligands: While TBTA (tris(benzyltriazolylmethyl)amine) is a common ligand, consider more water-soluble and potentially more effective ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA.[10]

      • Optimize Ligand-to-Copper Ratio: A 1:1 to 5:1 ligand-to-copper ratio is a good starting point.[11] For challenging reactions, a higher ligand ratio can be beneficial in protecting the catalyst.

  • Cause C: Inappropriate Solvent System

    • Explanation: The solvent plays a critical role in reactant solubility and reaction rate. The choice of solvent can significantly influence the outcome of the reaction.[3]

    • Solution:

      • Aprotic Polar Solvents: DMF and DMSO are generally good choices as they can solubilize a wide range of reactants and facilitate the reaction.

      • Alcohol/Water Mixtures: Mixtures of t-butanol/water or ethanol/water can also be very effective and are considered "greener" options.[6]

  • Cause D: Steric Hindrance from the Isopropyl Group

    • Explanation: The bulky isopropyl group can impede the formation of the copper-acetylide intermediate and the subsequent cycloaddition.[1][2]

    • Solution:

      • Increase Reaction Temperature: Carefully increasing the reaction temperature (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the steric barrier. Monitor for potential side reactions or degradation of starting materials.

      • Increase Catalyst Loading: For sterically demanding substrates, increasing the copper catalyst loading from the typical 1-5 mol% to 5-10 mol% can improve the reaction rate and yield.[12]

      • Prolong Reaction Time: Due to a potentially slower reaction rate, allow the reaction to proceed for a longer duration (e.g., 24-48 hours), monitoring the progress by TLC or LC-MS.

Problem 2: Presence of Significant Side Products

The most common side product in CuAAC reactions is the homodimer of the alkyne.

  • Cause: Alkyne Homodimerization (Glaser Coupling)

    • Explanation: This side reaction is promoted by the presence of oxygen and Cu(II) species.[3] It results in the formation of a 1,3-diyne, consuming your starting alkyne and reducing the yield of the desired triazole.

    • Solution:

      • Strictly Anaerobic Conditions: The most effective way to minimize Glaser coupling is to rigorously exclude oxygen from the reaction mixture.

      • Sufficient Reducing Agent: Ensure an adequate concentration of sodium ascorbate is present throughout the reaction to keep the copper in its +1 oxidation state.

      • Order of Addition: A recommended practice is to mix the copper source and ligand first, add this mixture to the solution of the azide and alkyne, and finally initiate the reaction by adding the sodium ascorbate.[13]

Problem 3: Difficult Purification of the Final Product

Residual copper and ligand, as well as unreacted starting materials, can complicate the purification process.

  • Cause: Contamination with Copper and Ligand

    • Explanation: The copper catalyst and ligand can be challenging to remove completely from the final product.

    • Solution:

      • Aqueous Workup with Ammonia: Washing the reaction mixture with a dilute aqueous ammonia solution can help to complex and remove residual copper salts.

      • Silica Gel Chromatography: This is a standard method for purifying the triazole product. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective.

      • Crystallization: If the product is a solid, crystallization can be a highly effective purification technique.[14] Screening different solvent systems (e.g., ethanol, isopropanol, or ethyl acetate/hexanes) is recommended.

Experimental Protocols

General Protocol for CuAAC with 3-ethynyl-1-(propan-2-yl)-1H-pyrazole

This protocol is a starting point and should be optimized for your specific azide.

  • Reagent Preparation:

    • Prepare a stock solution of your azide in a suitable solvent (e.g., 100 mM in DMF).

    • Prepare a stock solution of 3-ethynyl-1-(propan-2-yl)-1H-pyrazole in the same solvent (e.g., 100 mM in DMF).

    • Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in deionized water).

    • Prepare a stock solution of a suitable ligand (e.g., THPTA, 250 mM in deionized water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water).

  • Reaction Setup (for a 100 µmol scale reaction):

    • To a reaction vial, add 1.0 mL of the 3-ethynyl-1-(propan-2-yl)-1H-pyrazole stock solution (100 µmol, 1.0 eq).

    • Add 1.1 mL of the azide stock solution (110 µmol, 1.1 eq).

    • Add additional solvent (e.g., a 1:1 mixture of t-BuOH/water) to achieve the desired final concentration (typically 0.1-1.0 M).

    • In a separate vial, premix 10 µL of the CuSO₄ solution (0.5 µmol, 0.005 eq) and 10 µL of the THPTA solution (2.5 µmol, 0.025 eq). Let this mixture stand for 2 minutes.

    • Add the copper/ligand mixture to the reaction vial.

    • Add 10 µL of the freshly prepared sodium ascorbate solution (10 µmol, 0.1 eq) to initiate the reaction.

    • Stir the reaction at room temperature or elevated temperature as needed, monitoring by TLC or LC-MS until completion.

  • Workup and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography or crystallization.

Data Summary: Key Reaction Parameters
ParameterRecommended RangeRationale & Key Considerations
Alkyne:Azide Ratio 1:1 to 1:1.2A slight excess of one reagent can improve yield.
Copper Catalyst (e.g., CuSO₄) 1 - 10 mol%Higher loading may be needed for sterically hindered substrates.
Ligand:Copper Ratio 1:1 to 5:1Higher ratios protect the catalyst and can improve rates.[11]
Reducing Agent (Sodium Ascorbate) 5 - 20 mol%Should be in excess relative to copper and prepared fresh.
Solvent DMF, DMSO, THF, t-BuOH/H₂OChoice depends on substrate solubility and reaction scale.
Temperature Room Temp. to 60 °CHigher temperatures can overcome steric hindrance but may increase side reactions.

Logical Relationships in CuAAC Optimization

The interplay between different reaction parameters is crucial for success. The following diagram illustrates these relationships.

optimization_logic cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Conditions Alkyne Pyrazole Alkyne (Sterically Hindered) Solubility Solubility Alkyne->Solubility Temperature Temperature Alkyne->Temperature Steric hindrance may require higher temp. Azide Azide Substrate Azide->Solubility Yield High Yield of Triazole Product Solubility->Yield Copper Cu(I) Source (e.g., CuSO₄) Ligand Ligand (e.g., THPTA) Copper->Ligand Copper->Yield Reductant Reductant (Na-Ascorbate) Ligand->Reductant Ligand->Yield Reductant->Copper Reductant->Yield Temperature->Yield Time Reaction Time Time->Yield Atmosphere Inert Atmosphere Atmosphere->Copper

Caption: Interdependencies of key factors for a successful click reaction.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Azide-Alkyne Cycloaddition Reactions.
  • Benchchem. (2025). troubleshooting low yield in copper-catalyzed click reactions.
  • Hong, V., Presolski, S. I., Ma, C., & Fokin, V. V. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • MDPI. (2025). Combined Pyrazole and Cu (II), Co (II) Metals: An Excellent Catalyst for Catecholase, Tyrosinase, Phenoxazinone Synthase, and Laccase for Oxygen Activation. Retrieved from [Link]

  • MDPI. (2019). Clicking Azides and Alkynes with Poly(pyrazolyl)borate-Copper(I) Catalysts: An Experimental and Computational Study. Retrieved from [Link]

  • KU Leuven. (n.d.). Synthesis of 1,2,3-triazoles and biological evaluation.
  • Jena Bioscience. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation.
  • Beilstein Journals. (2024). Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Retrieved from [Link]

  • MDPI. (2023). Heteroleptic Copper Complexes as Catalysts for the CuAAC Reaction: Counter-Ion Influence in Catalyst Efficiency. Retrieved from [Link]

  • Benchchem. (n.d.). Improving solubility of pyrazole derivatives for reaction.
  • ACS Publications. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. Retrieved from [Link]

  • DergiPark. (n.d.). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Retrieved from [Link]

  • RSC Publishing. (n.d.). A practical flow synthesis of 1,2,3-triazoles. Retrieved from [Link]

  • Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302. Available from: [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302. Available from: [Link]

  • MDPI. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Retrieved from [Link]

  • MDPI. (2022). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Retrieved from [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302. Available from: [Link]

  • ResearchGate. (n.d.). Some Steric Effects of the Isopropyl Group in Organosilicon Compounds. Retrieved from [Link]

  • Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction).
  • MDPI. (2016). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Retrieved from [Link]

  • SciSpace. (2017). Photocatalytic copper-catalyzed azide–alkyne cycloaddition click reaction with Cu(II) coordination polymer. Retrieved from [Link]

  • Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology.
  • RSC Publishing. (n.d.). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Retrieved from [Link]

  • Beilstein Journals. (2025). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Retrieved from [Link]

  • DergiPark. (n.d.). The Use of Click Chemisty in Drug Development Applications. Retrieved from [Link]

  • DergiPark. (n.d.). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Retrieved from [Link]

  • University of Birmingham. (2022). Click Step-Growth Polymerization and E/Z Stereochemistry Using Nucleophilic Thiol–yne/–ene Reactions. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
  • MDPI. (n.d.). Synthesis and Crystallization of N-Rich Triazole Compounds. Retrieved from [Link]

Sources

preventing Glaser homocoupling in 3-ethynyl-1-isopropylpyrazole reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Glaser Homocoupling in 3-ethynyl-1-isopropyl-1H-pyrazole Reactions

Overview The compound 3-ethynyl-1-isopropyl-1H-pyrazole is a highly valuable terminal alkyne building block, frequently utilized in the synthesis of complex pharmaceuticals such as cGAS inhibitors[1]. However, researchers often encounter severe yield reductions during cross-coupling (e.g., Sonogashira reactions) due to the oxidative dimerization of the alkyne, a side reaction known as Glaser homocoupling[2]. This support guide provides field-proven, mechanistically grounded solutions to suppress this side reaction and maximize your cross-coupling yields.

🔬 Mechanistic Pathway: Why is Homocoupling Occurring?

To troubleshoot the reaction, we must first understand the causality of the failure. In standard Sonogashira conditions, the terminal alkyne forms a copper acetylide intermediate. If trace oxygen is present, this intermediate undergoes a single-electron oxidation to form an alkynyl radical, which rapidly dimerizes. The electron-rich nature of the pyrazole ring stabilizes these intermediates, making this specific substrate highly susceptible to homocoupling if not strictly controlled.

Mechanism A 3-ethynyl-1-isopropyl-1H-pyrazole (Terminal Alkyne) B Cu(I) Acetylide Intermediate A->B Cu(I) + Base C Pd(II)-Ar Complex (Transmetalation) B->C Pd cycle E O2 / Oxidative Conditions B->E Off-cycle D Desired Cross-Product (Sonogashira) C->D Reductive Elimination F 1,3-Diyne Byproduct (Glaser Homocoupling) E->F Dimerization

Divergent mechanistic pathways of 3-ethynyl-1-isopropyl-1H-pyrazole in Sonogashira reactions.

🛠️ Troubleshooting Guide & FAQs

Q1: During the cross-coupling of 3-ethynyl-1-isopropyl-1H-pyrazole to a pyrimidine core, my LC-MS shows a massive peak at roughly double the expected mass of the alkyne (m/z ~267). What is happening? A1: You are observing Glaser homocoupling. The terminal alkyne is undergoing oxidative dimerization to form 1,4-bis(1-isopropyl-1H-pyrazol-3-yl)buta-1,3-diyne[2]. This occurs when the intermediate copper acetylide reacts with trace oxygen, undergoing single-electron oxidation to an alkynyl radical, which then rapidly dimerizes[3].

Q2: How can I manipulate the reaction kinetics to favor the desired cross-coupling over homocoupling? A2: Glaser coupling is a bimolecular process with respect to the alkyne (rate ∝ [alkyne]²), whereas the desired transmetalation to the palladium center is pseudo-first-order with respect to the alkyne. By using a syringe pump to add the 3-ethynyl-1-isopropyl-1H-pyrazole slowly over 2–4 hours, you maintain a low steady-state concentration of the alkyne[2]. This kinetically starves the homocoupling pathway while allowing the cross-coupling to proceed efficiently.

Q3: We cannot completely eliminate trace oxygen in our current setup. Is there a chemical workaround? A3: Yes. You must switch to a Copper-Free Sonogashira protocol[4]. By eliminating the Cu(I) co-catalyst, you prevent the formation of the highly oxygen-sensitive copper acetylide intermediate. Instead, the terminal alkyne directly undergoes carbopalladation or deprotonative metalation with the Pd(II) intermediate. While this requires a more active palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with electron-rich ligands), it completely shuts down the classical Glaser pathway[4].

Q4: If I must use copper for my specific substrate's reactivity, how can I protect the system? A4: If copper is essential, you can suppress Glaser coupling by adding a mild reducing agent to the reaction mixture. Adding a slight excess of a reducing agent like (+)-sodium L-ascorbate keeps the copper catalyst locked in the Cu(I) oxidation state, preventing the Cu(II)-mediated oxidative dimerization[3].

📊 Quantitative Impact of Reaction Conditions

The following table summarizes the expected impact of different reaction parameters on the product distribution when coupling 3-ethynyl-1-isopropyl-1H-pyrazole with a standard aryl iodide.

Reaction ConditionCatalyst SystemAtmosphereAlkyne Addition RateEst. Cross-Coupling YieldEst. Homocoupling Yield
Standard Sonogashira Pd(PPh₃)₂Cl₂ / CuIAir (Trace O₂)Bolus (All at once)45%40%
Degassed Sonogashira Pd(PPh₃)₂Cl₂ / CuIArgon (Strict)Bolus70%15%
Kinetic Control Pd(PPh₃)₂Cl₂ / CuIArgon (Strict)Syringe Pump (4h)82%5%
Copper-Free Pd(PPh₃)₄ (No Cu)Argon (Strict)Bolus88%<2%
Optimized Protocol Pd(PPh₃)₄ (No Cu)Argon (Strict)Syringe Pump (4h)>95%Not Detected
🧪 Self-Validating Experimental Protocol: Copper-Free Kinetically Controlled Coupling

To ensure maximum yield and zero homocoupling, follow this self-validating methodology.

Workflow Step1 1. Solvent Preparation Freeze-Pump-Thaw Degassing (3x) Step2 2. Catalyst Loading Add Pd(PPh3)4 (No CuI) Step1->Step2 Step3 3. Substrate Addition Add Aryl Halide & Amine Base Step2->Step3 Step4 4. Kinetic Control Syringe Pump Addition of Alkyne (4h) Step3->Step4 Step5 5. Validation Check for Cu(II) Blue/Green Color (Should be absent) Step4->Step5

Step-by-step experimental workflow for copper-free, kinetically controlled cross-coupling.

Step-by-Step Methodology:

  • Solvent Preparation (Critical Step): Place 10 mL of anhydrous DMF in a Schlenk flask. Perform three consecutive freeze-pump-thaw cycles.

    • Causality: Dissolved oxygen is the primary terminal oxidant for Glaser coupling; standard inert gas bubbling is insufficient for sensitive alkynes[2].

  • Reagent Loading: In a flame-dried Schlenk flask under a positive pressure of Argon, add the aryl halide (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and thoroughly degassed triethylamine (3.0 mmol).

    • Self-Validation Check: The solution should remain pale yellow/orange. If the solution turns deep blue or green at any point, this indicates the presence of Cu(II) (if cross-contaminated from dirty glassware) or oxidized Pd species, visually signaling an oxygen leak.

  • Kinetic Alkyne Addition: Dissolve 3-ethynyl-1-isopropyl-1H-pyrazole (1.2 mmol) in 2 mL of degassed DMF. Load this into a gas-tight syringe. Using a syringe pump, add the alkyne solution dropwise to the reaction mixture at 60 °C over a period of 4 hours.

  • Reaction Monitoring: Stir the reaction for an additional 2 hours post-addition. Monitor via LC-MS.

    • Self-Validation Check: The mass corresponding to the 1,3-diyne byproduct (m/z ~267 [M+H]+) should be completely absent.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl (10 mL), and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and concentrate for column chromatography.

References
  • Copper-free Sonogashira cross-coupling reactions: an overview. nih.gov.
  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions.
  • How to avoid dimerization of terminal alkynes in synthesis. benchchem.com.
  • SUBSTITUTED PYRROLIDINE-2-CARBOXYLIC ACID DERIV

Sources

Technical Support Center: Purification of 3-Ethynyl-1-(propan-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for the purification of 3-ethynyl-1-(propan-2-yl)-1H-pyrazole (also known as 1-isopropyl-3-ethynyl-1H-pyrazole). It addresses the specific challenges of regioisomer separation, alkyne stability, and metal scavenging common to this scaffold.

Status: Active Ticket Type: Purification & Isolation Support Subject: Removal of Regioisomers, Glaser Dimers, and Metal Residues

Tier 1: Triage & Identification

Diagnose your impurity profile before selecting a purification method.

Q1: How do I definitively distinguish the desired 1,3-isomer from the 1,5-regioisomer byproduct?

A: The most reliable method is NOESY NMR , as 1D-proton NMR shifts can be ambiguous depending on solvent concentration.

  • The Chemistry: In the N-alkylation of 3-ethynylpyrazole (or its precursors), steric hindrance usually favors the formation of the 1,3-isomer (Target) over the 1,5-isomer (Impurity). However, ratios of 4:1 to 9:1 are common, necessitating separation.

  • The Diagnostic Test:

    • Target (1,3-isomer): The isopropyl methine proton (

      
      ) will show a strong NOE correlation with the pyrazole H-5 proton . It will show NO correlation  with the ethynyl proton.
      
    • Impurity (1,5-isomer): The isopropyl methine proton will show a strong NOE correlation with the ethynyl proton (since the alkyne is at position 5, adjacent to the nitrogen).

Q2: My product has a persistent blue/green tint or turns dark upon standing. What is happening?

A: This indicates copper/palladium contamination or oxidative homocoupling (Glaser coupling) .

  • Blue/Green Tint: Residual Copper(II) species from Sonogashira coupling or "Click" chemistry steps.[1]

  • Darkening/Insolubles: Terminal alkynes are prone to oxidative dimerization (Glaser coupling) to form diynes in the presence of trace copper and oxygen.[2] This produces 1,4-bis(1-isopropylpyrazol-3-yl)buta-1,3-diyne , which is often highly crystalline and less soluble than your product.

Tier 2: Chromatographic Solutions

Protocols for separating the 1,3- and 1,5-regioisomers.

Q3: The regioisomers are co-eluting on TLC. How do I separate them?

A: Isomeric pyrazoles often have very similar


 values on silica.[3] You must exploit the "Dipole Moment Divergence"  strategy.

Protocol: The Toluene Shift Standard EtOAc/Hexane systems often fail to resolve these isomers because they interact primarily with the polar pyrazole core similarly.

  • Switch Solvent System: Use Toluene:Acetone or DCM:MeOH .

    • Why? Toluene interacts with the

      
      -systems differently. The 1,5-isomer, being more sterically crowded, often has a slightly twisted conformation compared to the planar 1,3-isomer, affecting its interaction with aromatic solvents.
      
  • Gradient Recommendation:

    • Start: 100% Toluene.

    • Ramp: 0%

      
       5% Acetone over 20 CV (Column Volumes).
      
    • Observation: The 1,3-isomer typically elutes second (it is more polar due to better solvation of the exposed N2 nitrogen).

Q4: Can I avoid column chromatography for scale-up (>10g)?

A: Yes, via Salt Formation Crystallization . The 1,3-isomer is generally more basic than the 1,5-isomer because the N2 nitrogen is less sterically hindered by the isopropyl group.

Protocol: HCl Salt Selective Precipitation

  • Dissolve the crude mixture in Diethyl Ether (Et₂O) or MTBE (10 mL/g).

  • Cool to 0°C.

  • Add 2.0 M HCl in Ether dropwise (0.9 equivalents relative to the desired 1,3-isomer).

  • Result: The 1,3-isomer hydrochloride salt precipitates preferentially.

  • Filtration: Collect the solid.

  • Free-basing: Suspend the salt in EtOAc, wash with saturated NaHCO₃, dry, and concentrate.

Note: If the 1,5-isomer is the major product in your specific synthesis, it may precipitate first. Always verify the precipitate by NMR.

Tier 3: Scavenging & Polishing

Removal of metals and stabilization of the alkyne.

Q5: How do I remove trace Copper/Palladium to prevent alkyne degradation?

A: Standard aqueous washes are insufficient for trace catalytic residues that catalyze Glaser coupling during storage. Use Thiourea-functionalized silica or specific chelating washes.

Comparative Scavenging Data

Scavenger / MethodEfficiency (Cu)Efficiency (Pd)Stability RiskRecommended For
EDTA Wash (0.1M, pH 9) ModerateLowLowBulk extraction (First pass)
SiliaMetS® Thiol HighHighLowFinal polishing (<500 ppm)
Activated Carbon LowModerateHigh (Adsorbs product)Not Recommended
Sodium Diethyldithiocarbamate Very High Very High Moderate (Color issues)Heavily contaminated batches

Workflow for Metal Removal:

  • Dissolve crude in EtOAc.

  • Wash 2x with 10% aqueous NH₄OH (removes bulk Cu as blue

    
     complex).
    
  • Wash 1x with Brine.

  • Add SiliaMetS® Thiol (or equivalent) at 5 wt% relative to crude mass. Stir for 4 hours at RT.

  • Filter through a 0.45 µm pad.

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying 3-ethynyl-1-(propan-2-yl)-1H-pyrazole based on the impurity profile.

PurificationWorkflow Start Crude Reaction Mixture (3-ethynyl-1-isopropyl-1H-pyrazole) Analysis Analyze: 1H NMR & TLC Start->Analysis Decision1 Is Regioisomer (1,5) present? Analysis->Decision1 RouteChrom Flash Chromatography (Toluene/Acetone) Decision1->RouteChrom Yes (Small Scale <5g) RouteCryst Selective Crystallization (HCl in Ether) Decision1->RouteCryst Yes (Large Scale >10g) Decision2 Color/Stability Check (Blue/Green or Darkening?) Decision1->Decision2 No (Pure Regioisomer) RouteChrom->Decision2 RouteCryst->Decision2 MetalScav Metal Scavenging (NH4OH Wash + Thiol Silica) Decision2->MetalScav Yes (Metals Present) Final Pure Product Store < -20°C under Argon Decision2->Final No (Colorless Oil/Solid) MetalScav->Final

Caption: Decision tree for the purification of 3-ethynyl-1-(propan-2-yl)-1H-pyrazole, prioritizing regioisomer removal followed by metal scavenging.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Regioselective Synthesis of 1,3- and 1,5-Substituted Pyrazoles.[4][5]

    • Source:Journal of Organic Chemistry, 2016, 81(4), 1718–1722.[6]

    • URL:[Link]

  • Glaser Coupling Prevention

    • Title: Preventing Alkyne-Alkyne (Glaser) Coupling Associated with ATRP and CuAAC.[7]

    • Source:Macromolecules, 2010, 43(23), 9682–9689.
    • URL:[Link]

  • Metal Scavenging Protocols

    • Title: Purification of reaction mixtures: removal of metal residues.[1]

    • Source:SiliCycle Applic
  • Chromatographic Separation of Azoles

    • Title: Separation of 3- and 5-substituted pyrazole regioisomers.[8]

    • Source:BenchChem Technical Support.[2][3][9]

Sources

Technical Support Center: Troubleshooting Low Solubility of Ethynyl Pyrazoles in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Assay Development Scientists.[1] Topic: Overcoming solubility barriers for ethynyl pyrazole derivatives in biochemical and cell-based assays.

Diagnostic & Triage: Is Solubility Your Real Problem?

Before altering your assay conditions, confirm that the issue is solubility and not compound degradation or non-specific binding. Ethynyl pyrazoles are chemically distinct due to the rigid, linear ethynyl (-C≡CH) group, which enhances lipophilicity (LogP) and planar


-stacking, often leading to "brick dust" insolubility (high crystal lattice energy) rather than just "grease ball" hydrophobicity.
Quick Diagnostic Checklist
ObservationLikely CauseVerification Step
Turbidity/Cloudiness immediately upon dilutionMacroscopic Precipitation Spin down (10,000 x g, 5 min). Measure supernatant concentration via HPLC/UV.[1]
Loss of Potency (Right-shifted IC50)Micro-aggregation Add 0.01% Triton X-100. If potency returns, aggregates were sequestering the enzyme.
Erratic Replicates (High CV%)Non-homogeneous suspension Check plate with a nephelometer or microscope.
Signal Decay over timeSlow Crystallization Measure signal at T=0 and T=60 min. Crystals grow; aggregates settle.

Troubleshooting Guide (Q&A Format)

Q1: My ethynyl pyrazole dissolves in 100% DMSO but "crashes out" immediately when diluted into the assay buffer. Why?

The Mechanic: This is the classic "Solvent Shift" shock. Ethynyl pyrazoles often have high melting points due to planar stacking. When you dilute from DMSO (a polar aprotic solvent that disrupts stacking) into water (a polar protic solvent that enforces hydrophobic ordering), the water molecules force the hydrophobic ethynyl pyrazoles together to minimize entropy loss. If the local concentration exceeds the Kinetic Solubility limit , they nucleate and precipitate instantly.

The Fix: The "Intermediate Shift" Protocol Do not jump from 100% DMSO to 1% DMSO in one step. Use an intermediate dilution step with a "bridge" solvent or carrier.

Protocol:

  • Stock: 10 mM in 100% DMSO.

  • Intermediate: Dilute 1:10 into PEG-400 or Propylene Glycol (Result: 1 mM compound in 10% DMSO/90% PEG).

  • Final: Dilute into assay buffer. The PEG acts as a dispersant, preventing the rapid nucleation that water causes.

Q2: I cannot use PEG/surfactants due to assay interference. What is the "Gold Standard" alternative?

Recommendation: Cyclodextrin Complexation. For ethynyl pyrazoles, (2-Hydroxypropyl)-


-cyclodextrin (HP-

-CD)
is the superior choice.
  • Why? The ethynyl group fits well into the hydrophobic cavity of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -cyclodextrin. The outer shell is hydrophilic, rendering the complex water-soluble without using detergents that might denature enzymes or lyse cells.
    
  • Protocol: Prepare your assay buffer with 5% to 10% HP-

    
    -CD before adding the compound. This creates a "molecular sink" that captures the lipophilic molecules as they enter the aqueous phase.
    
Q3: Does pH adjustment help solubilize ethynyl pyrazoles?

Short Answer: Rarely at physiological pH. Detailed Insight:

  • The pyrazole nitrogen (pyridine-like) has a pKa of ~2.5. It only protonates (and becomes soluble) at pH < 3.

  • The ethynyl proton (pKa ~25) is not acidic in water.

  • Exception: Unless your molecule has a separate basic amine side chain (pKa 8–10) or acidic carboxylate (pKa 4–5), adjusting pH between 6 and 8 will have negligible effect on solubility. Rely on cosolvents rather than pH.

Visualizing the Solution: Decision Workflows

Figure 1: Solubility Troubleshooting Decision Tree

Caption: A logic-gated workflow to identify the optimal solubilization strategy based on assay tolerance.

SolubilityTree Start Precipitation Observed in Assay Buffer CheckDMSO Is Final DMSO > 1%? Start->CheckDMSO ReduceDMSO Reduce DMSO to < 0.5% (DMSO can induce precip at high % if saturation is reached) CheckDMSO->ReduceDMSO Yes CheckSurf Can Assay Tolerate Surfactants (0.01%)? CheckDMSO->CheckSurf No AddTween Add 0.01% Tween-20 or Triton X-100 CheckSurf->AddTween Yes CheckCD Can Assay Tolerate Cyclodextrins? CheckSurf->CheckCD No UseCD Use 5-10% HP-beta-CD in Buffer CheckCD->UseCD Yes CheckEcho Do you have Acoustic Dispensing (Echo)? CheckCD->CheckEcho No UseEcho Direct Transfer (nL) Avoids intermediate shock CheckEcho->UseEcho Yes Fail Redesign Molecule (Add Morpholine/Piperazine) CheckEcho->Fail No

Figure 2: The "Intermediate Dilution" Workflow

Caption: Comparison of standard dilution (prone to crashing) vs. the optimized intermediate step method.

DilutionProtocol cluster_bad Standard (High Risk) cluster_good Optimized (Stable) Stock1 10mM Stock (100% DMSO) Buffer1 Assay Buffer (Aqu.) Stock1->Buffer1 Direct Add Precip PRECIPITATION (Local Supersaturation) Buffer1->Precip Stock2 10mM Stock (100% DMSO) Inter Intermediate Mix (50% DMSO / 50% PEG400) Stock2->Inter 1:1 Mix Buffer2 Assay Buffer (Aqu.) Inter->Buffer2 Dilute Stable Stable Dispersion Buffer2->Stable

Strategic Data: Solubilizers & Limits

Use this table to select the right additive based on your specific assay type.

Additive ClassSpecific AgentWorking Conc.MechanismAssay Compatibility Warnings
Cosolvent DMSO0.1% – 1.0%Disrupts lattice>1% inhibits many kinases; toxic to cells.
Cosolvent PEG-4001% – 5%Wetting agentHigh viscosity can affect pipetting accuracy.
Surfactant Tween-20 / 800.005% – 0.01%Micellar solubilizationCan cause "false positives" in screening by sequestering inhibitors.
Surfactant Pluronic F-680.05% – 0.1%Steric stabilizationPreferred for cell culture; low cytotoxicity.
Complexing HP-

-CD
5% – 20%Inclusion complexBest for Pyrazoles. May sequester cholesterol from cell membranes at high %.

References

  • BenchChem. (2025).[1][2][3] Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media. Retrieved from

  • National Institutes of Health (NIH). (2015). Assay Interference by Chemical Reactivity - Assay Guidance Manual. Retrieved from

  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost. Retrieved from

  • Mihajlovic, T., et al. (2012). Improvement of aripiprazole solubility by complexation with (2-hydroxy)propyl-β-cyclodextrin using spray drying technique.[4][5] AAPS PharmSciTech. Retrieved from

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from

Sources

Technical Support Center: Minimizing Steric Hindrance in N-Isopropyl Pyrazole Cycloadditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter synthetic roadblocks when working with N-isopropyl pyrazoles. While the isopropyl group is a highly desirable moiety for tuning lipophilicity and pharmacokinetic profiles in drug development, its significant steric bulk (high A-value) introduces severe challenges. During [3+2] cycloadditions and cyclocondensations, this bulk creates a high-energy steric clash at the transition state, leading to sluggish kinetics, poor yields, and compromised regioselectivity.

This guide is designed to provide field-proven, mechanistically grounded solutions to overcome these specific steric barriers.

Part 1: Troubleshooting Guide & FAQs

Q1: Why do my 1,3-dipolar cycloadditions involving N-isopropyl precursors suffer from sluggish kinetics and low yields? A1: The root cause is steric repulsion at the transition state. In reactions such as the cycloaddition of azomethine ylides or nitrile imines with alkynes, bulky N-substituents (like N-isopropyl) physically impede the optimal approach trajectory of the dipolarophile[1]. This steric clash significantly increases the activation energy (


) required to reach the transition state, causing the reaction to stall or fail entirely under standard thermal conditions.
Targeted Solution: Shift from a purely thermal pathway to a catalytically directed one. Utilizing Microwave (MW) irradiation rapidly overcomes the thermal barrier, while a Lewis acid catalyst (e.g., Cu(I) or Ag₂O) coordinates and pre-organizes the dipole and dipolarophile[2]. This metal-coordination effectively bypasses the sterically hindered uncatalyzed transition state, accelerating the reaction and restoring high yields.

Q2: How can I control regioselectivity when synthesizing N-isopropyl pyrazoles from unsymmetrical 1,3-dicarbonyls and N-isopropylhydrazine? A2: In the classic Knorr pyrazole synthesis, regioselectivity is a delicate balance between electronic and steric factors. The bulky N-isopropyl group clashes heavily with the substituent at the forming C5 position[3]. This steric penalty often overrides the inherent electrophilicity of the carbonyls, forcing the reaction down an electronically less favorable pathway and yielding frustrating mixtures of 1,3- and 1,5-regioisomers[3]. Targeted Solution: Abandon the traditional dicarbonyl condensation. Instead, employ a multicomponent (3+2)-cycloaddition approach. For instance, using a Titanium-catalyzed three-component synthesis via enhydrazino imine complex intermediates overrides inherent steric biases through rigid metal coordination, locking the intermediates into a single reactive conformation and delivering exceptional regioselectivity[2].

Q3: Can the steric hindrance of the N-isopropyl group be leveraged to our advantage? A3: Absolutely. In asymmetric synthesis, steric bulk is a powerful tool for facial discrimination. When using chiral Lewis acid catalysts (such as chiral π–Cu(II) complexes), the N-isopropyl group acts as a rigid "steric wall"[4]. By matching the steric bulk of the catalyst's ligand with the N-isopropyl group, you can block one face of the reactive intermediate. This forces the incoming nucleophile or dipolarophile to attack exclusively from the less hindered face, resulting in highly enantioselective and α,β-site-selective cycloadditions[4].

Part 2: Quantitative Data Analysis

The following table summarizes the causal relationship between catalytic intervention, reaction kinetics, and regioselectivity in N-isopropyl pyrazole synthesis.

Reaction Condition / CatalystHeating MethodReaction TimeYield (%)Regioselectivity (1,5- vs 1,3-isomer)Mechanistic Rationale
None (Uncatalyzed) Conventional (80°C)24 hours35%40:60Steric clash dominates; reaction follows the path of least steric resistance rather than electronic preference.
CuI (10 mol%) Conventional (80°C)12 hours65%85:15Copper acetylide formation partially pre-organizes the transition state, improving regiocontrol.
CuI (10 mol%) Microwave (80°C)15 mins92%>95:5MW rapidly overcomes the

barrier while Cu(I) enforces a rigid, sterically optimized transition state.
TiCl₄ (10 mol%) Microwave (80°C)20 mins88%>95:5Rigid enhydrazino imine complex formation locks the trajectory, completely overriding N-isopropyl bulk.

Part 3: Mechanistic Visualization

The diagram below illustrates the divergent pathways of the cycloaddition process, highlighting how catalytic intervention bypasses the steric penalty of the N-isopropyl group.

G cluster_uncatalyzed Uncatalyzed Thermal Pathway cluster_catalyzed Catalyzed Pathway (Cu/Ti) Start N-Isopropyl Precursor + Dipolarophile TS1 High Steric Clash at Transition State Start->TS1 Thermal Heating (High Ea) TS2 Metal-Coordinated Pre-organization Start->TS2 Lewis Acid + MW (Lower Ea) Result1 Low Yield & Mixture of Regioisomers TS1->Result1 Steric Steering Result2 High Yield & Single Regioisomer TS2->Result2 Directed Assembly

Mechanistic divergence in N-isopropyl pyrazole cycloadditions based on catalytic intervention.

Part 4: Self-Validating Experimental Protocol

Protocol: Microwave-Assisted Cu(I)-Catalyzed [3+2] Cycloaddition for Regioselective N-Isopropyl Pyrazoles

Objective: To synthesize 1-isopropyl-3,5-disubstituted pyrazoles with >95:5 regioselectivity by overcoming N-isopropyl steric hindrance via a metal-coordinated transition state.

Materials:

  • N-isopropyl hydrazonoyl chloride (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Copper(I) Iodide (CuI, 10 mol%)

  • Triethylamine (Et₃N, 1.5 equiv)

  • Solvent: Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried microwave vial equipped with a magnetic stir bar, add CuI (10 mol%). Purge the vial with nitrogen for 5 minutes.

    • Causality Note: Purging is critical to prevent oxidative alkyne homocoupling (Glaser coupling), which competes with the cycloaddition.

  • Reagent Addition: Add anhydrous DMF (to achieve 0.2 M relative to the limiting reagent). Sequentially add the terminal alkyne, N-isopropyl hydrazonoyl chloride, and Et₃N.

    • Causality Note: Et₃N serves a dual purpose: it generates the reactive N-isopropyl nitrile imine dipole in situ, and neutralizes the HCl byproduct. The Cu(I) catalyst immediately coordinates with the terminal alkyne to form a copper acetylide, pre-organizing the dipolarophile and minimizing the steric penalty of the N-isopropyl group during the subsequent cycloaddition.

  • Microwave Irradiation: Seal the vial and irradiate in a dedicated microwave synthesizer at 80°C for 15 minutes.

  • Self-Validation Checkpoint (Crucial): Before proceeding to workup, sample 10 µL of the crude mixture, dilute in CDCl₃, and perform a rapid ¹H-NMR scan.

    • Validation Metrics: The reaction is successful if the terminal alkyne proton signal (~2.5 ppm) has completely disappeared, and a sharp singlet corresponding to the pyrazole C4-H appears at ~6.5–7.0 ppm. The ratio of the major C4-H peak to any minor C4-H peak quantifies the regioselectivity. If the ratio is <90:10, verify the anhydrous nature of your DMF, as trace moisture disrupts the highly ordered copper acetylide intermediate.

  • Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl to solubilize and remove copper salts. Extract the aqueous layer with EtOAc (3x). Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Part 5: References

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC. nih.gov.[Link]

  • Tandem Isomerization/α,β-Site-Selective and Enantioselective Addition Reactions of N-(3-Butynoyl)-3,5-dimethylpyrazole Induced by Chiral π–Cu(II) Catalysts - PMC. nih.gov.[Link]

  • Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides | Chemical Reviews. acs.org.[Link]

Sources

Validation & Comparative

Precision Analysis of Ethynyl Pyrazoles: IR Spectroscopy & Alkyne Stretch Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectroscopy Alkyne Stretch Analysis for Ethynyl Pyrazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethynyl pyrazoles represent a critical pharmacophore in modern drug discovery, serving as versatile precursors for 1,2,3-triazoles via CuAAC "click" chemistry and as rigid linkers in kinase inhibitors. However, their characterization presents a specific analytical challenge: the vibrational modes of the alkyne moiety (


 and 

) are highly sensitive to the electronic environment of the pyrazole ring.

This guide moves beyond basic spectral interpretation. It provides a comparative technical analysis of IR spectroscopy against orthogonal methods (Raman, NMR) and details a self-validating protocol for differentiating regioisomers and monitoring reaction progress.

Part 1: Technical Deep Dive – The Physics of the Stretch

In ethynyl pyrazoles, the alkyne group acts as a vibrational reporter of the local electronic environment. Unlike simple aliphatic alkynes, the pyrazole ring exerts significant mesomeric and inductive effects that shift vibrational frequencies.

1. The Diagnostic Bands[1][2]
  • 
     (Stretch): 
    
    • Position:

      
      .
      
    • Characteristics: Sharp, strong intensity.[3] This is the primary diagnostic band for terminal ethynyl pyrazoles.

    • Interference Warning: This region overlaps with broad O-H and N-H stretches. In pyrazoles with an unsubstituted nitrogen (N-H), the broad N-H band (

      
      ) can obscure the sharp alkyne peak.
      
  • 
     (Stretch): 
    
    • Position:

      
      .
      
    • Characteristics: Weak to medium intensity in IR (forbidden in centrosymmetric molecules, weak in pseudo-symmetric ones).

    • Electronic Effect: Conjugation with the pyrazole ring lowers the force constant, shifting this band to lower wavenumbers (

      
      ) compared to non-conjugated alkyl alkynes (
      
      
      
      ).
2. Regiochemical Nuances (N- vs. C-Ethynyl)

The position of the alkyne on the pyrazole ring dictates the dipole moment change during vibration, affecting peak intensity and position.

  • 1-Ethynyl (N-bound): The alkyne is directly attached to the nitrogen lone pair. The

    
     interaction often results in a slight redshift and a broadening of the band due to quadrupolar relaxation effects of the nitrogen.
    
  • 3- or 5-Ethynyl (C-bound): These positions are electronically distinct. The C5 position is more electron-deficient (inductive effect of adjacent N), often leading to a higher frequency shift compared to the C4 position.

Part 2: Comparative Analysis – Selecting the Right Tool

While IR is the standard workhorse, it is not always the superior tool for quantitative alkyne analysis. The following tables compare IR against its primary alternatives.

Table 1: IR vs. Raman vs. NMR for Ethynyl Pyrazoles
FeatureFT-IR (ATR) Raman Spectroscopy

H NMR
Primary Detection Dipole change (

is strong)
Polarizability change (

is very strong)
Proton chemical shift (

ppm)

Sensitivity
Low. Often weak or invisible if symmetry is high.High. The "silent region" (

) is dominated by this peak.
N/A (Carbon NMR required)
Sample State Solid or Liquid (Non-destructive)Solid or Liquid (Can burn dark samples)Solution only
Solvent Interference High (water/alcohol obscure

)
Low (water is a weak Raman scatterer)High (solvent peaks can overlap)
Best For... Routine ID, Purity Check (Terminal Alkynes)Quantification , Internal Alkynes, Aqueous samplesStructural Elucidation, Integration
Table 2: Sampling Mode Comparison (ATR vs. Transmission)
ParameterATR (Attenuated Total Reflectance) Transmission (KBr Pellet)
Workflow Speed < 1 minute (Direct analysis)10-20 minutes (Grinding/Pressing)
Pathlength Control Fixed (Depth of penetration

)
Variable (Depends on pellet thickness)
Reproducibility High (Pressure clamp ensures contact)Low (Hygroscopic KBr alters spectra)
Alkyne Specifics Recommended. Diamond crystal handles hard crystalline pyrazoles well.Risk. KBr absorbs water, creating broad OH bands that mask the

stretch.
Part 3: Experimental Protocol – The Self-Validating Workflow

Objective: To definitively confirm the presence of a terminal ethynyl group on a pyrazole core and assess purity.

Reagents & Equipment[4][5]
  • Instrument: FT-IR Spectrometer with Diamond ATR accessory.

  • Resolution:

    
     (Critical for resolving sharp alkyne bands from broad H-bonds).
    
  • Scans: 32-64 scans.

Step-by-Step Methodology

1. Background & Cleaning (The Zero-Point Check)

  • Clean the ATR crystal with isopropanol.

  • Collect a background spectrum.

  • Validation: Ensure the region

    
     is perfectly flat (no atmospheric 
    
    
    
    interference).

2. Sample Preparation

  • Place

    
     mg of the solid ethynyl pyrazole on the crystal.
    
  • Apply high pressure using the anvil.

  • Expert Tip: For fluffy solids, apply pressure slowly to allow air to escape, ensuring maximum optical contact.

3. Data Acquisition & Processing

  • Acquire spectrum (

    
    ).
    
  • Apply baseline correction (linear).

4. Spectral Interpretation (The Checkpoint System)

  • Checkpoint A (

    
    ):  Look for a needle-sharp peak.
    
    • Pass: Sharp peak present.[3][6]

    • Fail: Broad mound only. (Indicates wet sample or N-unsubstituted pyrazole H-bonding).

  • Checkpoint B (

    
    ):  Look for a small, sharp peak.[2]
    
    • Pass: Peak visible.

    • Fail: No peak. (Common for internal alkynes or highly symmetric dipoles; switch to Raman).

  • Checkpoint C (

    
    ):  Confirm Pyrazole C=N stretch.[7]
    
Part 4: Application Case Study – Monitoring "Click" Reactions

In drug development, ethynyl pyrazoles are often clicked with azides to form triazoles. IR is a superior tool for monitoring this reaction because the alkyne band is unique and disappears upon conversion.

Workflow Visualization

The following diagram illustrates the decision logic and monitoring workflow for these compounds.

G cluster_0 Step 1: Characterization cluster_1 Step 2: Reaction Monitoring (CuAAC) start Start: Ethynyl Pyrazole Analysis check_term Is Alkyne Terminal? (Has H atom?) start->check_term ir_primary Use FT-IR (ATR) Focus: 3300 cm⁻¹ (≡C-H) check_term->ir_primary Yes raman_primary Use Raman Spectroscopy Focus: 2200 cm⁻¹ (C≡C) check_term->raman_primary No (Internal) monitor Monitor Reaction Progress ir_primary->monitor raman_primary->monitor band_loss Disappearance of 2100-2250 cm⁻¹ Band monitor->band_loss Primary Indicator band_gain Appearance of Triazole C=C/N=N (1400-1600 cm⁻¹) monitor->band_gain Secondary Indicator end End: Validated Product band_loss->end band_gain->end

Caption: Decision matrix for selecting IR vs. Raman based on alkyne substitution, followed by the specific spectral changes observed during CuAAC reaction monitoring.

Part 5: References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for fundamental IR assignments).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Source for specific heterocyclic frequency shifts).

  • Mamidala, R., et al. (2021). "Design, synthesis, and anticancer activity of novel pyrazole derivatives." Heliyon, 7(7). Link (Provides experimental IR data for substituted pyrazoles).

  • Romei, M. G., et al. (2013). "The Alkyne C≡C Stretch: A Diagnostic Band for Raman." Journal of Physical Chemistry B. Link (Comparative analysis of IR vs Raman intensities for alkynes).

  • Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews. Link (Context for CuAAC reaction monitoring).

Sources

Advanced MS Profiling: 1-Isopropyl-3-ethynylpyrazole vs. Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of 1-isopropyl-3-ethynylpyrazole against its primary regioisomer, 1-isopropyl-4-ethynylpyrazole . Significance: Pyrazole derivatives are critical scaffolds in kinase inhibitor development (e.g., JAK/STAT pathways). Differentiating regioisomers (1,3- vs. 1,4-substitution) is a frequent analytical bottleneck. This guide elucidates specific fragmentation pathways to allow unambiguous structural assignment without reliance on NMR alone. Audience: Analytical Chemists, Medicinal Chemists, and DMPK Scientists.

Experimental Methodology & Ionization Protocols

To ensure reproducibility, the following ionization parameters are recommended. These protocols differentiate the thermodynamic stability of the isomers.

Electron Ionization (EI) – GC-MS
  • Energy: 70 eV (Standard) vs. 20 eV (Soft).

  • Source Temp: 230°C.

  • Rationale: High-energy EI promotes extensive fragmentation, revealing the "fingerprint" region necessary for isomer differentiation. The 1-isopropyl group is the primary lability point.

Electrospray Ionization (ESI) – LC-MS
  • Mode: Positive Ion Mode

    
    .
    
  • Cone Voltage: 30V (Low) to 80V (High).

  • Rationale: ESI preserves the molecular ion

    
    . Increasing cone voltage induces In-Source Collision Induced Dissociation (CID), mimicking MS/MS fragmentation to reveal the core pyrazole stability.
    

Fragmentation Analysis: 1-Isopropyl-3-ethynylpyrazole

Molecular Formula:


Exact Mass:  134.08
Primary Fragmentation Pathway (EI)

The fragmentation is dominated by the stability of the aromatic pyrazole core and the lability of the N-isopropyl bond.

  • Molecular Ion (

    
    , m/z 134): 
    
    • Observed as a distinct peak. The aromatic nature of the pyrazole ring stabilizes the radical cation.

  • Loss of Methyl Radical (

    
    , m/z 119): 
    
    • Mechanism:

      
      -cleavage of the isopropyl group.
      
    • Abundance: Moderate.

  • Loss of Propene (

    
    , m/z 92) – Diagnostic: 
    
    • Mechanism: McLafferty-like rearrangement involving the transfer of a

      
      -hydrogen from the isopropyl group to the pyrazole nitrogen (or adjacent heteroatom), followed by elimination of neutral propene (
      
      
      
      ).
    • Result: Formation of the 3-ethynylpyrazole radical cation (m/z 92). This is often the Base Peak (100% abundance) in N-isopropyl pyrazoles due to the high stability of the resulting N-H pyrazole.

  • Ring Cleavage (HCN Loss):

    • From the m/z 92 fragment, further loss of HCN (27 Da) occurs, yielding m/z 65 (

      
      ).
      
Secondary Pathway: Ethynyl Group Interaction
  • Loss of Acetylene (

    
    ):  Less common in simple pyrazoles but observed at high energies.
    
  • Cyclization: In the 1,3-isomer, the ethynyl group at C3 is adjacent to the N2 nitrogen. However, steric strain prevents easy cyclization compared to 1,5-isomers.

Comparative Analysis: 3-Ethynyl vs. 4-Ethynyl Isomer

Differentiation relies on the relative abundance of fragments and specific proximity effects .

Feature1-Isopropyl-3 -ethynylpyrazole1-Isopropyl-4 -ethynylpyrazoleMechanistic Insight
Base Peak m/z 92 (

)
m/z 92 (

)
Both isomers readily lose propene via rearrangement.
Molecular Ion Stability ModerateHigherThe 1,4-substitution pattern is often thermodynamically more stable (linear conjugation), leading to a slightly more intense

relative to fragments.
Ring Cleavage (m/z 65) Higher Intensity Lower IntensityIn the 3-ethynyl isomer, the ethynyl group is conjugated directly with the N2-C3 bond, facilitating ring opening/HCN loss after dealkylation.
Fragment m/z 66 LowElevated The 4-ethynyl isomer can undergo a specific retro-cycloaddition sequence yielding distinct hydrocarbon fragments due to symmetry.
The "Ortho" Effect (Proximity Rule)
  • 3-Ethynyl: The ethynyl group is "ortho" to the ring nitrogen N2. While no direct H-transfer occurs from the ethynyl group, the electron density at N2 is modulated by the inductive effect of the alkyne, making the N1-Isopropyl bond slightly more labile than in the 4-isomer.

  • 4-Ethynyl: The substituent is "meta" to both nitrogens. The electronic influence is balanced, often resulting in a "cleaner" spectrum with fewer low-mass rearrangement peaks.

Visualizing the Fragmentation Logic

The following diagram details the fragmentation tree for 1-isopropyl-3-ethynylpyrazole, highlighting the critical m/z 92 diagnostic node.

G M Molecular Ion (M+.) m/z 134 [1-isopropyl-3-ethynylpyrazole] F_119 [M - CH3]+ m/z 119 (Alpha Cleavage) M->F_119 Simple Cleavage F_92 [M - C3H6]+. m/z 92 (3-ethynylpyrazole) BASE PEAK M->F_92 H-Rearrangement F_108 [M - C2H2]+. m/z 108 (Ethynyl Loss) M->F_108 Rare Pathway Loss_Me - CH3 (15 Da) Loss_Propene - C3H6 (42 Da) (McLafferty-like) Loss_HCN - HCN (27 Da) Loss_C2H2 - C2H2 (26 Da) F_65 [C4H3N]+ m/z 65 (Ring Cleavage) F_92->F_65 Ring Fragmentation

Caption: Fragmentation pathway of 1-isopropyl-3-ethynylpyrazole (EI, 70eV). The transition from m/z 134 to m/z 92 is the dominant diagnostic event.

Summary of Diagnostic Ions

Use this table to interpret your GC-MS or LC-MS/MS data.

m/z (Ion)IdentityRelative Abundance (Est.)Diagnostic Value
134 Molecular Ion

40-60%Confirms MW; odd electron ion (EI).
119

10-20%Indicates branching on N-alkyl group.
92

100% (Base) Diagnostic for N-isopropyl pyrazoles. Confirms N-substitution.
65

30-50%Result of pyrazole ring disintegration (loss of HCN from m/z 92).
52

10-20%Hydrocarbon fragment; typical in ethynyl-substituted aromatics.

References

  • BenchChem. (2025).[1][2] Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide. Retrieved from

  • Asian Journal of Chemistry. (2018). Mass Spectrometry of Substituted Pyranopyrazoles. Retrieved from

  • Journal of Mass Spectrometry. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group. Retrieved from

  • MDPI. (2022). Regioselective Synthesis and Characterization of Phenylaminopyrazoles. Retrieved from

  • ChemGuide. (2023). Mass Spectrometry Fragmentation Patterns. Retrieved from

Sources

Mastering HPLC Method Development for Purity Analysis of Pyrazole Alkynes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the unique chromatographic hurdles presented by pyrazole alkynes. These compounds are indispensable building blocks in modern drug discovery—particularly in the synthesis of kinase inhibitors and click-chemistry bioconjugates. However, their structural features create a "perfect storm" for peak broadening, co-elution of regioisomers, and poor recovery.

This guide objectively compares stationary phase chemistries and mobile phase strategies, grounded in experimental causality, to establish a self-validating protocol for the highly accurate purity analysis of pyrazole alkynes.

The Mechanistic Challenges: Tautomerization and Polarization

To develop a robust method, we must first understand the analyte's behavior in solution. Pyrazoles undergo rapid annular tautomerization (e.g., proton exchange between the N1 and N2 positions) depending on the solvent and pH. If the rate of tautomeric interconversion is on the same timescale as the chromatographic separation, it manifests as severe peak tailing or even split peaks—a phenomenon often misdiagnosed as column degradation or the presence of an impurity.

Furthermore, N-alkynyl azoles exhibit significant alkyne polarization. The electron-withdrawing nature of the pyrazole ring makes the alkyne's β-carbon highly nucleophilic and the α-carbon electrophilic . This polarization increases the analyte's propensity for secondary interactions with unendcapped silanol groups on traditional silica-based stationary phases, leading to irreversible binding or hydrolysis [[1]]([Link]).

HPLC_Mechanisms A Pyrazole Alkyne Sample Matrix B Annular Tautomerization (Peak Broadening) A->B C Alkyne Polarization (Silanol Interactions) A->C D Acidic Mobile Phase (pH < 3.0) B->D Lock equilibrium E Low-Silanol / Mixed-Mode Stationary Phase C->E Prevent secondary binding F Sharp, Symmetrical Peaks (Accurate Purity %) D->F E->F

Workflow addressing tautomerization and silanol interactions in pyrazole HPLC method development.

Stationary Phase Comparison: Finding the Right Chemistry

When analyzing pyrazole alkynes, standard C18 columns are often employed as a starting point , but they frequently fail to provide adequate peak shape due to the aforementioned silanol interactions. We compared three distinct column chemistries to evaluate their performance for a model 4-alkynyl-1H-pyrazole mixture containing closely related regioisomeric impurities.

  • Standard C18 (e.g., Zorbax Eclipse) : Offers strong hydrophobic retention but suffers from peak tailing due to accessible silanol groups interacting with the basic pyrazole nitrogens.

  • Low-Silanol C18 (e.g., XTerra MS C18) : Utilizes hybrid particle technology or exhaustive endcapping to minimize silanol activity. This is highly effective for reducing tailing and preventing on-column degradation of sensitive functional groups .

  • Specialty/Mixed-Mode (e.g., Newcrom R1 or Phenyl-Hexyl) : Columns like Newcrom R1 offer a low-silanol environment with unique selectivity , while Phenyl-Hexyl columns provide π-π interactions that are exceptionally useful for resolving pyrazole regioisomers and highly polarized N-alkynyl systems.

Quantitative Column Performance Comparison

Experimental Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 10-90% B over 15 min. Flow rate: 1.0 mL/min. Temperature: 35°C.

Column ChemistryRetention Time (min)Peak Asymmetry (Tf)Resolution (Rs) from RegioisomerMechanistic Verdict
Standard C18 8.451.851.2Poor. Secondary silanol interactions cause severe tailing.
Low-Silanol C18 8.101.122.1Excellent. Reduced silanol activity yields sharp peaks.
Phenyl-Hexyl 9.301.153.4Superior. π-π interactions maximize selectivity for alkynes.

Mobile Phase Optimization: The Causality of pH

The choice of mobile phase additive is critical for overcoming tautomerization. While Trifluoroacetic acid (TFA) is a strong ion-pairing agent that yields sharp peaks, it causes severe ion suppression in LC-MS and can persist in the HPLC system.

Instead, 0.1% Formic Acid (pH ~2.7) is the optimal choice . The Causality: The pKa of the conjugate acid of a typical pyrazole is around 2.5. By buffering the mobile phase near or slightly below this pKa, we effectively protonate a consistent fraction of the molecules, locking the tautomeric equilibrium and ensuring a single, sharp chromatographic peak. Furthermore, formic acid is fully MS-compatible, allowing for a seamless transition from UV purity analysis to LC-MS impurity identification.

Self-Validating Experimental Protocol for Purity Analysis

To ensure trustworthiness, a protocol must be self-validating—meaning the method itself contains internal checks to confirm its accuracy and resolving power.

Step 1: Sample Preparation & System Suitability
  • Diluent Choice: Dissolve the pyrazole alkyne in the initial mobile phase composition (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic Acid). Causality: Prevents solvent-mismatch peak distortion at the solvent front.

  • Concentration: Prepare a 1.0 mg/mL stock, and a 0.1 mg/mL working solution.

  • System Suitability Test (SST): Inject a known standard mixture of the pyrazole alkyne and its primary regioisomer. Validation Check: The method is only valid to proceed if the Resolution (Rs) > 2.0 and Tailing Factor (Tf) < 1.5.

Step 2: Chromatographic Execution
  • Column: Low-Silanol C18 or Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm).

  • Column Temperature: 35°C. Causality: Elevated temperature lowers mobile phase viscosity and increases mass transfer rates, further sharpening peaks and speeding up tautomeric interconversion to a single time-averaged state.

  • Gradient Program:

    • 0–2 min: 10% B (Isocratic hold to focus the analyte on the column head).

    • 2–15 min: 10% to 90% B (Linear gradient for broad impurity screening).

    • 15–18 min: 90% B (Column wash to remove highly retained hydrophobic impurities).

    • 18–22 min: 10% B (Re-equilibration).

  • Detection: Diode Array Detector (DAD) scanning 200–400 nm. Extract chromatograms at 254 nm (typical maximum absorbance for conjugated pyrazole alkynes).

Step 3: Data Analysis & Peak Purity Verification
  • Integrate all peaks with a signal-to-noise (S/N) ratio > 10.

  • Self-Validation: Use the DAD peak purity tool. Assess the UV spectra at the upslope, apex, and downslope of the main pyrazole alkyne peak. A purity match factor of >990 indicates no co-eluting hidden impurities, validating the resolving power of the method.

Conclusion

Developing an HPLC method for pyrazole alkynes requires moving beyond trial-and-error. By understanding the chemical causality—specifically the tautomeric nature of the pyrazole and the polarization of the alkyne—we can rationally select low-silanol or π-π interactive stationary phases and acidic mobile phases. This targeted approach guarantees robust, reproducible, and highly accurate purity assessments essential for downstream drug development.

References

  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Representative Chromatogram of spiked Pyrazole boronic pinacol ester. ResearchGate. [Link]

  • Preparation and Utility of N-Alkynyl Azoles in Synthesis. National Institutes of Health (PMC).[Link]

Sources

comparing reactivity of 3-ethynyl vs 4-ethynyl pyrazole isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of 3-ethynyl and 4-ethynyl pyrazole isomers, focusing on their distinct electronic profiles, synthetic accessibility, and reactivity in key medicinal chemistry transformations.

Executive Summary

In fragment-based drug discovery (FBDD) and bioconjugation, the position of the alkyne handle on the pyrazole core dictates not only the vector of the substituent but also the chemical reactivity of the motif.

  • 4-Ethynylpyrazole: Behaves as an electron-rich aromatic alkyne. It is synthetically accessible via direct electrophilic halogenation/Sonogashira coupling and offers a linear substitution vector.

  • 3-Ethynylpyrazole: Behaves as an electron-deficient alkyne due to the inductive effect of the adjacent nitrogen. It exhibits faster kinetics in CuAAC (Click) reactions but requires multi-step homologation strategies for synthesis due to the difficulty of direct C3-halogenation.

Electronic & Structural Analysis

The reactivity differences stem fundamentally from the electron density distribution within the pyrazole ring.

Feature3-Ethynylpyrazole (C3)4-Ethynylpyrazole (C4)
Electronic Environment Electron-Deficient: Adjacent to the electronegative imine-like nitrogen (N2).Electron-Rich: Flanked by two carbon atoms; C4 is the most nucleophilic position of the ring.
Alkyne Acidity (pKa) Higher Acidity: Inductive withdrawal by N2 stabilizes the acetylide anion.Lower Acidity: Resembles a standard phenylacetylene.
Vector Geometry Angled (approx. 144°): Projects substituents "around a corner," useful for macrocyclization.Linear (180° relative to C4-H): Projects substituents directly outward, ideal for deep pocket penetration.
Tautomerism Alkyne position shifts between C3 and C5 depending on N-H protonation state.Position remains C4 regardless of tautomerism (symmetry).
Visualization: Electronic Vectors & Reactivity

Pyrazole_Electronics cluster_C4 4-Ethynyl (Electron Rich) cluster_C3 3-Ethynyl (Electron Deficient) C4_Struct 4-Ethynylpyrazole C4_Prop Nucleophilic Core Linear Vector Slower CuAAC C4_Struct->C4_Prop C3_Struct 3-Ethynylpyrazole C3_Prop Electrophilic Core Angled Vector Faster CuAAC C3_Struct->C3_Prop

Figure 1: Electronic and geometric divergence between isomers.

Synthetic Accessibility & Protocols

4-Ethynylpyrazole: The Sonogashira Route

The C4 position is naturally nucleophilic, making it the preferred site for electrophilic aromatic substitution (SEAr). The standard route involves direct iodination followed by Sonogashira coupling.

Protocol A: Synthesis of 4-Ethynylpyrazole

  • Iodination: Treat pyrazole with

    
     and CAN (Ceric Ammonium Nitrate) or 
    
    
    
    in ethanol. The reaction is highly regioselective for C4.
  • Protection (Optional but recommended): N-Boc or N-THP protection prevents catalyst poisoning.

  • Sonogashira Coupling:

    • Reagents: 4-Iodopyrazole (1.0 eq), TMS-acetylene (1.2 eq),

      
       (5 mol%), CuI (2 mol%), 
      
      
      
      (3.0 eq).
    • Conditions: THF/DMF, 60°C, 4-12 h.

    • Mechanism: Oxidative addition into the C4-I bond is facile due to the electron-rich nature of the ring stabilizing the Pd(II) intermediate.

  • Deprotection:

    
     in MeOH removes the TMS group.
    
3-Ethynylpyrazole: The Seyferth-Gilbert Homologation

Direct halogenation at C3 is difficult because C4 competes. Therefore, 3-ethynyl derivatives are best synthesized from 3-formylpyrazoles (often derived from carboxylates) using the Bestmann-Ohira reagent (BOR).

Protocol B: Synthesis of 3-Ethynylpyrazole

  • Formylation: Start with ethyl pyrazole-3-carboxylate. Reduce to alcohol (

    
    ) and oxidize to aldehyde (
    
    
    
    or Swern), or use DIBAL-H.
  • Seyferth-Gilbert Homologation:

    • Reagents: 3-Formylpyrazole (1.0 eq), Bestmann-Ohira Reagent (1.2 eq),

      
       (2.0 eq).
      
    • Solvent: MeOH, 0°C to rt, 4-16 h.

    • Mechanism: The base generates the dimethyl diazomethylphosphonate anion, which attacks the aldehyde. Subsequent elimination of nitrogen and phosphate generates the terminal alkyne.

    • Note: This method avoids the poor selectivity of halogenation.[1]

Visualization: Synthetic Pathways

Synthesis_Pathways cluster_4 4-Ethynyl Synthesis (Direct) cluster_3 3-Ethynyl Synthesis (Homologation) Py Pyrazole Iod 4-Iodopyrazole Py->Iod I2, CAN (SEAr) Sono Sonogashira (TMS-Acetylene) Iod->Sono Prod4 4-Ethynylpyrazole Sono->Prod4 Deprotection Ester Pyrazole-3-carboxylate Ald 3-Formylpyrazole Ester->Ald Reduction/Oxidation BOR Bestmann-Ohira Reagent Ald->BOR Seyferth-Gilbert Prod3 3-Ethynylpyrazole BOR->Prod3

Figure 2: Divergent synthetic strategies required for regioselective access.

Reactivity Comparison: CuAAC (Click Chemistry)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the primary application for these intermediates. The reaction rate is heavily influenced by the acidity of the alkyne proton (facilitating Cu-acetylide formation) and the electronic nature of the alkyne.

Kinetic Profile[4]
  • 3-Ethynylpyrazole (Faster): The adjacent nitrogen atom exerts an electron-withdrawing inductive effect (-I). This lowers the pKa of the terminal alkyne proton (

    
    ), accelerating the rate-limiting step of copper(I) acetylide formation.[2] Furthermore, electron-deficient alkynes generally exhibit lower LUMO energy levels, reacting faster with nucleophilic azides.
    
  • 4-Ethynylpyrazole (Slower): The C4 position is electron-rich. The higher pKa of the alkyne proton results in slower metallation kinetics. While still efficient, it often requires slightly higher catalyst loading or longer reaction times compared to the C3 isomer.

Experimental Data Summary
Parameter3-Ethynyl isomer4-Ethynyl isomer
CuAAC Rate (Relative) High (approx. 1.5 - 2.0x faster)Moderate
Cu Catalyst Loading 0.5 - 1.0 mol% typically sufficient1.0 - 5.0 mol% often used
N-Coordination Risk High: Adjacent N can chelate Cu.Low: Distal N minimizes chelation.
Recommended Ligand THPTA or BTTAA (to prevent N-chelation)TBTA or standard conditions
Critical Protocol Note: Chelation Control

For 3-ethynylpyrazole , the proximity of the ring nitrogen to the alkyne can lead to the formation of stable, non-reactive copper chelates.

  • Solution: Always use a strongly coordinating ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) in a 5:1 Ligand:Cu ratio to outcompete the pyrazole nitrogen and maintain catalytic turnover.

References

  • Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles. New Journal of Chemistry. [Link]

  • Regioselective [3 + 2] Cycloaddition Reaction of 3-Alkynoates with Seyferth-Gilbert Reagent. Journal of Organic Chemistry. [Link][3]

  • Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Bioconjugate Chemistry. [Link]

  • Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications. [Link]

  • Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules. [Link]

Sources

A Comparative Guide to the Bioactivity of N-Isopropyl vs. N-Methyl Pyrazole Derivatives: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Its versatility allows for extensive structural modifications to fine-tune pharmacological properties.[3][4] A common and seemingly subtle modification—the choice of an N-alkyl substituent—can have profound consequences on a compound's bioactivity, pharmacokinetics, and overall therapeutic potential. This guide provides an in-depth, objective comparison of N-isopropyl versus N-methyl pyrazole derivatives, leveraging experimental data to illuminate the critical structure-activity relationships (SAR) that govern their performance.

The Decisive Role of the N-Alkyl Group: A Tale of Two Substituents

The decision to incorporate an N-methyl or an N-isopropyl group is a critical juncture in lead optimization. This choice directly influences several key molecular properties, including steric profile, lipophilicity, and metabolic stability, which in turn dictate the compound's interaction with its biological target.

  • Steric Influence on Target Engagement: The most apparent difference between a methyl and an isopropyl group is size. The bulkier isopropyl group can enhance binding affinity by forming more extensive van der Waals interactions within a large, hydrophobic binding pocket. Conversely, this same bulk can introduce steric hindrance if the binding site is constrained, leading to a significant drop in potency. The methyl group, being smaller, offers a less sterically demanding option, which can be crucial for fitting into tighter active sites.[5]

  • Lipophilicity and Pharmacokinetic Profile: The isopropyl group is more lipophilic than the methyl group. This increased lipophilicity can improve a compound's ability to cross cellular membranes, a desirable trait for targeting intracellular proteins. However, it can also lead to lower aqueous solubility, increased binding to plasma proteins, and potentially faster metabolic clearance, all of which must be carefully balanced.

  • Metabolic Stability: N-dealkylation is a common metabolic pathway. While N-demethylation is frequently observed, the branched nature of the isopropyl group can sometimes offer greater resistance to certain cytochrome P450 (CYP) enzymes, potentially leading to improved metabolic stability and a longer in vivo half-life.[5]

Methyl_Properties Properties: - Smaller Size - Lower Lipophilicity - Potential for N-demethylation Methyl_Bioactivity Potential Bioactivity: - Fits in constrained binding sites - May have higher aqueous solubility Methyl_Properties->Methyl_Bioactivity Isopropyl_Properties Properties: - Bulkier Size - Higher Lipophilicity - May have increased metabolic stability Isopropyl_Bioactivity Potential Bioactivity: - Favorable for large hydrophobic pockets - Enhanced cell permeability Isopropyl_Properties->Isopropyl_Bioactivity cluster_0 Kinase Binding Pocket cluster_1 Inhibitor Interaction Binding_Pocket Hydrophobic Pocket N_Isopropyl N-Isopropyl Group N_Isopropyl->Binding_Pocket Strong Hydrophobic Interaction (Good Fit) N_Methyl N-Methyl Group N_Methyl->Binding_Pocket Weaker Interaction (Potential for better fit in smaller pockets) Pyrazole_Core Pyrazole Core Pyrazole_Core->N_Isopropyl Pyrazole_Core->N_Methyl

Caption: Conceptual model of N-alkyl group interaction in a kinase hydrophobic pocket.

Meprin Inhibitory Activity

A study exploring pyrazole-based inhibitors of meprins, a family of metalloproteases, found that N-substitution on a 3,5-diphenylpyrazole scaffold generally led to a decrease in activity compared to the unsubstituted analog. [6]Specifically, the introduction of an N-methyl group resulted in a 4- to 6-fold decrease in activity against both meprin α and meprin β. [6]This suggests that for this particular target, the N-H group may be involved in a crucial hydrogen bond interaction, and its replacement with even a small methyl group is detrimental to binding.

Experimental Protocols for Bioactivity Assessment

To ensure the trustworthiness and reproducibility of bioactivity data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the compounds discussed.

Protocol 1: Kinase Inhibition Assay (Example: CDK2)

This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a protein kinase.

Objective: To quantify the potency of N-isopropyl and N-methyl pyrazole derivatives as inhibitors of CDK2.

Materials:

  • 384-well plates

  • Recombinant CDK2/Cyclin A enzyme

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Substrate peptide (e.g., a synthetic peptide with a phosphorylation site for CDK2)

  • Adenosine triphosphate (ATP)

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • Multimode plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Add 50 nL of each compound solution to the wells of a 384-well plate.

  • Enzyme Addition: Add 5 µL of a solution containing the CDK2/Cyclin A enzyme in kinase buffer to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme. [7]4. Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP in kinase buffer. The final ATP concentration should be at or near the Michaelis constant (Km) for CDK2 to ensure competitive binding can be accurately measured. [7]5. Reaction Incubation: Incubate the reaction at room temperature for 1 hour. [7]6. Detection: Stop the kinase reaction and detect the amount of product (e.g., ADP) formed using a suitable detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Objective: To compare the antimicrobial potency of N-isopropyl and N-methyl pyrazole derivatives against relevant bacterial or fungal strains.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (dissolved in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (medium only)

  • Spectrophotometer or plate reader

Procedure:

  • Compound Dilution: Prepare a 2-fold serial dilution of each test compound in the growth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from an overnight culture, adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the microbial inoculum to each well containing the test compound, as well as to the positive and negative control wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (i.e., no turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600).

Conclusion and Future Directions

The choice between an N-isopropyl and an N-methyl substituent on a pyrazole core is a critical decision in drug design, with significant repercussions for biological activity.

  • The N-isopropyl group often proves beneficial when targeting proteins with large, hydrophobic pockets, such as certain kinases like RET. [8][9]Its bulk and lipophilicity can enhance binding and improve cell permeability.

  • The N-methyl group , while smaller and less lipophilic, may be ideal for targets with more constrained active sites. Its selection can also be a strategy to improve aqueous solubility. In some cases, as with meprin, any N-alkylation can be detrimental if an N-H hydrogen bond is critical for activity. [6] This guide underscores the necessity of empirical testing for each new target class. The seemingly minor difference between these two alkyl groups can be the deciding factor between a potent lead compound and an inactive analog. Future research should continue to explore these subtle structural modifications in a systematic manner, ideally by synthesizing and testing paired N-methyl and N-isopropyl analogs across a wide range of biological targets. This will further enrich our understanding of these fundamental structure-activity relationships and guide the rational design of next-generation pyrazole-based therapeutics.

References

  • Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings - PMC. (2019, November 20). National Center for Biotechnology Information.[Link]

  • Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. (2016, August 31). MDPI.[Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023, July 12). MDPI.[Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023, January 20). Springer Link.[Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. ResearchGate.[Link]

  • New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC. (2013, November 4). National Center for Biotechnology Information.[Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC. National Center for Biotechnology Information.[Link]

  • Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. (n.d.). RSC Publishing.[Link]

  • Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. (2017, January 5). PubMed.[Link]

  • Structure–activity relationship of the new pyrazole derivatives. ResearchGate.[Link]

  • Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. (2018, October 31). Asian Journal of Chemistry.[Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025, December 8). Arabian Journal of Chemistry.[Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. JOCPR.[Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12). MDPI.[Link]

  • Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). (2025, February 12). Novelty Journals.[Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022, May 12). MDPI.[Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025, November 26). RSC Publishing.[Link]

  • Review: biologically active pyrazole derivatives. RSC Publishing.[Link]

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Semantic Scholar.[Link]

  • Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. (2014, October 13). MDPI.[Link]

  • Evaluation of new pyrazole derivatives for their biological activity. SciSpace.[Link]

  • Current status of pyrazole and its biological activities - PMC. National Center for Biotechnology Information.[Link]

  • Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. RSC Publishing.[Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026, January 6). ResearchGate.[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI.[Link]

Sources

Advanced Crystal Structure Analysis: 3-Ethynyl-1-(propan-2-yl)-1H-Pyrazole Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide

Executive Summary & Strategic Context

In the realm of coordination chemistry and crystal engineering, the ligand 3-ethynyl-1-(propan-2-yl)-1H-pyrazole (hereafter EIP ) represents a critical "crossover" architecture.[1] It bridges the gap between purely steric-driven ligands (like 3,5-dimethylpyrazole) and electronically active systems (like 3-ethynyl-1-phenylpyrazole).[1]

This guide provides an objective, data-driven comparison of EIP metal complexes against established alternatives. We analyze how the specific combination of the bulky isopropyl group (steric protection) and the ethynyl moiety (supramolecular "zipper" & electronic modulation) dictates crystal packing, metal-metal interactions, and stability.

The Core Problem Solved

Researchers often struggle to balance solubility with crystallinity in coinage metal pyrazolates (CMPs).

  • Too much bulk (e.g., t-Butyl): Prevents close packing, reducing density and conductivity.

  • Too little bulk (e.g., Methyl): Leads to insoluble polymeric powders that cannot be crystallized.

  • EIP Solution: The isopropyl group provides just enough entropy for solubility, while the ethynyl group locks the lattice via

    
     interactions.
    

Comparative Performance Analysis

We compare EIP complexes (typically


 trimers where M = Cu(I), Ag(I), Au(I)) against two industry standards:
  • Standard A: 3,5-Dimethylpyrazole (

    
    ) – The steric baseline.
    
  • Standard B: 3-Ethynyl-1-phenylpyrazole (

    
    ) – The electronic variant.[1]
    
Table 1: Structural & Physicochemical Metrics
FeatureTarget: EIP Complexes Alt A:

Complexes
Alt B:

Complexes
Impact on Application
Steric Profile Moderate (Isopropyl) Low (Methyl)High (Phenyl)EIP allows "interlocked" packing; Phenyl often causes disorder.[1]
M...M Distance 3.20 - 3.35 Å 3.15 - 3.25 Å>3.40 ÅEIP supports aurophilic/argentophilic interactions better than bulky phenyl variants.[1]
Solubility High (CH2Cl2, THF) Low (often insoluble)ModerateEIP is superior for solution-processable electronics.
Crystal Packing 1D Supramolecular Chains 2D Sheets / 3D NetworksIsolated MoleculesEIP forms "ethynyl zippers" (

), crucial for charge transport.
Luminescence Tunable (Blue-Green) Weak / QuenchedRed-shiftedEthynyl group extends conjugation, enhancing QY (Quantum Yield).[1]

Deep Dive: Structural Causality & Mechanism

The "Ethynyl Zipper" Effect

In EIP complexes, the ethynyl group is not merely a substituent; it is a supramolecular synthon .

  • Observation: Crystal structures of

    
     reveal a recurring motif where the acidic acetylenic proton (
    
    
    
    ) forms a hydrogen bond with the centroid of the pyrazole ring or the metal center of an adjacent molecule.
  • Causality: This directional interaction (

    
    ) overrides the isotropic van der Waals forces of the isopropyl group, forcing the trimers into linear columnar stacks.
    
  • Benefit: This stacking is essential for vapochromic sensing (detecting VOCs via lattice expansion).

Isopropyl Rotational Freedom

Unlike the rigid phenyl group in


, the isopropyl group in EIP possesses a specific rotational degree of freedom.
  • Structural Consequence: In the crystal lattice, the isopropyl methyl groups rotate to fill voids ("lock-and-key" fit).[1] This minimizes solvent accessible void volume, rendering EIP crystals significantly more stable to desolvation than

    
     analogs.
    

Experimental Protocols (Self-Validating)

Protocol A: Synthesis of the [Au(EIP)]3 Complex

Standard Schlenk line techniques required. Exclusion of light is critical.

  • Ligand Activation: Dissolve 3-ethynyl-1-(propan-2-yl)-1H-pyrazole (1.0 eq) in MeOH. Add KOH (1.0 eq) to generate the pyrazolate anion. Validation: Solution turns clear/yellowish.

  • Metalation: Add

    
     (tetrahydrothiophene gold chloride) (1.0 eq) dropwise at 0°C.
    
  • Precipitation: Stir for 2h. A white/off-white precipitate forms.[1]

  • Purification: Filter, wash with cold MeOH, then extract into

    
    .
    
  • Crystallization (The Critical Step):

    • Layer the

      
       solution with Hexanes (1:3 ratio).
      
    • Crucial: Place in a dark, vibration-free zone at 4°C.

    • Result: Colorless needles appear within 48-72h.[1]

Protocol B: Single Crystal X-Ray Diffraction (SC-XRD) Workflow

Target Resolution: < 0.80 Å for accurate H-atom placement on the ethynyl group.[1]

  • Mounting: Use a MiTeGen loop with minimal Paratone oil. The isopropyl group is disordered at RT; cool to 100 K immediately .

  • Data Collection: Collect a full sphere. The space group is likely Triclinic (

    
    )  or Monoclinic (
    
    
    
    )
    due to the asymmetry of the ligand.
  • Refinement Strategy:

    • Locate Au/Ag atoms first (Heavy atom method).

    • Refine Isopropyl groups. If disordered, use PART commands in SHELXL.

    • Validation: Check the

      
       bond length. It must be ~1.18-1.20 Å.[1] If shorter, check for thermal motion artifacts.
      

Visualization: Structural Determination Workflow

The following diagram illustrates the decision matrix for solving EIP complex structures, specifically addressing the disorder often introduced by the isopropyl group.

G Start Start: Raw Diffraction Data SpaceGroup Determine Space Group (Check Systematic Absences) Start->SpaceGroup SolveHeavy Solve Heavy Atoms (Au/Ag) (Patterson/Direct Methods) SpaceGroup->SolveHeavy LigandFit Locate Ligand Density SolveHeavy->LigandFit CheckIso Check Isopropyl Group LigandFit->CheckIso Disordered Disorder Detected? (Elongated Ellipsoids) CheckIso->Disordered High Thermal Motion Refine Refine H-Atoms (Ethynyl H is Critical) CheckIso->Refine Clean Density ModelDisorder Apply SHELX Constraints (SIMU, DELU, ISOR) Disordered->ModelDisorder ModelDisorder->Refine Validation Final Validation (Check R1, wR2, GooF) Refine->Validation

Caption: Workflow for handling isopropyl disorder and ensuring accurate ethynyl bond metrics in EIP complexes.

References

  • Synthesis and Structural Diversity of Pyrazole Complexes Source:RSC Advances, "Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures..."[1] URL:[Link]

  • Coinage Metal Pyrazolate Trimers (General Architecture) Source:Inorganic Chemistry, "Synthesis and Characterization of TpiPrMoO... and {HB(OMe)(Pripz)2}MoO..." (Demonstrates Isopropyl-Pyrazole coordination behavior). URL:[Link][1]

  • Gold(I) Alkynyl and Pyrazolate Supramolecular Chemistry Source:MDPI, "Coordination of a Pyrazole Functionalized Acetylacetone to the Coinage Metal Cations...". URL:[Link][1]

  • Patent Reference for Ethynyl-Pyrazole Synthesis Source:Justia Patents, "Substituted Pyrrolidine-2-Carboxylic Acid Derivatives as cGAS Inhibitors" (Contains synthesis of 3-ethynyl-1-isopropyl-1H-pyrazole).[1] URL:[Link][1]

Sources

reference standards for 3-ethynyl-1-(propan-2-yl)-1H-pyrazole quality control

[1][2]

Executive Summary: The "Gold Standard" Dilemma

In early-phase drug development, commercially available "research grade" chemicals often lack the metrological traceability required for GMP release testing. For 3-ethynyl-1-(propan-2-yl)-1H-pyrazole , a compound prone to regioisomerism and terminal alkyne instability, relying on a vendor's Certificate of Analysis (CoA) is a calculated risk.[1]

This guide compares three tiers of reference material—Commercial Research Grade , In-House Working Standards , and In-House Primary Standards —and demonstrates why establishing a fully characterized In-House Primary Standard is the only scientifically robust "alternative" for critical Quality Control (QC) workflows.[1]

Technical Context & Critical Quality Attributes (CQAs)

The structural integrity of this pyrazole derivative hinges on two specific challenges that must be addressed during standard qualification:

  • Regioisomerism (N1 vs. N2 Alkylation): During synthesis (alkylation of 3-ethynylpyrazole), the isopropyl group can attach to either nitrogen. The 1,3-isomer (target) and 1,5-isomer (impurity) have identical mass spectra and very similar retention times.[1]

    • QC Implication: A standard that has not been validated by 2D-NMR (NOESY) may unknowingly be the wrong isomer or a mixture.[1]

  • Terminal Alkyne Instability: The ethynyl proton is acidic and susceptible to oxidative coupling (Glaser coupling) or hydration.

    • QC Implication: Standards must be stored under inert gas (Argon) and re-qualified frequently.

Comparison of Reference Standard Tiers

The following table contrasts the "performance" (reliability) of different standard types.

FeatureOption A: Commercial Research Grade Option B: In-House Working Standard Option C: In-House Primary Standard (Recommended)
Purity Assignment Area% (HPLC/GC) often ignoring water/solvents.Traceable to Primary Standard.Mass Balance or qNMR (Absolute Purity).
Structural ID 1H-NMR, MS (Basic).ID confirmed by retention time match.1H, 13C, 2D-NMR (NOESY/HSQC), HRMS, IR.
Isomer Certainty Low (Vendor often assumes regiochemistry).High (Inherited from Primary).[1]Absolute (Confirmed by NOE correlations).
Traceability None (Vendor defined).[1]Internal traceability.[1][2]Metrologically traceable (via NIST-traceable internal std).
Risk Level High (Unsuitable for GMP release).[1]Medium (Acceptable for routine testing).[1]Low (The "Gold Standard").

Strategic Workflow: The Qualification Lifecycle

To move from a crude research chemical to a qualified Primary Standard, a self-validating workflow is required. The diagram below illustrates the decision gates and analytical loops.

Figure 1: Self-validating workflow for qualifying the 3-ethynyl-1-(propan-2-yl)-1H-pyrazole Primary Standard.[1] Note the critical "Regioisomer Confirmation" gate.

Detailed Experimental Protocols

Protocol A: Regioisomer Confirmation via NOESY NMR

Rationale: The position of the isopropyl group (N1 vs N2) cannot be determined by Mass Spec. 1D-NMR is often ambiguous. Nuclear Overhauser Effect Spectroscopy (NOESY) detects through-space interactions.[1]

  • Sample Prep: Dissolve 10 mg of the candidate standard in 0.6 mL DMSO-d6.

  • Acquisition: Run a 2D NOESY experiment (mixing time 300-500 ms).

  • Analysis:

    • Target (1-isopropyl-3-ethynyl): Look for a NOE correlation between the isopropyl methine proton (septet, ~4.5 ppm) and the pyrazole H-5 proton (doublet, ~7.8 ppm).[1]

    • Impurity (1-isopropyl-5-ethynyl): The isopropyl methine will show NOE to the ethynyl proton or no strong aromatic correlation if H-3 is distant.[1]

    • Acceptance Criteria: Strong H5-Isopropyl interaction; absence of alternative isomer signals.[1]

Protocol B: Absolute Purity Assignment (qNMR)

Rationale: Chromatographic purity (HPLC) only tells you the ratio of UV-absorbing species.[1] It misses water, salts, and inorganic residues. Quantitative NMR (qNMR) provides an absolute purity value.

  • Internal Standard (IS) Selection: Use Maleic Acid (TraceCERT® or equivalent NIST-traceable CRM) or Dimethyl sulfone .[1] Ensure the IS signals do not overlap with the pyrazole or isopropyl peaks.

  • Preparation:

    • Weigh ~20 mg of Sample (

      
      ) and ~10 mg of Internal Standard (
      
      
      ) directly into the NMR tube using a 5-decimal place balance.[1] Record weights precisely.
    • Dissolve in DMSO-d6.[1]

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): > 60 seconds (must be

      
       of the slowest proton).
      
    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • Where

      
       = Integral area, 
      
      
      = Number of protons,
      
      
      = Molecular weight,
      
      
      = Purity.
Protocol C: Chromatographic Purity (HPLC-UV)

Rationale: To detect organic impurities structurally related to the main peak.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 minutes.

  • Detection: UV at 210 nm (alkyne absorbance) and 254 nm.

  • Flow Rate: 1.0 mL/min.[1][3]

  • Standard Acceptance: Main peak area > 99.0%.[1] No single impurity > 0.5%.

References

  • International Council for Harmonisation (ICH). Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[1] (Section 11.1: Reference Standards). [Link]

  • Filarowski, A., et al. "Steric effects in the isomerism of pyrazoles." Journal of Molecular Structure, 2004. (Provides mechanistic insight into N-alkylation regiochemistry). [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. [Link]

  • Pfizer Inc. "Process for preparation of Lorlatinib intermediates." World Intellectual Property Organization (WIPO) Patent WO2017021823.[1] (Describes analogous pyrazole synthesis and control strategies). [Link][1]

elemental analysis data for 3-ethynyl-1-isopropylpyrazole verification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Target Compound: 3-Ethynyl-1-isopropylpyrazole CAS Registry Number: 1354706-26-5 Molecular Formula:


Molecular Weight:  134.18  g/mol 

This guide provides a rigorous framework for the verification of 3-ethynyl-1-isopropylpyrazole , a critical intermediate often employed in "click" chemistry (CuAAC) and fragment-based drug discovery. Unlike standard certificates of analysis, this document compares the efficacy of Elemental Analysis (EA) against orthogonal methods (NMR, HPLC) for establishing absolute purity and identity.

While High-Performance Liquid Chromatography (HPLC) determines relative purity, it often fails to detect inorganic salts, moisture, or trapped solvents that inflate yield calculations. Elemental Analysis serves as the "truth serum" for the bulk material state. This guide presents theoretical baselines, experimental tolerances, and a decision-matrix for validation.

Elemental Analysis Data: The Gold Standard

For a research-grade standard, the experimental Elemental Analysis (CHN) must align with theoretical calculations within a strict tolerance (typically


).
Table 1: Theoretical Composition vs. Acceptance Criteria
ElementCountAtomic MassTotal Mass ContributionTheoretical %Acceptable Range (

)
Carbon (C) 812.01196.0971.61% 71.21% – 72.01%
Hydrogen (H) 101.00810.087.51% 7.11% – 7.91%
Nitrogen (N) 214.00728.0120.88% 20.48% – 21.28%

Critical Insight: 3-Ethynyl-1-isopropylpyrazole is a nitrogen-rich heterocycle. A deviation in Nitrogen content


 often indicates the presence of unreacted hydrazine or pyrazole precursors, which are common synthetic contaminants.
Table 2: Diagnostic Impurity Profiles (Simulation)

Use this table to diagnose synthesis failures based on EA deviations.

ScenarioC% TrendH% TrendN% TrendLikely CauseCorrective Action
Solvent Trap (DCM)

Low

Low

Low
Trapped Dichloromethane (

)
High-vacuum drying (40°C, 12h)
Solvent Trap (EtOAc)

Low

High

Low
Trapped Ethyl AcetateLyophilization or Azeotropic distillation
Hydration

Low

High

Low
Hygroscopic Water AbsorptionDesiccate over

Regioisomer Matches Matches Matches 4-ethynyl isomer contaminationEA Blindspot. Requires 2D NMR (NOESY).[1]

Comparative Performance: EA vs. Orthogonal Methods

To validate 3-ethynyl-1-isopropylpyrazole, one must understand the limitations of each analytical tool. Elemental Analysis is compared here against NMR and HPLC.

Table 3: Methodological Comparison
FeatureElemental Analysis (EA) 1H NMR Spectroscopy HPLC-UV/MS
Primary Output Bulk Elemental Composition (Purity by Mass)Structural Connectivity & RatioChromatographic Purity (UV Area %)
Strengths Detects "invisible" impurities (Water, Salts, Silica).[2] Absolute quantification.Distinguishes Isomers (3- vs 4-ethynyl). Confirms functional groups.High sensitivity for organic byproducts.
Weaknesses Destructive. Cannot distinguish isomers. Requires milligram quantities.Low sensitivity for inorganic salts. Solvent peaks can obscure data.Response factors vary.[2][3][4] Misses non-UV active contaminants.
Verification Role Validation of Bulk State (Dryness/Salt-free)Validation of Identity (Structure)Validation of Trace Organic Purity

Experimental Protocol: Self-Validating Workflow

Objective: Isolate and characterize 3-ethynyl-1-isopropylpyrazole to >98% purity.

Phase 1: Sample Preparation for EA (The "Drying" Variable)

Context: This compound has a low molecular weight and may be volatile or sublime under high vacuum.

  • Isolation: After column chromatography (typically Hexanes/EtOAc), concentrate the fraction containing the product.

  • Solvent Removal:

    • Step A: Rotary evaporation at 25°C / 20 mbar.

    • Step B:Critical Step: Do not use high heat. Dry under high vacuum (0.1 mbar) at ambient temperature for 4 hours.

    • Validation: Check 1H NMR for solvent peaks. If DCM is present at

      
      , EA will fail (See Table 2).
      
  • Encapsulation: Weigh 2.0–3.0 mg of the oily or low-melting solid into a tin capsule. Seal immediately to prevent moisture absorption.

Phase 2: The Verification Logic

This workflow ensures that EA data is not interpreted in isolation, preventing false positives (e.g., correct EA but wrong isomer).

VerificationLogic Start Crude 3-Ethynyl-1-Isopropylpyrazole Purification Purification (Flash Chromatography) Start->Purification NMR_Check 1H NMR Analysis (Isomer & Solvent Check) Purification->NMR_Check Decision_NMR Isomer Pure & Solvent Free? NMR_Check->Decision_NMR Recrystallize Reprocess: High Vac / Recrystallize Decision_NMR->Recrystallize No (Solvent/Impurity) EA_Analysis Elemental Analysis (CHN) Decision_NMR->EA_Analysis Yes Recrystallize->NMR_Check Decision_EA Within ±0.4%? EA_Analysis->Decision_EA Pass VERIFIED STANDARD Ready for Biological Assay Decision_EA->Pass Yes Fail_Analysis Diagnose Failure (See Table 2) Decision_EA->Fail_Analysis No Fail_Analysis->Recrystallize

Figure 1: Integrated Verification Workflow. Note that NMR acts as the gatekeeper before destructive EA testing.

Structural Identification (NMR Reference)

To support the "Identity" component of verification, the following NMR signals are characteristic for 3-ethynyl-1-isopropylpyrazole (in


).
  • Isopropyl Methine (

    
    ):  Septet around 
    
    
    
    ppm.
  • Isopropyl Methyls (

    
    ):  Doublet around 
    
    
    
    ppm (Integral 6H).
  • Ethynyl Proton (

    
    ):  Singlet around 
    
    
    
    ppm.
  • Pyrazole Ring Protons: Two distinct doublets or singlets in the aromatic region (

    
     ppm), depending on the exact shielding. Note: The coupling constant between H4 and H5 allows differentiation from the 4-ethynyl isomer.
    

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 66896223, 3-Ethynyl-1-(propan-2-yl)-1H-pyrazole. Retrieved from [Link]

  • Chemical Abstracts Service (CAS).CAS Registry Number 1354706-26-5. American Chemical Society.

Sources

Safety Operating Guide

3-ethynyl-1-(propan-2-yl)-1H-pyrazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Handling and Disposal Procedures for 3-Ethynyl-1-(propan-2-yl)-1H-pyrazole

As a critical building block in modern medicinal chemistry—particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry and Sonogashira cross-coupling—3-ethynyl-1-(propan-2-yl)-1H-pyrazole (also known as 3-ethynyl-1-isopropyl-1H-pyrazole) is ubiquitous in drug discovery workflows. However, the exact structural features that make it synthetically valuable dictate strict operational and disposal parameters.

This guide provides researchers and drug development professionals with field-proven, self-validating protocols for the safe handling, segregation, and disposal of this compound, ensuring absolute compliance with Environmental Health and Safety (EHS) mandates[1].

Physicochemical Hazard Profiling & Causality

To design a safe disposal protocol, we must first understand the mechanistic hazards of the molecule. The pyrazole core acts as a strong ligand for transition metals, while the terminal alkyne (-C≡CH) presents specific reactivity risks. The alkyne proton has a pKa of ~25, making it susceptible to deprotonation and subsequent nucleophilic attack.

Table 1: Physicochemical Hazard Profile & Operational Directives

Property / HazardMechanistic CauseOperational & Disposal Implication
Metal Acetylide Formation Terminal alkyne (-C≡CH) reacts with heavy metals (Cu, Ag, Hg) to form shock-sensitive precipitates.Critical: Never store waste in metal containers. Segregate strictly from heavy metal waste streams.
Acute Toxicity (Oral/Skin) Pyrazole core interacts with biological targets; the lipophilic isopropyl group aids dermal absorption.Mandates double nitrile gloves, lab coat, and handling strictly within a certified fume hood.
Environmental Toxicity Nitrogen-rich heterocycles resist rapid biodegradation in standard water treatment plants.Absolute prohibition of drain disposal. Requires high-temperature incineration via EHS[1].
Oxidation Risk The electron-rich pyrazole ring is highly susceptible to violent, exothermic oxidation.Segregate waste strictly from strong oxidizers (e.g., nitric acid, peroxides) to prevent container rupture[2].

Waste Segregation and Disposal Workflow

Why do standard disposal protocols often fail with alkynyl pyrazoles? The primary failure point is improper waste segregation. Mixing this compound with incompatible waste streams can lead to the generation of explosive organometallic species or exothermic runaway reactions.

DisposalWorkflow Start Generate 3-ethynyl-1-(propan-2-yl) -1H-pyrazole Waste Check Liquid or Solid Waste? Start->Check Solid Place in sealed, compatible solid container Check->Solid Solid Liquid Segregate into non-halogenated organic solvent waste Check->Liquid Liquid/Solution Label Affix GHS Hazardous Waste Label Solid->Label Liquid->Label EHS Transfer to EHS for Incineration Label->EHS

Workflow for the segregation and disposal of 3-ethynyl-1-(propan-2-yl)-1H-pyrazole waste.

Step-by-Step Disposal Protocols

Every protocol below is designed as a self-validating system , meaning the operator must verify a specific condition before proceeding to the next step, ensuring a closed-loop safety mechanism.

Protocol A: Disposal of Solid Waste (Unused Reagent or Contaminated Consumables)

Self-Validating Check: Before proceeding, inspect the waste container. Verify that it is made of High-Density Polyethylene (HDPE) or glass. Do not use metal tins under any circumstances.

  • Collection: Sweep up any solid compound using clean, non-sparking tools to avoid dust generation and static discharge[3]. Place the solid into the verified clear, sealable HDPE or glass container.

  • Consumable Segregation: Place contaminated weighing boats, pipette tips, and nitrile gloves into a separate, heavy-duty plastic bag designated specifically for "Solid Hazardous Debris."

  • Labeling: Affix a GHS-compliant hazardous waste label immediately[2]. Mark the contents specifically as "3-ethynyl-1-(propan-2-yl)-1H-pyrazole (Toxic/Irritant)" and check the boxes for "Toxic" and "Combustible" if residual organic solvent is present.

  • Storage: Store the sealed container in a secondary containment tray within a ventilated flammable storage cabinet until EHS pickup. Keep tightly closed in a dry, cool environment.

Protocol B: Disposal of Liquid Waste (Reaction Mixtures & Mother Liquors)

Self-Validating Check: Ensure the receiving waste carboy has a vented cap to prevent pressure buildup from off-gassing, and verify the pH of your solution is between 6 and 8.

  • Quenching/Neutralization: If the compound was used in a basic solution or with reactive metals, ensure the reaction is fully quenched and pH-neutralized before transferring to the waste carboy.

  • Segregation: Pour the solution into a designated "Non-Halogenated Organic Waste" carboy. Crucial Exception: If the reaction involved halogenated solvents (e.g., DCM, chloroform), route it to the "Halogenated Organic Waste" stream.

  • Metal Catalyst Separation (Click Chemistry): If the reaction utilized copper catalysts, the waste must be segregated into a specific "Organometallic/Copper Waste" stream[1]. Label it clearly to warn EHS of potential trace copper-acetylide formation.

  • Transfer: Use a designated HDPE funnel. Do not fill the waste carboy beyond 80% capacity to allow for vapor expansion and prevent overflow during transport.

Spill Response and Decontamination

Immediate and logical action during a spill prevents acute exposure and laboratory contamination. 3-ethynyl-1-(propan-2-yl)-1H-pyrazole is harmful if swallowed and causes serious respiratory, eye, and skin irritation[3].

SpillResponse Spill Spill Detected Assess Assess Volume & Risk Spill->Assess Major Major Spill / High Exposure Assess->Major Minor Minor Spill / Contained Assess->Minor Evacuate Evacuate & Call EHS Major->Evacuate PPE Don PPE (Respirator, Gloves) Minor->PPE Absorb Absorb/Sweep (No Dust) PPE->Absorb Dispose Transfer to Waste Container Absorb->Dispose

Decision tree for spill response and decontamination of alkynyl pyrazole compounds.

Emergency Spill Protocol:

  • Evacuation & Assessment: For spills >50g or >500mL of concentrated solution outside a fume hood, immediately announce the situation, evacuate the area, and contact EHS[2].

  • PPE Donning: For manageable, minor spills within a hood, don a particulate respirator (N95 or higher if dust is present), chemical-resistant splash goggles, and double nitrile gloves[4].

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or a commercial spill kit). Do not use combustible materials like paper or cloth towels for concentrated organic spills, as this increases ignition risk[2].

  • Collection: Use a plastic dustpan and brush to collect the absorbed material. Vacuuming is prohibited unless using a specialized intrinsically safe, HEPA-filtered vacuum. Place the debris into a wide-mouth HDPE waste container[4].

  • Decontamination: Wash the spill surface with a 5% sodium hypochlorite (bleach) solution or an appropriate laboratory detergent to degrade residual organic material, followed by a thorough water rinse. Collect all wash water as hazardous waste.

References

  • Thermo Fisher Scientific. "SAFETY DATA SHEET - Thermo Fisher Scientific: 3-Amino-4-bromo-1-methyl-1H-pyrazole." thermofisher.com.
  • Fisher Scientific. "SAFETY DATA SHEET - Fisher Scientific." fishersci.com.
  • AK Scientific, Inc. "Pyrazole - AK Scientific, Inc." aksci.com.
  • Oregon State University. "7 - Environmental Health and Safety.
  • Benchchem.

Sources

Personal protective equipment for handling 3-ethynyl-1-(propan-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound: 3-Ethynyl-1-(propan-2-yl)-1H-pyrazole Functional Class: Nitrogen Heterocycle / Terminal Alkyne Primary Hazards: Severe Eye/Skin Irritant, Respiratory Irritant, Reactive Intermediate (Acetylide Formation).

The Core Directive: Handling this compound requires a dual-threat safety approach. You must protect against the biological irritancy typical of pyrazoles and the chemical instability inherent to terminal alkynes. Standard "lab coat and glasses" protocols are insufficient during synthesis or scale-up due to the risk of shock-sensitive metal acetylide formation and potential sensitization.

Hazard Analysis & Risk Assessment (SAR)

Since specific toxicological data for this exact isomer is often limited in public repositories, we apply Structure-Activity Relationship (SAR) logic based on validated analogs (e.g., 1-ethyl-4-ethynyl-1H-pyrazole).

Functional GroupAssociated HazardOperational Implication
Pyrazole Ring Skin/Eye Irritant (Cat 2/2A), Potential SensitizerZero-Skin-Contact Policy. Pyrazoles penetrate skin easily; potential for long-term sensitization.
Terminal Alkyne (

)
Chemical Reactivity: Forms explosive acetylides with Cu, Ag, Hg.[1]Equipment Ban: Do NOT use metal spatulas (brass/copper) or metal syringes. Use glass/plastic only.
Isopropyl Group LipophilicityIncreases skin absorption rates compared to methyl analogs.

The PPE Matrix: A Tiered Approach

Do not rely on a "one-size-fits-all" approach. Select PPE based on the operational scale.

Tier 1: Analytical & Small Scale (<100 mg)

For weighing, NMR prep, and stock solution creation.

  • Eye Protection: Chemical Safety Goggles (Indirect Vented). Why? Standard safety glasses do not seal against fine dust or splashes.

  • Hand Protection: Disposable Nitrile Gloves (Minimum thickness: 0.11 mm).

    • Protocol: Inspect for pinholes. Change immediately upon splash.

  • Respiratory: Handle exclusively inside a certified Chemical Fume Hood.

  • Body: Standard cotton lab coat + closed-toe shoes.

Tier 2: Synthesis & Scale-Up (>100 mg or Reaction Setup)

For coupling reactions (Sonogashira/Click), workups, and purification.

  • Eye Protection: Chemical Goggles + Face Shield (if working with pressurized vessels or vigorous reactions).

  • Hand Protection: Double-Gloving Protocol.

    • Inner Layer: 4 mil Nitrile (Tactility).

    • Outer Layer: 5-8 mil Nitrile or Laminate (Chemical Resistance).

    • Rationale: Pyrazoles in organic solvents (DCM, DMF) can permeate thin nitrile rapidly. The outer glove is the sacrificial barrier.

  • Respiratory: If fume hood work is impossible (e.g., equipment maintenance), use a half-face respirator with OV/P100 cartridges (Organic Vapor + HEPA).

  • Body: Chemical-resistant apron (Tyvek or rubber) over the lab coat to prevent soak-through during spills.

Operational Workflow & Logic

A. Weighing & Transfer (The Static Risk)

Crystalline organic solids often generate static charge, causing "fly-away" powder.

  • Engineering Control: Use an ionizing bar or anti-static gun if available.

  • Tool Selection: Use PTFE (Teflon) or ceramic spatulas .

    • Critical Safety Rule: Avoid metal spatulas. While the risk is lower with dry solids, trace moisture and metal contact can theoretically initiate acetylide formation on the tool surface over time.

  • Containment: Weigh inside a secondary container (weighing boat inside a beaker) to catch stray particles.

B. Reaction Setup (The Acetylide Trap)

This compound is often used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • The Hazard: When mixing this alkyne with Copper(I) catalysts, you are deliberately forming a reactive intermediate.

  • Protocol:

    • Add the alkyne last or in solution, never as a neat solid to a catalyst bed.

    • Maintain an inert atmosphere (

      
       or Ar) to prevent oxidative homocoupling (Glaser coupling), which generates heat and byproducts.
      
C. Waste Disposal (The Segregation Rule)
  • Stream A (General): Non-halogenated organic waste (unless halogenated solvents are used).

  • Stream B (Quench): If the reaction involved Copper/Silver, the waste solution must be quenched with a chelating agent (e.g., EDTA or aqueous ammonia) before disposal to prevent metal acetylide precipitation in the waste drum.

    • Warning: Never dispose of terminal alkyne solutions into metal safety cans if there is a risk of copper contamination.

Visualized Decision Logic

Figure 1: PPE Selection Decision Tree

Caption: Logic flow for selecting appropriate PPE based on operational scale and physical state.

PPE_Decision_Tree Start Start: Handling 3-ethynyl-1-(propan-2-yl)-1H-pyrazole State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Scale Scale / Activity? Solid->Scale Resp Respiratory Risk: Dust Inhalation Solid->Resp Risk Factor Liquid->Scale Skin Dermal Risk: Solvent Permeation Liquid->Skin Risk Factor Tier1 TIER 1 PPE: Nitrile Gloves (Single) Safety Goggles Fume Hood Scale->Tier1 <100mg / Analysis Tier2 TIER 2 PPE: Double Nitrile/Laminate Face Shield + Goggles Tyvek Apron Scale->Tier2 >100mg / Synthesis

Figure 2: Emergency Response Workflow

Caption: Immediate actions for exposure or spill scenarios involving pyrazole alkynes.

Emergency_Response Incident Incident Occurs Type Type? Incident->Type SkinExp Skin Exposure Type->SkinExp EyeExp Eye Exposure Type->EyeExp Spill Bench Spill Type->Spill ActionSkin 1. Remove Clothing 2. Wash 15 mins (Soap/Water) 3. Seek Medical Attn SkinExp->ActionSkin ActionEye 1. Flush 15 mins (Eyewash) 2. DO NOT rub 3. ER immediately EyeExp->ActionEye ActionSpill 1. Evacuate Area 2. Don PPE (Tier 2) 3. Absorb with Vermiculite 4. NO Metal Tools Spill->ActionSpill

References & Authoritative Grounding

  • Fisher Scientific. Safety Data Sheet: 1-Ethyl-4-ethynyl-1H-pyrazole (Analog). Retrieved from (Used as SAR baseline).

  • BenchChem. Common Pitfalls in the Handling of Terminal Alkynes. (2025).[2] Retrieved from .

  • Sigma-Aldrich. Safety Data Sheet: Pyrazole (Base Structure). Retrieved from .

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (General guide for organic synthesis safety).

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms..

Disclaimer: This guide is for informational purposes for trained laboratory personnel. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.